Tebipenem
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLUDOKHXEFBQ-YJFSRANCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167227 | |
| Record name | Tebipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-21-5 | |
| Record name | Tebipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tebipenem Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its oral bioavailability as the prodrug tebipenem pivoxil.[1][2] This attribute positions it as a critical therapeutic option, particularly for complicated urinary tract infections (cUTIs) and other infections caused by multidrug-resistant Gram-negative bacteria that would otherwise necessitate intravenous treatment.[1][3] This guide provides a detailed technical overview of tebipenem's mechanism of action, focusing on its interaction with bacterial targets, its resilience to enzymatic degradation, and the experimental methodologies used to characterize these properties.
Core Mechanism of Action
Tebipenem's bactericidal activity against Gram-negative bacteria is a multi-step process involving penetration of the outer membrane, evasion of resistance mechanisms, and inhibition of essential enzymes involved in cell wall synthesis.[1][4]
Outer Membrane Permeation
Like other carbapenems, tebipenem must first traverse the outer membrane of Gram-negative bacteria to reach its periplasmic targets. This entry is primarily facilitated by outer membrane porin channels (OMPs).[4] While specific studies on tebipenem's interaction with individual porins are not extensively detailed in the provided search results, its broad activity against Enterobacterales suggests efficient passage through the porins of these organisms.[3] However, it is noted that tebipenem, similar to ertapenem, is not active against Pseudomonas aeruginosa, a bacterium known for its restrictive porin channels and efficient efflux systems.[5]
Inhibition of Penicillin-Binding Proteins (PBPs)
The primary molecular targets of tebipenem are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases essential for the final stages of peptidoglycan synthesis.[1][4] By binding to and acylating the active site of these enzymes, tebipenem inhibits the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.[1]
Tebipenem exhibits a high affinity for multiple PBPs in Gram-negative bacteria, with a particular potency against PBP 2. This multi-target profile contributes to its broad spectrum of activity.
Stability Against β-Lactamases
A crucial aspect of tebipenem's efficacy is its stability against many common β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Tebipenem is stable against hydrolysis by Class A extended-spectrum β-lactamases (ESBLs) such as TEM-1 and CTX-M, as well as Class C AmpC β-lactamases.[6][7][8] This stability allows it to retain activity against many multidrug-resistant Enterobacterales.[3][9]
However, tebipenem is susceptible to hydrolysis by carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC, a Class A enzyme), OXA-48 (a Class D enzyme), and New Delhi metallo-β-lactamase (NDM-1, a Class B enzyme).[6][7][8] The catalytic efficiency of these enzymes against tebipenem is a key determinant of resistance in carbapenem-resistant Enterobacterales (CRE).
Quantitative Data
Table 1: Penicillin-Binding Protein (PBP) Affinity of Tebipenem
| Bacterial Species | PBP | Tebipenem IC50 (µg/mL) |
| Escherichia coli K-12 | PBP 1a | 3.94 |
| PBP 1b | 0.96 | |
| PBP 2 | 0.022 | |
| PBP 3 | 0.0066 | |
| PBP 4 | 0.56 | |
| PBP 5/6 | 0.28 | |
| Klebsiella pneumoniae ATCC 13883 | PBP 1a/1b | 1.34 / 0.84 |
| PBP 2 | 0.013 | |
| PBP 3 | 0.0083 | |
| PBP 4 | 0.92 | |
| PBP 5/6 | 0.31 |
IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: In Vitro Activity of Tebipenem Against Gram-Negative Bacteria
| Organism (Phenotype) | Tebipenem MIC50 (µg/mL) | Tebipenem MIC90 (µg/mL) |
| Escherichia coli (Non-ESBL) | ≤0.015 | 0.03 |
| Escherichia coli (ESBL-producing) | 0.03 | 0.03 |
| Klebsiella pneumoniae (Non-ESBL) | 0.03 | 0.06 |
| Klebsiella pneumoniae (ESBL-producing) | 0.03 | 0.125 |
| Proteus mirabilis | 0.06 | 0.12 |
| Enterobacter cloacae | ≤0.125 | 1 |
| Citrobacter freundii | ≤0.125 | 0.25 |
| Serratia marcescens | ≤0.125 | 16 |
| Haemophilus influenzae | ≤0.125 | 0.25 |
MIC50/90: The minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[10][11][12]
Table 3: Kinetic Parameters of Tebipenem Hydrolysis by Carbapenemases
| β-Lactamase | kcat/Km (M⁻¹s⁻¹) |
| KPC | 0.1 x 10⁶ to 2 x 10⁶ |
| OXA-48 | 0.1 x 10⁶ to 2 x 10⁶ |
| NDM-1 | 0.1 x 10⁶ to 2 x 10⁶ |
kcat/Km (catalytic efficiency) reflects how efficiently an enzyme converts a substrate into a product.[1][7][9]
Experimental Protocols
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of a test compound for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe.
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash the pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
2. Competitive Binding Assay: a. In microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. b. Add increasing concentrations of tebipenem to the tubes. Include a control tube with no antibiotic. c. Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow tebipenem to bind to the PBPs.[13] d. Add a fluorescently labeled penicillin, such as Bocillin FL, at a saturating concentration to each tube.[14] e. Incubate for a further period (e.g., 10-20 minutes) to allow Bocillin FL to bind to any PBPs not inhibited by tebipenem.[12]
3. Detection and Analysis: a. Terminate the binding reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. d. Quantify the fluorescence intensity of each PBP band. e. Plot the percentage of Bocillin FL binding against the logarithm of the tebipenem concentration. f. Determine the IC50 value for each PBP from the resulting dose-response curve.[15]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. The following is a generalized protocol based on CLSI guidelines.[16][17]
1. Preparation of Tebipenem Solutions: a. Prepare a stock solution of tebipenem in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar (B569324) plate. b. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted tebipenem with the prepared bacterial inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
4. Reading and Interpretation: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of tebipenem at which there is no visible growth.
Spectrophotometric Assay for β-Lactamase Hydrolysis
This assay measures the rate of hydrolysis of a β-lactam substrate by a purified β-lactamase enzyme by monitoring the change in absorbance over time.
1. Reagent Preparation: a. Purify the β-lactamase of interest (e.g., KPC-2, OXA-48, NDM-1). b. Prepare a stock solution of tebipenem. c. Prepare a stock solution of a chromogenic substrate (e.g., nitrocefin) or a carbapenem substrate (e.g., imipenem).[3] d. Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).
2. Kinetic Measurement: a. In a quartz cuvette, add the reaction buffer and the substrate at a known concentration. b. Initiate the reaction by adding a small, known concentration of the purified β-lactamase. c. Immediately monitor the change in absorbance at the appropriate wavelength (e.g., ~482 nm for nitrocefin, ~299 nm for imipenem) using a UV-visible spectrophotometer.[3][18] d. Record the absorbance at regular time intervals.
3. Data Analysis: a. Calculate the initial velocity (rate of hydrolysis) from the linear portion of the absorbance versus time plot using the Beer-Lambert law. b. Repeat the experiment with varying concentrations of tebipenem (as a substrate or inhibitor). c. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Visualizations
Caption: Mechanism of action of tebipenem against Gram-negative bacteria.
Caption: Experimental workflow for competitive PBP binding assay.
Caption: Experimental workflow for β-lactamase hydrolysis assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a dual-wavelength spectrophotometric method for analysing and detecting carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tebipenem Pivoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil (TBPM-PI) represents a significant advancement in antibacterial therapy as the first orally available carbapenem (B1253116) antibiotic.[1] Developed to address the growing challenge of antibiotic resistance, it offers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes which can inactivate many other antibiotics.[2][3] Tebipenem pivoxil is a prodrug that, after oral administration, is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to its active form, tebipenem.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Tebipenem Pivoxil.
Mechanism of Action
The antibacterial action of tebipenem, the active metabolite of tebipenem pivoxil, is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The structural integrity of the bacterial cell wall, which is essential for bacterial survival, is maintained by a mesh-like polymer called peptidoglycan.[3] The synthesis of peptidoglycan involves a crucial cross-linking step catalyzed by enzymes known as penicillin-binding proteins (PBPs).[3][5] Tebipenem targets and binds to these PBPs, inhibiting their enzymatic activity.[3] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[2] A key feature of tebipenem is its structural stability against many beta-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.
Synthesis of Tebipenem Pivoxil
The synthesis of tebipenem pivoxil is a multi-step process that involves the formation of the core carbapenem structure followed by esterification to create the pivoxil prodrug. While various specific methodologies exist, a general synthetic scheme involves three key stages: condensation, deprotection, and esterification.[6][7]
Experimental Protocol: Synthesis of Tebipenem Pivoxil
A representative synthesis protocol is outlined below, based on information from published patents and research articles.[6][8][9]
Step 1: Condensation
This step involves the reaction of an azabicyclo phosphate (B84403) intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine (B1206935) hydrochloride.[6]
-
Reactants: Azabicyclo phosphate, 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine hydrochloride.[6]
-
Solvent: Acetonitrile.[6]
-
Base: Diisopropylethylamine.[6]
-
Procedure: The reactants are dissolved in acetonitrile, and diisopropylethylamine is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography (TLC).[10]
Step 2: Deprotection (Hydrogenation)
The p-nitrobenzyl (PNB) protecting group is removed from the carbapenem intermediate.[6]
-
Reactant: The product from Step 1.
-
Solvent: A mixed solvent system, for example, ethyl acetate (B1210297) and an aqueous potassium bicarbonate solution.[6]
-
Reagent: Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon).
-
Procedure: The intermediate is dissolved in the mixed solvent system and subjected to hydrogenation to cleave the p-nitrobenzyl group, yielding tebipenem.[6]
Step 3: Esterification
The final step is the esterification of tebipenem with iodomethyl pivalate (B1233124) to form the tebipenem pivoxil prodrug.[6][8]
-
Base: Anhydrous potassium carbonate or cesium carbonate.[6][8]
-
Solvent: N,N-Dimethylformamide (DMF).[8]
-
Catalyst (optional): A phase transfer catalyst such as tetrabutylammonium (B224687) bromide may be used.[6]
-
Procedure: Tebipenem is dissolved in DMF, and the base is added, followed by the addition of iodomethyl pivalate. The reaction is stirred at a controlled temperature (e.g., -20 to 0 °C) for a specified period (e.g., 0.5-1 hour).[8] The product is then isolated and purified, for example, by crystallization from a suitable solvent like ethyl acetate.[8]
In Vitro Antibacterial Activity
Tebipenem pivoxil exhibits potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) of tebipenem against various Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of Tebipenem Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.125 | ≤0.125 |
| Staphylococcus aureus (MRSA) | 8 | 16 |
| Staphylococcus epidermidis (MSSE) | ≤0.125 | 0.5 |
| Staphylococcus epidermidis (MRSE) | 8 | 8 |
| Streptococcus pyogenes | ≤0.125 | ≤0.125 |
| Enterococcus faecalis | 0.25 | 32 |
| Enterococcus faecium | 64 | 128 |
| Bacillus anthracis | 0.004 | 0.008 |
Data sourced from multiple studies.[11][12][13]
Table 2: In Vitro Activity of Tebipenem Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.015 | 1 |
| Klebsiella pneumoniae | 0.03 | 0.5 |
| Enterobacter aerogenes | - | ≤0.125 |
| Proteus mirabilis | 0.06 | ≤0.125 |
| Haemophilus influenzae | - | 0.25 |
| Pseudomonas aeruginosa | - | 64 |
| Acinetobacter baumannii | - | 64 |
| Yersinia pestis | 0.03 | 0.03 |
| Burkholderia mallei | 0.25 | 1 |
| Burkholderia pseudomallei | 1 | 4 |
Data sourced from multiple studies.[11][12][14]
Pharmacokinetics
The pharmacokinetic profile of tebipenem following oral administration of tebipenem pivoxil has been well-characterized in healthy adult subjects.
Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Adults
| Parameter | Value (following 600 mg oral dose) |
| Cmax (Maximum Plasma Concentration) | 11.37 ± 3.87 mg/L |
| Tmax (Time to Cmax) | 1.00 h (median) |
| AUC₀₋₈ (Area Under the Curve) | 17.9 ± 4.5 mg·h/L |
| t½ (Elimination Half-life) | 0.83 ± 0.17 h |
| CL/F (Apparent Clearance) | 27.5 ± 8.3 L/h |
Data represents mean ± standard deviation unless otherwise noted. Sourced from a study in healthy adult subjects.[15]
Clinical Development: Complicated Urinary Tract Infections (cUTI)
Tebipenem pivoxil has undergone extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis. A pivotal Phase 3 clinical trial (ADAPT-PO) was designed to evaluate the efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous ertapenem (B1671056).[16]
Clinical Trial Workflow: ADAPT-PO
The results of this trial demonstrated that oral tebipenem pivoxil hydrobromide was noninferior to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis, with a similar safety profile.[16] The most common adverse events reported were mild diarrhea and headache.[16]
Conclusion
Tebipenem pivoxil is a promising oral carbapenem antibiotic with a broad spectrum of activity against clinically important bacterial pathogens, including many resistant strains. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-established for the carbapenem class. The synthesis of tebipenem pivoxil is a complex but well-defined process. With a favorable pharmacokinetic profile and demonstrated efficacy in clinical trials for complicated urinary tract infections, tebipenem pivoxil is poised to become a valuable therapeutic option, potentially allowing for the transition from intravenous to oral therapy in certain infections and addressing a significant unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of Oral Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) Compared to Intravenous Imipenem-cilastatin in Participants With Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) [ctv.veeva.com]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111592543A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 9. CN104341421A - Tebipenem pivoxil industrial preparation method - Google Patents [patents.google.com]
- 10. Method for preparing tebipenem pivoxil | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Oral tebipenem is non-inferior to IV SOC for complicated UTIs [clinicaltrialsarena.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tebipenem: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Introduction
Tebipenem (formerly SPR859) is a broad-spectrum carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics known for their wide range of activity against Gram-positive and Gram-negative bacteria.[1] What distinguishes Tebipenem is its oral bioavailability, a significant advantage over most other carbapenems which require intravenous administration.[1][2] It is administered as a prodrug, Tebipenem Pivoxil, which is rapidly converted to the active form, Tebipenem, in the body.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic (PK/PD) profile of Tebipenem, intended for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Tebipenem's core structure is a carbapenem, characterized by a fused β-lactam and a five-membered ring system. Tebipenem Pivoxil is the pivaloyloxymethyl ester prodrug of Tebipenem, designed to enhance oral absorption and bioavailability.[1] The hydrobromide salt of Tebipenem Pivoxil (Tebipenem Pivoxil Hydrobromide, TBP-PI-HBr, formerly SPR994) has been developed to improve the drug substance and product properties, including stability.[5][6]
Chemical Structures

Physicochemical Properties
A summary of the key physicochemical properties of Tebipenem and its prodrug, Tebipenem Pivoxil, is presented in Table 1.
| Property | Tebipenem | Tebipenem Pivoxil | Tebipenem Pivoxil Hydrobromide |
| Molecular Formula | C₁₆H₂₁N₃O₄S₂[7] | C₂₂H₃₁N₃O₆S₂[5] | C₂₂H₃₂BrN₃O₆S₂ |
| Molecular Weight | 383.49 g/mol [7] | 497.63 g/mol [5] | 578.55 g/mol |
| CAS Number | 161715-21-5[7] | 161715-24-8[5] | Not Available |
| Appearance | Solid[4] | White to beige powder[8] | Crystalline solid |
| Melting Point | Not Available | ~133 °C[3] | ~163-167 °C[3] |
| Solubility | Soluble in water (≥19.15 mg/mL with gentle warming)[4] | Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. (~0.14 mg/mL in a 1:6 solution of DMSO:PBS at pH 7.2)[9] | Not Available |
| pKa | 7.14 (predicted)[2] | Not Available | Not Available |
| LogP | 0.6 (predicted)[7] | 2.3 (predicted)[5] | Not Available |
Mechanism of Action
Tebipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] The primary targets of Tebipenem are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11]
The process begins with the oral administration of Tebipenem Pivoxil, which is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, Tebipenem, into the systemic circulation.[3] Tebipenem then penetrates the bacterial cell wall and covalently binds to the active site of PBPs. This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[12] The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] Tebipenem has shown a high affinity for multiple PBPs, particularly PBP 2 in Gram-negative bacteria.[13]
Signaling Pathways and Cellular Effects of PBP Inhibition
Inhibition of peptidoglycan synthesis by β-lactam antibiotics, including carbapenems, triggers a variety of stress responses in bacteria. While the primary effect is the structural weakening of the cell wall, downstream signaling pathways are also activated as the cell attempts to cope with this stress.
In Gram-negative bacteria, the Cpx and Rcs two-component systems are known to respond to envelope stress.[7] These systems can upregulate the expression of genes involved in cell wall homeostasis and repair. For instance, the Rcs system has been shown to positively regulate the expression of PBP1a and PBP1b.[7] In Vibrio cholerae, a histidine kinase/response regulator pair, WigKR, is activated by cell wall-acting antibiotics, leading to increased expression of cell wall synthesis genes.[2]
In Gram-positive bacteria, two-component systems and PASTA kinases are involved in sensing and responding to cell wall stress.[14] These systems can modulate the expression of genes related to cell wall biosynthesis, metabolism, and virulence. The BlaRI/MecRI system in staphylococci is a specific example, where β-lactam binding to the sensory protein leads to the inactivation of a repressor and subsequent expression of a β-lactamase.[4]
Antimicrobial Spectrum
Tebipenem exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[9] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[10][15] However, like other carbapenems, Tebipenem is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10]
The following tables summarize the in vitro activity of Tebipenem (or its prodrug, Tebipenem Pivoxil) against a range of clinically relevant bacteria, as indicated by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 2: In Vitro Activity of Tebipenem Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | ≤0.063 | ≤0.125 | [7] |
| Staphylococcus aureus (MRSA) | 8 | 16 | [16] |
| Staphylococcus epidermidis (MSSE) | 0.25 | 0.5 | [16] |
| Staphylococcus epidermidis (MRSE) | 4 | 8 | [16] |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.063 | ≤0.063 | [7] |
| Streptococcus pneumoniae (penicillin-resistant) | ≤0.063 | ≤0.063 | [7] |
| Streptococcus pyogenes | ≤0.063 | ≤0.125 | [7] |
| Enterococcus faecalis | 8 | 16 | [7] |
| Enterococcus faecium | 64 | 128 | [7] |
Table 3: In Vitro Activity of Tebipenem Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 0.03 | 0.03 | [5] |
| Klebsiella pneumoniae | 0.03 | 0.125 | [5] |
| Enterobacter aerogenes | ≤0.125 | ≤0.125 | [16] |
| Haemophilus influenzae | 0.125 | 0.25 | [16] |
| Pseudomonas aeruginosa | 32 | 64 | [16] |
| Acinetobacter baumannii | 32 | 64 | [16] |
| Stenotrophomonas maltophilia | 32 | 64 | [16] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Tebipenem has been evaluated in several clinical studies. Following oral administration of Tebipenem Pivoxil Hydrobromide, the prodrug is rapidly absorbed and converted to active Tebipenem.[4]
Table 4: Pharmacokinetic Parameters of Tebipenem in Healthy Adults
| Parameter | Value (Mean ± SD or Range) | Dosing Regimen | Reference(s) |
| Cmax (mg/L) | 11.37 ± 3.87 | 600 mg q8h (5 doses) | [17] |
| Tmax (h) | 1.00 (0.22 - 4.00) | 600 mg q8h (5 doses) | [17] |
| AUC₀₋₈ (mg·h/L) | 17.9 (25.4% CV) | 600 mg q8h (14 days) | [10] |
| Half-life (t½) (h) | 0.83 (20.0% CV) | 600 mg q8h (14 days) | [10] |
| Apparent Clearance (CL/F) (L/h) | 27.5 (30.1% CV) | 600 mg q8h (14 days) | [10] |
| Plasma Protein Binding | 36.1% - 45.2% | Not specified | [15][17] |
| Urinary Excretion (% of dose) | 38% - 64% | 600 mg single dose | [11] |
The pharmacodynamic parameter that best correlates with the efficacy of Tebipenem is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the in vitro susceptibility of bacteria to Tebipenem.
-
Preparation of Tebipenem Stock Solution: A stock solution of Tebipenem is prepared by dissolving the dry powder in an appropriate solvent, such as deionized water, to a concentration of 1000 mg/L.[5]
-
Preparation of Microdilution Plates: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 0.004 to 4 mg/L). These dilutions are dispensed into 96-well microtiter plates.[5]
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., 5% horse blood agar) and incubated. A 0.5 McFarland standard suspension is prepared in sterile saline, which is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of Tebipenem that completely inhibits visible bacterial growth.[5]
-
Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are included in each assay to ensure accuracy.[5]
Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of Tebipenem.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).
-
Infection: A bacterial suspension of a known concentration is injected intramuscularly into the thigh of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with Tebipenem Pivoxil (administered orally) or a control is initiated.[16]
-
Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. Serial dilutions of the homogenate are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to control groups indicates the efficacy of the treatment.
Quantification of Tebipenem in Plasma by LC-MS/MS
This method is used for pharmacokinetic analysis.
-
Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile. A stabilizing agent, such as 3-morpholinopropanesulfonic acid (MOPS), may be added to prevent degradation of Tebipenem.[6]
-
Chromatographic Separation: The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile) is used for separation.[6]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of Tebipenem. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM).[6]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify Tebipenem in the plasma samples. The lower limit of quantification (LLOQ) is typically around 0.1 µg/mL.[6]
Conclusion
Tebipenem, delivered as its oral prodrug Tebipenem Pivoxil, represents a significant advancement in the carbapenem class of antibiotics. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative pathogens, combined with the convenience of oral administration, makes it a promising therapeutic option for a variety of infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic profile, offering valuable information for researchers and drug development professionals. Further research into its clinical applications and the evolving landscape of antimicrobial resistance will continue to define the role of Tebipenem in modern medicine.
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Tebipenem: A Novel Oral Carbapenem for Combating Multidrug-Resistant Infections
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its class for being orally bioavailable.[1][2][3] It is administered as a prodrug, tebipenem pivoxil hydrobromide (TBPM-PI-HBr), which is rapidly converted to its active moiety, tebipenem, in the body.[4][5][6] Developed to address the growing threat of antibiotic resistance, tebipenem shows potent activity against a wide range of Gram-negative and Gram-positive bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[7][8][9] This guide provides a comprehensive technical overview of tebipenem, summarizing its mechanism of action, in-vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.
Chemical Properties
Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[6] This formulation enhances oral absorption and bioavailability.[3][10] After oral administration, the ester bond is cleaved by esterases in the intestinal mucosa, releasing the active tebipenem into circulation.[4][8]
| Property | Value |
| Drug Name | Tebipenem Pivoxil Hydrobromide |
| Active Moiety | Tebipenem |
| Drug Class | Carbapenem |
| Molecular Formula | C₂₂H₃₁N₃O₆S₂[11] |
| Molecular Weight | 497.6 g/mol [6][11] |
| Administration Route | Oral[1][2] |
Mechanism of Action
Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][4] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][4][12] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][4]
Tebipenem demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-positive bacteria.[12][13] In Enterobacteriaceae, it primarily targets PBP 2.[13] A key advantage of tebipenem, characteristic of carbapenems, is its stability against hydrolysis by many β-lactamase enzymes, including ESBLs and AmpC β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.[4][7]
In-Vitro Activity
Tebipenem demonstrates potent in-vitro activity against a broad spectrum of pathogens, particularly Enterobacterales, which are common causes of urinary tract infections. Its activity is comparable to other carbapenems like meropenem (B701) and ertapenem (B1671056) and is largely unaffected by the presence of ESBLs.[7][9][14] However, like other carbapenems, it is less active against isolates that produce carbapenemase enzymes.[14]
Table 1: In-Vitro Activity of Tebipenem and Comparators against Enterobacterales from UTIs
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| All Enterobacterales | Tebipenem | ≤0.03 | 0.06[15] |
| (n=3,576) | Meropenem | ≤0.03 | 0.06[15] |
| Ertapenem | ≤0.015 | 0.03[15] | |
| Escherichia coli | Tebipenem | ≤0.015 | 0.03[14] |
| Meropenem | ≤0.015 | 0.03[14] | |
| Imipenem | 0.12 | 0.25[14] | |
| Klebsiella pneumoniae | Tebipenem | 0.03 | 0.06[14] |
| Meropenem | 0.03 | 0.06[14] | |
| Imipenem | 0.12 | 0.25 | |
| Proteus mirabilis | Tebipenem | 0.06 | 0.12[14] |
| Meropenem | 0.06 | 0.12[14] |
| | Imipenem | 0.25 | 0.5 |
Table 2: In-Vitro Activity of Tebipenem against Biothreat Pathogens
| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| Bacillus anthracis | 0.001 - 0.008 | 0.004 | 0.004[8] |
| Yersinia pestis | ≤0.0005 - 0.03 | 0.008 | 0.015[8] |
| Burkholderia mallei | 0.25 - 1 | 0.5 | 1[8] |
| Burkholderia pseudomallei | 1 - 4 | 2 | 2[8] |
| Francisella tularensis | N/A | 16 | >64[8] |
Pharmacokinetics and Pharmacodynamics
Tebipenem pivoxil HBr is designed for oral administration and is rapidly absorbed and converted to active tebipenem.[4][5]
Table 3: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Multiple Doses)
| Parameter | 300 mg (every 8h) | 600 mg (every 8h) |
|---|---|---|
| Time to Cₘₐₓ (Tₘₐₓ) | ~1.5 h[5] | ~1.5 h[5] |
| Half-life (t₁/₂) | <1 h[5] | <1 h[5] |
| Accumulation Ratio (Day 14 vs Day 1) | 1.01[5] | 0.87[5] |
The pharmacodynamic (PD) activity of tebipenem is time-dependent and best described by the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[7][16] Studies in neutropenic murine thigh infection models have established the magnitude of exposure required for efficacy.
Table 4: Pharmacodynamic Targets for Tebipenem
| PD Target | Value | Model System |
|---|---|---|
| Stasis (Median fAUC₀₋₂₄/MIC) | 23 | Murine Thigh Infection[16] |
| Resistance Suppression (fAUC₀₋₂₄/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[16] |
Preclinical Efficacy Models
The efficacy of tebipenem has been evaluated in various animal models of infection, which are critical for establishing dose-response relationships and predicting clinical success.
Key Models Used:
-
Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic or bactericidal effect against specific pathogens.[7][16]
-
Murine Ascending UTI Model: This model mimics human urinary tract infections by introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's ability to reduce bacterial burden in the kidneys and bladder.[9][17]
-
Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial killing and the emergence of resistance.[7][18][19]
-
Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract infections.[8][9]
Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)
Tebipenem HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to demonstrate the non-inferiority of oral tebipenem compared to standard-of-care intravenous carbapenems.
Table 5: Summary of Pivotal Phase 3 Clinical Trials for Tebipenem HBr in cUTI/AP
| Trial Name | ADAPT-PO[20][21] | PIVOT-PO[22][23][24] |
|---|---|---|
| Status | Completed | Stopped early for efficacy[22][23] |
| Design | Randomized, Double-Blind, Double-Dummy | Randomized, Double-Blind |
| Patient Population | Hospitalized adults with cUTI or AP | Hospitalized adults with cUTI or AP |
| Test Arm | Tebipenem HBr 600 mg PO q8h | Tebipenem HBr 600 mg PO q6h[22][24] |
| Comparator Arm | Ertapenem 1 g IV q24h | Imipenem-Cilastatin 500 mg IV q6h[22][24] |
| Treatment Duration | 7-10 days (up to 14 for bacteremia)[21] | 7-10 days[22][23] |
| Primary Endpoint | Overall Response (Clinical Cure + Microbiological Eradication) at Test-of-Cure (TOC)[21] | Overall Response (Clinical Cure + Microbiological Eradication) at TOC[22][23] |
| Primary Outcome | Tebipenem HBr: 58.8% (264/449) Ertapenem: 61.6% (258/419) Result: Non-inferiority met[21] | Tebipenem HBr: 58.5% (261/446) Imipenem-Cilastatin: 60.2% (291/483) Result: Non-inferiority met[24] |
| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea and headache.[21] | No new safety concerns identified; most common were diarrhea and headache.[22][23] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in-vitro activity of tebipenem is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[17][19]
-
Preparation of Antibiotic: A stock solution of tebipenem dry powder is prepared by dissolving it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[25]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. A direct colony suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final bacterial concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[25]
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[25]
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed concurrently using reference strains such as E. coli ATCC 25922.[25]
Neutropenic Murine Acute Pyelonephritis (AP) Model
This in-vivo model is used to characterize the PK/PD relationships of tebipenem in a kidney infection setting.[26]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection. This minimizes the host immune response, allowing for a clearer assessment of the antibiotic's direct effect.[7]
-
Infection: Mice are anesthetized, and a specific inoculum (e.g., 10⁴ CFU/kidney) of a uropathogenic E. coli strain is administered via intra-renal injection.[26]
-
Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral administration of tebipenem HBr at various doses, plasma samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using LC/MS/MS.[26]
-
Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of tebipenem HBr are fractionated into regimens (e.g., every 8 hours) and administered for a set duration.[26]
-
Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/kidney). The change in bacterial count from the start of therapy is used to assess efficacy.
PIVOT-PO Phase 3 Clinical Trial Design
The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22][23]
-
Participants: Hospitalized adult patients (≥18 years) with a diagnosis of complicated UTI or acute pyelonephritis are enrolled.[22][27]
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract instrumentation.[22][28] To maintain the blind, patients in the tebipenem arm receive oral tebipenem and an intravenous placebo, while patients in the comparator arm receive intravenous imipenem-cilastatin and an oral placebo.[22]
-
Intervention:
-
Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and microbiological eradication (reduction of bacteria in urine to <10³ CFU/mL).[22][23]
-
Statistical Analysis: The primary analysis assesses the non-inferiority of oral tebipenem HBr compared to IV imipenem-cilastatin based on the overall response rate in the primary analysis population.[22]
Conclusion
Tebipenem represents a significant advancement in antibiotic therapy, offering a potent, broad-spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for complicated urinary tract infections position it as a valuable tool for transitioning patients from inpatient IV to outpatient oral therapy, potentially reducing hospital stays and healthcare costs.[21][24] Further research and regulatory review will ultimately define its role in clinical practice.
References
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- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
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- 6. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. selleckchem.com [selleckchem.com]
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- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 21. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gsk.com [gsk.com]
- 23. urologytimes.com [urologytimes.com]
- 24. contagionlive.com [contagionlive.com]
- 25. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
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- 28. biospace.com [biospace.com]
Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide
Introduction
Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem (B1253116) antibiotic, the first of its class.[1][2] It is the prodrug of tebipenem, which possesses a broad spectrum of in vitro activity against a wide range of bacterial pathogens, most notably Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet medical need for effective, convenient treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy, reducing hospitalization needs.[1] This guide provides a detailed overview of tebipenem's activity against Enterobacterales, summarizing quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative In Vitro Activity
Tebipenem demonstrates potent in vitro activity against a broad collection of Enterobacterales, including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such as ertapenem (B1671056) and meropenem.[4][7]
Overall Activity Against Enterobacterales
The minimum inhibitory concentration (MIC) values of tebipenem are consistently low across large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of isolates (MIC90) is generally ≤0.125 mg/L.[8][9]
| Study Population | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | Comparator MIC90 (mg/L) |
| UTI Isolates (US, 2019-2020) [7][10][11] | 3,576 | - | 0.06 | - | Meropenem: 0.06, Ertapenem: 0.03 |
| Outpatient/Nursing Home Isolates (US, 2022) [8] | 619 | 0.016 | 0.125 | 90.3% (at ≤0.125) | - |
| ADAPT-PO Phase 3 Trial Isolates [9] | - | - | 0.12 | - | Ertapenem: 0.12 |
| Isolates from Cancer Patients [12][13] | 281 | - | 0.06 - 0.25 | 98% | - |
Susceptibility for the outpatient study was based on a provisional breakpoint of ≤0.125 mg/L.[8]
Activity Against Key Enterobacterales Species
Tebipenem maintains potent activity against the most common species of Enterobacterales responsible for clinical infections.
| Organism | Study Population | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | UTI Isolates (US, 2019-2020)[7] | - | 0.015 - 0.03 |
| Bloodstream Isolates (3GC-Resistant)[6][14] | - | 0.03 | |
| Klebsiella pneumoniae | UTI Isolates (US, 2019-2020)[7] | - | 0.015 - 0.03 |
| Bloodstream Isolates (3GC-Resistant)[6][14] | - | 0.125 | |
| Proteus mirabilis | UTI Isolates (US, 2019-2020)[7][10] | - | 0.06 |
Activity Against Resistant Phenotypes
A key advantage of tebipenem is its stability against many common resistance mechanisms, including the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which compromise many cephalosporins.[3][15]
| Resistant Phenotype | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |
| ESBL-Phenotype [8] | 161 | 0.03 | 0.25 | 85.7% (at ≤0.125) |
| Multidrug-Resistant (MDR) [8] | 172 | 0.03 | 0.25 | 84.3% (at ≤0.125) |
| Levofloxacin & TMP-SMX Co-Resistant [8] | 95 | 0.016 | 0.25 | 86.3% (at ≤0.125) |
Carbapenems, including tebipenem, remain highly active against ESBL and MDR isolates, with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, tebipenem's activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-Resistant Enterobacterales, CRE).[15][16]
Experimental Protocols
The data presented are derived from studies employing standardized and validated methodologies.
Antimicrobial Susceptibility Testing
-
Method: The majority of studies utilized the broth microdilution method, which is the standard reference procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][12]
-
Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized patients with UTIs, outpatients, nursing home residents, and patients with cancer across various geographical regions, primarily the United States.[8][10][12]
-
Interpretation Criteria: MICs were interpreted using provisional breakpoints for tebipenem, with susceptibility often defined as an MIC of ≤0.125 mg/L.[8][12] For comparator antibiotics, current CLSI breakpoints were used.[8]
Phenotypic and Genotypic Characterization
-
ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis, were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥2 μg/mL for third-generation cephalosporins like ceftazidime (B193861) and ceftriaxone, and/or for aztreonam.[7][10][11]
-
MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at least one agent in three or more different antimicrobial categories.[8]
-
Molecular Analysis: In some studies, isolates with elevated tebipenem MICs were subjected to molecular testing to detect the presence of specific resistance genes, such as those encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]
Mechanisms of Action and Resistance
Mechanism of Action: Cell Wall Synthesis Inhibition
Like all β-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]
Key Resistance Mechanisms in Enterobacterales
While tebipenem is stable against ESBLs and AmpC enzymes, specific mechanisms can confer resistance. The most significant is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or mutation of outer membrane porin channels can also contribute to resistance, often in combination with enzymatic activity.[17]
Clinical Efficacy and Development
Tebipenem pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis (AP).
-
ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral tebipenem HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of clinical cure and favorable microbiological response, was met by 58.8% of patients in the tebipenem group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-cure visit were high and similar in both groups (93.1% for tebipenem vs. 93.6% for ertapenem).[2]
-
PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that oral tebipenem HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was stopped early for efficacy, with an overall success rate of 58.5% for tebipenem HBr compared to 60.2% for the IV comparator.[20]
Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19][21] If approved, tebipenem HBr would become the first oral carbapenem available in the U.S. for cUTIs.[1][19]
Conclusion
Tebipenem exhibits potent and broad-spectrum in vitro activity against the vast majority of clinical Enterobacterales isolates, including those producing ESBL and AmpC β-lactamases and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of established intravenous carbapenems. While its activity is limited against carbapenemase-producing strains, clinical trial data support its use as an effective oral option for complicated urinary tract infections. The availability of an oral carbapenem like tebipenem stands to significantly alter the treatment landscape for serious Gram-negative infections, facilitating earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.
References
- 1. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 2. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ovid.com [ovid.com]
- 19. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. contagionlive.com [contagionlive.com]
The Hydrolysis of Tebipenem Pivoxil: A Technical Guide to Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the hydrolytic conversion of the prodrug tebipenem pivoxil hydrobromide to its pharmacologically active moiety, tebipenem. Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic with activity against multidrug-resistant Gram-negative pathogens, and its oral bioavailability is facilitated by the pivoxil ester prodrug form. Understanding the mechanism, kinetics, and analytical methodologies for this bioactivation is critical for research and development in this therapeutic area.
Mechanism of Hydrolysis: From Oral Prodrug to Active Antibiotic
Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is designed for enhanced oral absorption. Following administration, the prodrug undergoes rapid and extensive hydrolysis to release the active tebipenem.
Location and Enzymology: The primary site of this bioactivation is the enterocytes of the gastrointestinal tract.[1] The conversion is catalyzed by intestinal esterases.[1] Specifically, human carboxylesterase 2 (CES2), which is highly expressed in the small intestine, is the principal enzyme responsible for this hydrolytic cleavage.[2] Human carboxylesterase 1 (CES1), which is predominant in the liver, is largely absent from the intestine and has a substrate preference for esters with small alcohol groups and bulky acyl groups, making it less likely to be involved in the initial hydrolysis of tebipenem pivoxil.[2][3] The reaction involves the cleavage of the pivaloyloxymethyl ester bond, releasing tebipenem, formaldehyde, and pivalic acid.
Following this conversion, active tebipenem is absorbed into systemic circulation. The process is remarkably efficient, as intact tebipenem pivoxil is not detected in plasma after oral administration.
In Vivo Pharmacokinetics of Tebipenem
Clinical studies in healthy adult subjects have characterized the pharmacokinetic profile of tebipenem following the oral administration of tebipenem pivoxil hydrobromide. The conversion to the active form is rapid, with peak plasma concentrations (Tmax) of tebipenem typically observed within 1.5 hours.[4]
Table 1: Single-Dose Pharmacokinetics of Tebipenem in Healthy Adults (Fed State)
| Parameter | 300 mg Dose | 600 mg Dose |
| Tmax (h), median | ~1.0 - 1.5 | ~1.0 - 1.5 |
| Cmax (ng/mL), mean | ~3,500 | ~6,200 |
| AUC0-∞ (ng·h/mL), mean | ~6,000 | ~12,500 |
| t½ (h), mean | ~1.0 | ~1.1 |
| Bioavailability (%) | ~55 - 60 | ~55 - 60 |
| Data synthesized from clinical studies. Actual values may vary between studies.[4][5] |
Table 2: Multiple-Dose Pharmacokinetics of Tebipenem in Healthy Adults (q8h, Day 14)
| Parameter | 300 mg q8h | 600 mg q8h |
| Tmax (h), median | < 1.0 | < 1.0 |
| Cmax (ng/mL), mean | 4,230 | 11,300 |
| AUC0-8 (ng·h/mL), mean | 6,180 | 15,400 |
| Accumulation Ratio (AUC) | 1.01 | 0.87 |
| Data from a 14-day multiple ascending dose study.[4] |
Experimental Protocols
This section provides detailed methodologies for the analysis of tebipenem pivoxil hydrolysis and the quantification of the resulting active compound, tebipenem.
In Vitro Hydrolysis Assay Using Human Intestinal Microsomes
This protocol describes a representative method for determining the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) of tebipenem pivoxil hydrolysis.
Objective: To quantify the rate of tebipenem formation from tebipenem pivoxil in the presence of human intestinal microsomes.
Materials:
-
Tebipenem Pivoxil reference standard
-
Tebipenem reference standard
-
Pooled Human Intestinal Microsomes (commercially available)
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade), containing an internal standard (e.g., a stable isotope-labeled tebipenem or another carbapenem)
-
96-well microplates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tebipenem pivoxil in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Thaw human intestinal microsomes on ice. Dilute with ice-cold phosphate buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the tebipenem pivoxil dilutions to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), stop the reaction in triplicate wells for each concentration.
-
Quench the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples for the concentration of the formed tebipenem using a validated LC-MS/MS method (see Protocol 3.2).
-
Generate calibration curves using the tebipenem reference standard to quantify the results.
-
-
Data Analysis:
-
For each substrate concentration, plot the concentration of tebipenem formed against time. The initial slope of this line represents the initial velocity (v₀) of the reaction.
-
Plot the calculated initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Quantification of Tebipenem in Human Plasma by UPLC-MS/MS
This protocol outlines a validated method for the sensitive quantification of tebipenem in plasma samples from pharmacokinetic studies.[4]
Objective: To accurately measure the concentration of tebipenem in human plasma.
Instrumentation & Columns:
-
System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.
Reagents & Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Precipitation/Stabilization Solution: Acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM). An equal volume of this solution is added to the plasma sample to stabilize the analyte.[4]
-
Internal Standard (IS): Tebipenem-d5 or other suitable stable isotope-labeled standard.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 100 µL of the stabilizing MOPS buffer and vortex briefly.
-
Add 200 µL of acetonitrile containing the internal standard at a known concentration.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the clear supernatant to an autosampler vial or plate for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
Gradient Elution:
-
Start at a low percentage of Mobile Phase B (e.g., 2-5%).
-
Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 1.5-2.0 minutes to elute the analyte.
-
Hold at high organic content to wash the column.
-
Return to initial conditions and allow for column re-equilibration.
-
-
Total Run Time: Approximately 3-4 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tebipenem: Monitor the specific precursor-to-product ion transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled IS.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.
-
Stability and Kinetic Analysis by HPLC-DAD
This protocol is suitable for studying the chemical stability of tebipenem pivoxil and its conversion to tebipenem under various stress conditions.
Objective: To separate and quantify tebipenem pivoxil and its primary degradant, tebipenem.
Instrumentation & Columns:
-
System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
-
Column: LiChrospher C-18 (5 µm, 250 × 4.6 mm) or equivalent.
Reagents & Materials:
-
Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of tebipenem pivoxil in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For kinetic studies, subject the solution to desired stress conditions (e.g., acidic/basic pH, heat, oxidation).
-
At specified time intervals, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 - 50 µL
-
Detection: Monitor at a wavelength of 330 nm, where both tebipenem and its prodrug exhibit absorbance.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to tebipenem pivoxil and tebipenem based on their retention times (tebipenem pivoxil elutes earlier than the more polar tebipenem).
-
Quantify the concentration of each compound using a calibration curve prepared from reference standards.
-
For kinetic studies, plot the concentration of tebipenem pivoxil remaining versus time to determine the degradation rate constant.
-
References
- 1. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mttlab.eu [mttlab.eu]
The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil hydrobromide (tebipenem HBr), the oral prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens.[1][2] As the first orally bioavailable carbapenem, it offers a potential alternative to intravenous therapies, which could reduce hospital stays and healthcare costs.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral tebipenem, summarizing key data, detailing experimental methodologies, and illustrating important concepts through diagrams.
Tebipenem is being developed for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[5][6] Clinical trials have demonstrated its non-inferiority to intravenous ertapenem (B1671056) and imipenem-cilastatin in treating cUTIs.[7][8][9]
Pharmacodynamics: How Tebipenem Works
The bactericidal activity of tebipenem, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis.[3][4][10] The primary targets of tebipenem are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[3][11] By binding to and inactivating these proteins, tebipenem disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][11] Tebipenem exhibits potent inhibitory activity against multiple PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria.[1][12][13]
Signaling Pathway of Tebipenem Action
Caption: Mechanism of action of Tebipenem.
In Vitro Activity
Tebipenem demonstrates potent in vitro activity against a broad spectrum of pathogens, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[1][7] It is also active against various Gram-positive and anaerobic bacteria.[1][3] However, its activity is diminished against carbapenemase-producing organisms.[1]
Table 1: In Vitro Activity of Tebipenem Against Various Pathogens
| Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | ≤0.06 | 1 |
| Klebsiella pneumoniae | ≤0.06 | 0.5 |
| Proteus spp. | ≤0.06 | N/A |
| Enterobacter aerogenes | N/A | ≤0.125 |
| Haemophilus influenzae | N/A | 0.25 |
| Pseudomonas aeruginosa | N/A | 64 |
| Acinetobacter baumannii | N/A | 64 |
| Bacillus anthracis | N/A (Range: 0.001-0.008) | N/A |
| Yersinia pestis | N/A (Range: ≤0.0005-0.03) | N/A |
| Burkholderia mallei | N/A (Range: 0.25-1) | N/A |
| Burkholderia pseudomallei | N/A (Range: 1-4) | N/A |
| Data sourced from multiple in vitro studies.[1][14][15] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Tebipenem pivoxil hydrobromide is a prodrug that is rapidly absorbed and converted to its active form, tebipenem, by esterases in the intestinal mucosa.[3][16] This conversion facilitates systemic circulation of the active drug.[3]
Absorption and Distribution
Following oral administration, tebipenem reaches maximum plasma concentrations (Cmax) within approximately 1.5 hours.[17] The presence of food does not significantly affect its absorption.[17] Tebipenem distributes into various tissues, including the kidneys and lungs.[18][19][20]
Metabolism and Excretion
Tebipenem is primarily eliminated through the kidneys, with approximately 55-60% of the drug recovered in the urine.[17][21] The elimination half-life is relatively short.[22] In individuals with renal impairment, the plasma exposure to tebipenem increases, suggesting that dose adjustments may be necessary for these patients.[22][23]
Table 2: Pharmacokinetic Parameters of Oral Tebipenem in Healthy Adults
| Parameter | Value |
| Single Ascending Dose (100-900 mg) | |
| Tmax (h) | ~1.5 |
| Multiple Ascending Dose (300 mg and 600 mg every 8h for 14 days) | |
| Tmax (h) | < 1.5 |
| Urinary Recovery (%) | 55-60 |
| Single Dose (100, 200, 400 mg) in Chinese Volunteers | |
| Tmax (h) | 0.50-0.67 |
| Urinary Recovery (24h, %) | 80-95 |
| Data from a study in healthy adult subjects and a study in healthy Chinese volunteers.[17][21] |
Table 3: Plasma Protein Binding of Tebipenem
| Species | Protein Binding (%) |
| Human | 42 - 73.9 |
| Monkey | 35.3 - 39.3 |
| Dog | 15.7 - 18.7 |
| Rat | 78.5 - 90.0 |
| Mouse | 90.4 - 98.7 |
| Data from various in vitro and in vivo studies.[1][18][19] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of tebipenem is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Tebipenem Solutions: A stock solution of tebipenem is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of tebipenem in a deep-tissue infection setting.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, oral administration of tebipenem pivoxil hydrobromide is initiated. Dosing regimens can vary to assess different exposure levels.
-
Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized. The number of CFU per gram of tissue is determined by plating serial dilutions of the homogenate. Efficacy is measured by the reduction in bacterial load compared to untreated controls.
Clinical Efficacy
Phase 3 clinical trials have demonstrated the efficacy and safety of oral tebipenem pivoxil hydrobromide for the treatment of complicated urinary tract infections and acute pyelonephritis.[7][24][25]
In a pivotal Phase 3 trial (PIVOT-PO), oral tebipenem HBr (600 mg every 6 hours) was shown to be non-inferior to intravenous imipenem-cilastatin (500 mg every 6 hours) in hospitalized adult patients with cUTI.[8][9] The primary endpoint was the overall response rate (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[8][9] The study was stopped early for efficacy.[8][26] The most common adverse events reported were diarrhea and headache.[8][25]
Conclusion
Oral tebipenem pivoxil hydrobromide is a promising new agent for the treatment of complicated urinary tract infections caused by a variety of pathogens, including multidrug-resistant strains. Its favorable pharmacokinetic and pharmacodynamic profile, coupled with demonstrated clinical efficacy, positions it as a valuable addition to the antibiotic armamentarium, potentially shifting the treatment paradigm from intravenous to oral therapy for many patients. Further research and clinical experience will continue to define its role in managing infectious diseases.
References
- 1. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 6. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 7. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
- 22. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. the-hospitalist.org [the-hospitalist.org]
- 25. 2minutemedicine.com [2minutemedicine.com]
- 26. gsk.com [gsk.com]
Tebipenem's Robust Stability Against Extended-Spectrum β-Lactamase (ESBL) and AmpC β-Lactamase Enzymes: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability of tebipenem, an orally available carbapenem, against prevalent and clinically significant resistance mechanisms mediated by extended-spectrum β-lactamase (ESBL) and AmpC β-lactamase enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial resistance and infectious diseases.
Tebipenem demonstrates exceptional stability in the presence of ESBL and AmpC β-lactamases, retaining potent antibacterial activity against pathogens producing these enzymes. This stability is a critical attribute, positioning tebipenem as a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria.
In Vitro Susceptibility: Potency Against Resistant Phenotypes
Minimum Inhibitory Concentration (MIC) data consistently demonstrate tebipenem's potent in vitro activity against ESBL- and AmpC-producing Enterobacterales. Tebipenem exhibits low MIC values, comparable to or lower than other carbapenems, against clinical isolates harboring these common resistance mechanisms.
Table 1: Comparative MIC Values of Tebipenem and Meropenem against ESBL- and/or AmpC-producing Escherichia coli and Klebsiella pneumoniae
| Organism | Resistance Phenotype | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| E. coli | ESBL-producing | Tebipenem | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Meropenem | 0.03 | 0.03 | ||
| K. pneumoniae | ESBL-producing | Tebipenem | 0.03 | 0.06 - 0.125 |
| Meropenem | 0.03 | 0.06 | ||
| Enterobacterales | AmpC-producing | Tebipenem | 0.03 | 0.25 |
Data compiled from multiple sources.[1][2][3][4][5]
Enzymatic Stability: Resistance to Hydrolysis
The stability of tebipenem against enzymatic degradation by ESBL and AmpC β-lactamases has been rigorously evaluated through kinetic studies. These assays reveal that tebipenem is a poor substrate for these enzymes, exhibiting remarkable resistance to hydrolysis. In studies where the kinetic parameters of tebipenem were assessed against common ESBLs (e.g., CTX-M-15, TEM-1) and AmpC, hydrolysis was often undetectable.[6][7][8] This intrinsic stability is a key factor in its efficacy against organisms producing these β-lactamases.
In contrast, tebipenem is susceptible to hydrolysis by carbapenemase enzymes, such as KPC, NDM-1, and OXA-48.[6][7] This highlights the specificity of its stability profile.
Table 2: Hydrolytic Stability of Tebipenem against Various β-Lactamase Classes
| β-Lactamase Class | Representative Enzyme | Tebipenem Hydrolysis | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| ESBL | CTX-M-14 | Not Detected | ND | ND | ND |
| CTX-M-15 | Not Detected | ND | ND | ND | |
| TEM-1 | Not Detected | ND | ND | ND | |
| AmpC | AmpC | Not Detected | ND | ND | ND |
| Carbapenemase | KPC-2 | Detected | 25 ± 1 | 120 ± 20 | 2.1 x 10⁵ |
| NDM-1 | Detected | 100 ± 10 | 50 ± 20 | 2.0 x 10⁶ | |
| OXA-48 | Detected | 4.0 ± 0.2 | 40 ± 10 | 1.0 x 10⁵ |
ND: Not Detected. Kinetic parameters for ESBL and AmpC enzymes were not determined due to the lack of detectable hydrolysis.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized in vitro susceptibility testing technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
β-Lactamase Hydrolysis and Enzyme Kinetics Assay
This spectrophotometric assay measures the rate of hydrolysis of a β-lactam antibiotic by a purified β-lactamase enzyme. The hydrolysis of the β-lactam ring leads to a change in UV absorbance, which can be monitored over time to determine kinetic parameters.
Caption: Workflow for β-lactamase hydrolysis and kinetics assay.
Logical Relationship of Tebipenem's Stability and Activity
The stability of tebipenem against ESBL and AmpC hydrolysis is directly linked to its potent antimicrobial activity against bacteria producing these enzymes. This relationship is fundamental to its clinical potential.
Caption: Tebipenem's stability allows it to inhibit bacterial cell wall synthesis.
Conclusion
Tebipenem exhibits profound stability against hydrolysis by ESBL and AmpC β-lactamases, which translates to potent in vitro activity against Enterobacterales producing these enzymes. This characteristic, combined with its oral bioavailability, underscores its potential as a valuable agent in the treatment of complicated urinary tract infections and other infections caused by these common and challenging multidrug-resistant pathogens. Further clinical evaluation is warranted to fully elucidate its role in the clinical setting.
References
- 1. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Understanding Tebipenem's Broad-Spectrum In Vitro Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem, the active moiety of the orally bioavailable prodrug tebipenem pivoxil hydrobromide (TBP-PI-HBr), is a carbapenem (B1253116) antibiotic with a broad spectrum of in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens.[1][2][3] Developed to address the growing challenge of antimicrobial resistance, tebipenem has demonstrated potent activity against multidrug-resistant (MDR) organisms, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][4][5] This technical guide provides a comprehensive overview of the in vitro activity of tebipenem, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
In Vitro Antimicrobial Activity of Tebipenem
Tebipenem has shown potent in vitro activity against a variety of pathogens, including those responsible for urinary tract infections (UTIs), respiratory tract infections, and bloodstream infections.[1][3][5][6] Its efficacy is comparable to that of intravenous carbapenems like meropenem (B701) and ertapenem (B1671056) against many common pathogens.[1][7]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of tebipenem against a range of bacterial isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the isolates, as well as the overall MIC range.
Table 1: In Vitro Activity of Tebipenem against Enterobacterales
| Organism | No. of Isolates | Tebipenem MIC₅₀ (μg/mL) | Tebipenem MIC₉₀ (μg/mL) | Tebipenem MIC Range (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Escherichia coli | 3,576 | ≤0.015 | 0.03 | - | Meropenem: 0.06, Ertapenem: 0.03[6] |
| Escherichia coli (ESBL-producing) | 274 | - | 0.03 | - | Meropenem: 0.03[5] |
| Klebsiella pneumoniae | 3,576 | 0.03 | 0.06 | - | Meropenem: 0.06, Ertapenem: 0.03[6] |
| Klebsiella pneumoniae (ESBL-producing) | 42 | - | 0.125 | - | Meropenem: 0.06[5] |
| Proteus mirabilis | 3,576 | 0.06 | 0.12 | - | Meropenem: 0.06, Ertapenem: <0.015[6][7] |
| Enterobacter aerogenes | - | - | ≤0.125 | - | Meropenem: 0.25[8] |
| Enterobacterales (UTI isolates) | 3,576 | - | 0.06 | - | Meropenem: 0.06, Ertapenem: 0.03[9] |
| Enterobacterales (ESBL & MDR) | - | - | - | - | Carbapenems active against 93.7-96.8% of isolates[6] |
Table 2: In Vitro Activity of Tebipenem against Other Gram-Negative and Gram-Positive Bacteria
| Organism | No. of Isolates | Tebipenem MIC₅₀ (μg/mL) | Tebipenem MIC₉₀ (μg/mL) | Tebipenem MIC Range (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Haemophilus influenzae | - | - | 0.25 | - | Meropenem: 0.5[8] |
| Pseudomonas aeruginosa | - | - | 64 | - | Meropenem: 32[8] |
| Acinetobacter baumannii | - | - | 64 | - | Meropenem: 32[8] |
| Staphylococcus aureus (MSSA) | - | ≤0.125 | ≤0.125 | - | Meropenem: 0.25[8] |
| Staphylococcus aureus (MRSA) | - | - | 16 | - | Meropenem: 32[8] |
| Streptococcus pneumoniae (penicillin-susceptible) | 10 | 0.004 | 0.06 | 0.002-0.06 | Meropenem: 0.015-0.25[1] |
| Streptococcus pneumoniae (penicillin-non-susceptible) | 10 | 0.25 | 0.5 | 0.12-0.5 | Meropenem: 2[1] |
| Streptococcus pyogenes | 20 | 0.004 | 0.004 | 0.002-0.004 | Meropenem: 0.015[1] |
| Enterococcus faecalis | 10 | 2 | 2 | 1-2 | Meropenem: 8[1] |
Table 3: In Vitro Activity of Tebipenem against Anaerobic Bacteria
| Organism | No. of Isolates | Tebipenem MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Anaerobic isolates panel | - | ≤0.015 to 2 | Meropenem: Similar to Tebipenem[1] |
| Clostridioides difficile | 10 | 2 (agar MIC) | Metronidazole: 0.25-0.5[1] |
Table 4: In Vitro Activity of Tebipenem against Biothreat Pathogens
| Organism | No. of Isolates | Tebipenem MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Bacillus anthracis | 30 | 0.008 | Ciprofloxacin: 0.06[4] |
| Yersinia pestis | 30 | 0.03 | Ciprofloxacin: 0.003[4] |
| Burkholderia mallei | 30 | 1 | Azithromycin: Not specified[4] |
| Burkholderia pseudomallei | 30 | 2 | Ceftazidime: Not specified[4] |
Mechanism of Action
Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][10] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[2][10] The disruption of the cell wall integrity leads to cell lysis and bacterial death. A key advantage of tebipenem, like other carbapenems, is its stability in the presence of many β-lactamase enzymes that can inactivate other β-lactam antibiotics.[2]
Caption: Mechanism of action of Tebipenem.
Experimental Protocols
The in vitro activity data presented in this guide are primarily derived from studies adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][6][11][12][13]
Minimum Inhibitory Concentration (MIC) Determination
The MIC of tebipenem is typically determined using the broth microdilution method as outlined in CLSI document M07.[12][14]
Workflow for Broth Microdilution MIC Testing:
-
Preparation of Tebipenem Stock Solution: A stock solution of tebipenem is prepared by dissolving the pure powder in a suitable solvent, such as deionized water, to a known concentration (e.g., 1000 mg/L).[14]
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.[4][14]
-
Bacterial Inoculum Preparation: The bacterial isolates to be tested are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The microtiter plates containing the serial dilutions of tebipenem are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air for most aerobes) and temperatures (typically 35°C) for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of tebipenem that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of tebipenem over time.[1] In these studies, a standardized bacterial inoculum is exposed to various concentrations of tebipenem (e.g., 4x to 8x the MIC).[1] Aliquots are removed at different time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1] Studies have shown that tebipenem is bactericidal at 4x to 8x the MIC within 4 hours against E. coli and K. pneumoniae.[1]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. The PAE of tebipenem has been evaluated by exposing bacteria to the drug at concentrations of 4x to 8x the MIC for a defined period, followed by removal of the drug and monitoring of bacterial regrowth.[1] Tebipenem has been shown to have a negligible PAE against E. coli and K. pneumoniae, with values of ≤0.4 hours, which is comparable to meropenem.[1]
Conclusion
Tebipenem demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, and its stability against many β-lactamases, make it a promising oral therapeutic option. The standardized methodologies for in vitro testing, primarily based on CLSI guidelines, provide a robust framework for evaluating its antimicrobial properties. The comprehensive data on its in vitro activity support the continued development and clinical use of tebipenem for the treatment of various bacterial infections.
References
- 1. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. iacld.com [iacld.com]
- 14. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
The Salt Advantage: A Technical Deep Dive into Tebipenem Pivoxil Hydrobromide Versus Tebipenem Pivoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic, marks a significant advancement in the fight against multi-drug resistant (MDR) bacteria due to its oral bioavailability. This is facilitated by its prodrug form, tebipenem pivoxil. Further development has led to the creation of tebipenem pivoxil hydrobromide (TBP-PI-HBr), a salt form designed to enhance the drug's properties. This technical guide provides a comprehensive comparison of tebipenem pivoxil and its hydrobromide salt, focusing on their chemical structures, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding for researchers and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe infections caused by MDR pathogens. However, their administration has traditionally been limited to intravenous routes, necessitating hospitalization. Tebipenem pivoxil emerged as the first orally active carbapenem, offering the potential for outpatient treatment of serious infections.[1] To improve upon the initial formulation, tebipenem pivoxil hydrobromide was developed. This document will explore the critical differences and similarities between these two forms of the drug.
Chemical Structure and Properties
Tebipenem pivoxil is a prodrug, specifically a pivaloyloxymethyl ester of tebipenem.[2] This ester linkage is designed to be cleaved by esterases in the intestinal mucosa, releasing the active tebipenem moiety.[3] The hydrobromide salt form, tebipenem pivoxil hydrobromide, was developed to improve the drug substance and product properties, including stability.[4]
Table 1: Chemical Properties of Tebipenem Pivoxil and Tebipenem Pivoxil Hydrobromide
| Property | Tebipenem Pivoxil | Tebipenem Pivoxil Hydrobromide |
| Molecular Formula | C22H31N3O6S2[5] | C22H32BrN3O6S2[6] |
| Molecular Weight | 497.63 g/mol [7] | 578.54 g/mol [8] |
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[2] | 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide[6] |
| Synonyms | L-084, ME1211, TBPM-PI, Orapenem[2][7] | TBPM-PI-HBr, SPR994[9][10] |
Mechanism of Action
Both tebipenem pivoxil and its hydrobromide salt are prodrugs that are rapidly converted to the active moiety, tebipenem.[11] The mechanism of action of tebipenem is consistent with other carbapenem antibiotics. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] This is achieved through the binding of tebipenem to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[12] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[3] Tebipenem has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[3] A key advantage of carbapenems, including tebipenem, is their stability against many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[3][13]
Caption: Mechanism of action of tebipenem pivoxil hydrobromide.
Pharmacokinetics
The pharmacokinetic profiles of tebipenem following oral administration of tebipenem pivoxil and its hydrobromide salt have been extensively studied in healthy volunteers and patient populations.
Table 2: Pharmacokinetic Parameters of Tebipenem after Oral Administration of Tebipenem Pivoxil Hydrobromide in Healthy Adults
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Renal Clearance (L/h) | Reference |
| 300 mg (single dose, fasted) | 6.5 | 0.5 | 14.5 | 1.0 | - | [14] |
| 600 mg (single dose, fasted) | 13.9 | 0.8 | 34.6 | 1.0 | - | [14] |
| 600 mg (single dose, normal renal function) | - | - | 35.7 | - | 13.4 | [11] |
| 600 mg (q8h, Day 14) | 16.5 | 1.0 | 41.0 | - | - | [14] |
Table 3: Effect of Renal Impairment on Tebipenem Pharmacokinetics (Single 600 mg dose of TBP-PI-HBr)
| Renal Function | Cmax (µg/mL) | AUC (µg·h/mL) | Renal Clearance (L/h) | Reference |
| Normal | - | 35.7 | 13.4 | [11] |
| Mild Impairment | - | 50.3 | 8.0 | [11] |
| Moderate Impairment | - | 76.8 | 4.4 | [11] |
| Severe Impairment | - | 161.0 | 2.4 | [11] |
Clinical Efficacy and Safety
Tebipenem pivoxil hydrobromide has undergone rigorous clinical evaluation, particularly for the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).
Table 4: Summary of Key Phase 3 Clinical Trials for Tebipenem Pivoxil Hydrobromide
| Trial Name | Condition | Comparator | Primary Endpoint | Key Finding | Reference |
| ADAPT-PO | cUTI or AP | Ertapenem (IV) | Composite of clinical cure and microbiologic response at test-of-cure | Oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem.[15] | [15][16] |
| PIVOT-PO | cUTI including pyelonephritis | Imipenem-cilastatin (IV) | Overall response (composite of clinical cure and microbiological eradication) at test-of-cure | Trial stopped early for efficacy, meeting the primary endpoint of non-inferiority.[17] | [17][18] |
The most commonly reported adverse events in clinical trials for tebipenem pivoxil hydrobromide were mild and transient, with diarrhea and headache being the most frequent.
Experimental Protocols
Phase 3 Clinical Trial (PIVOT-PO) Protocol for cUTI
-
Study Design: A global, randomized, double-blind, pivotal Phase 3 clinical trial.[19][18]
-
Participants: Hospitalized adult patients with complicated urinary tract infections (cUTI), including pyelonephritis.[19]
-
Randomization: Patients were randomized 1:1 to one of two treatment arms.[19]
-
Treatment Arms:
-
Blinding: Maintained using matching placebos for both oral and intravenous administrations.[19]
-
Primary Efficacy Endpoint: Overall response, which is a composite of clinical cure plus microbiological eradication, assessed at the test-of-cure visit.[19]
Caption: PIVOT-PO Phase 3 clinical trial workflow.
In Vitro β-Lactamase Hydrolysis Assay
-
Objective: To determine the stability of tebipenem against hydrolysis by various β-lactamase enzymes.[13]
-
Enzymes: Clinically relevant β-lactamases such as TEM-1, AmpC, CTX-M, OXA-48, KPC, and NDM-1.[13]
-
Methodology:
-
Purify the β-lactamase enzymes.
-
Prepare solutions of tebipenem and comparator carbapenems (e.g., imipenem, meropenem, ertapenem).
-
Incubate the carbapenem solutions with each purified enzyme.
-
Monitor the rate of hydrolysis of the carbapenem by measuring the decrease in its concentration over time, typically using spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculate the catalytic efficiency (kcat/Km) to quantify the susceptibility of the carbapenem to each enzyme.[13]
-
-
Expected Outcome: Tebipenem is expected to be stable to hydrolysis by ESBLs (like CTX-M) and AmpC β-lactamases but susceptible to carbapenemases (like KPC, OXA-48, and NDM-1).[13]
Conclusion
Tebipenem pivoxil represents a significant breakthrough as an orally bioavailable carbapenem. The development of its hydrobromide salt has further refined its properties, leading to a stable and effective formulation for clinical use. Extensive research, including pivotal Phase 3 trials, has demonstrated the non-inferiority of oral tebipenem pivoxil hydrobromide to standard intravenous carbapenem therapy for complicated urinary tract infections. This provides a much-needed oral treatment option for serious infections, potentially reducing hospital stays and healthcare costs. For researchers and drug development professionals, the journey of tebipenem from its pivoxil form to the hydrobromide salt underscores the importance of formulation science in optimizing the clinical utility of potent antimicrobial agents.
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 4. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tebipenem pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tebipenem Pivoxil Hydrobromide | C22H32BrN3O6S2 | CID 134823893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSRS [precision.fda.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Tebipenem Pivoxil Hydrobromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. journals.asm.org [journals.asm.org]
- 12. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. the-hospitalist.org [the-hospitalist.org]
- 16. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 17. urologytimes.com [urologytimes.com]
- 18. biospace.com [biospace.com]
- 19. gsk.com [gsk.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Tebipenem
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Tebipenem, an orally available carbapenem (B1253116) antibiotic. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.
Overview of Tebipenem
Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2][3] It is the active form of the prodrug Tebipenem pivoxil hydrobromide.[4] Accurate in vitro susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance.
Key Susceptibility Testing Methods
The most common methods for determining the in vitro susceptibility of bacteria to Tebipenem are broth microdilution, disk diffusion, and agar (B569324) dilution.
Broth Microdilution (BMD)
Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
Protocol: Broth Microdilution for Tebipenem
a. Materials:
-
Tebipenem analytical grade powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[1][4]
b. Preparation of Tebipenem Stock Solution:
-
Prepare a stock solution of Tebipenem by dissolving the powder in a suitable solvent, such as deionized water, to a concentration of 1000 mg/L.[4]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
Store the stock solution in aliquots at -80°C until use.[4]
c. Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Tebipenem stock solution in CAMHB to achieve final concentrations typically ranging from 0.004 to 4 mg/L in the microtiter plate wells after inoculation.[4]
-
Dispense the diluted antibiotic solutions into the wells of a 96-well plate.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
d. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
e. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]
f. Interpretation of Results:
-
The MIC is the lowest concentration of Tebipenem that completely inhibits visible bacterial growth.
-
Reading can be done visually or with an automated plate reader.
-
The results for the QC strains must fall within their established acceptable ranges.
Workflow for Broth Microdilution Testing of Tebipenem
Caption: Workflow for Tebipenem Broth Microdilution Susceptibility Testing.
Disk Diffusion
The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform.
Protocol: Disk Diffusion for Tebipenem
a. Materials:
-
Tebipenem disks (e.g., 10-μg)[7]
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control (QC) strains
b. Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
c. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
d. Application of Disks and Incubation:
-
Aseptically apply the Tebipenem disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[8]
e. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints.
Workflow for Disk Diffusion Testing of Tebipenem
Caption: Workflow for Tebipenem Disk Diffusion Susceptibility Testing.
Agar Dilution
Agar dilution is another method for determining the MIC, where the antimicrobial agent is incorporated into the agar medium.
Protocol: Agar Dilution for Tebipenem
a. Materials:
-
Tebipenem analytical grade powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Inoculator (e.g., multipoint replicator)
-
Quality control (QC) strains
b. Preparation of Agar Plates:
-
Prepare a stock solution of Tebipenem as described for the BMD method.
-
Prepare serial two-fold dilutions of the Tebipenem stock solution.
-
Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
c. Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
d. Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of the agar plates with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of Tebipenem that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).
-
The results for the QC strains must be within their acceptable ranges.
Quality Control
Adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) for Tebipenem |
| Escherichia coli | 25922 | Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around ≤0.015 - 0.03.[4][9] |
| Staphylococcus aureus | 29213 | Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around 0.06 - 0.5.[1][4] |
| Pseudomonas aeruginosa | 27853 | Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around 8 - 32.[2][4] |
| Klebsiella pneumoniae | 700603 (ESBL-producing) | Data to be established by individual labs as per CLSI guidelines.[10][11] |
Note: The provided MIC ranges are based on published literature and should be verified by individual laboratories.
Interpretive Criteria (Breakpoints)
As of the current date, definitive CLSI or EUCAST breakpoints for Tebipenem may not be fully established for all organisms. However, provisional breakpoints have been used in research.
| Organism Group | Method | Susceptible | Intermediate | Resistant |
| Enterobacterales | Broth Microdilution | ≤0.125 µg/mL | 0.25 µg/mL | ≥0.5 µg/mL |
| Staphylococcus spp. (10-μg disk) | Disk Diffusion | ≥22 mm | 20-21 mm | ≤19 mm |
| Haemophilus influenzae (10-μg disk) | Disk Diffusion | ≥22 mm | - | - |
Note: These are provisional breakpoints and are subject to change.[4][7][12] Users should refer to the latest CLSI M100 or EUCAST breakpoint tables for the most current information.
Summary of Tebipenem In Vitro Activity
The following table summarizes the reported MIC₅₀ and MIC₉₀ values of Tebipenem against various bacterial species from published studies.
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 274 (3GC-resistant) | 0.03 | 0.03 | [4] |
| Klebsiella pneumoniae | 42 (3GC-resistant) | 0.03 | 0.125 | [4] |
| Escherichia coli | 101 (UTI isolates) | ≤0.015 | 0.03 | [9][13] |
| Klebsiella pneumoniae | 208 (UTI isolates) | 0.03 | 0.06 | [9][13] |
| Proteus mirabilis | 103 (UTI isolates) | 0.06 | 0.125 | [9][13] |
| Bacillus anthracis | 30 | - | - | [1] Range: 0.004-0.015 |
| Yersinia pestis | 30 | - | - | [1] Range: ≤0.0005-0.03 |
| Burkholderia mallei | 30 | 0.5 | 1 | [1] |
| Burkholderia pseudomallei | 30 | 2 | 2 | [1] |
Logical Relationship of Susceptibility Testing
Caption: Logical flow from bacterial isolate to susceptibility interpretation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of interpretive criteria for tebipenem disk diffusion susceptibility testing with Staphylococcus spp. and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. assets.website-files.com [assets.website-files.com]
- 11. journals.asm.org [journals.asm.org]
- 12. The Class A β-Lactamase Produced by Burkholderia Species Compromises the Potency of Tebipenem against a Panel of Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Tebipenem in Complicated Urinary Tract Infections (cUTIs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for designing Phase 3 clinical trials of Tebipenem Pivoxil Hydrobromide for the treatment of complicated Urinary Tract Infections (cUTIs), including acute pyelonephritis (AP). The design is based on successful recent pivotal trials such as ADAPT-PO and PIVOT-PO, and aligns with guidance from the U.S. Food and Drug Administration (FDA).
Introduction and Rationale
Complicated UTIs are a significant cause of morbidity and hospitalization, with rising rates of antimicrobial resistance limiting oral treatment options.[1][2][3] Tebipenem Pivoxil Hydrobromide is an oral carbapenem (B1253116) with demonstrated efficacy against a broad spectrum of Gram-negative pathogens, including many extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, which are common causes of cUTIs.[4][5][6] As the first potential oral carbapenem in the United States, it offers a promising alternative to intravenous (IV) therapies, potentially reducing hospitalization duration and healthcare costs.[1][7]
Mechanism of Action
Tebipenem is a carbapenem, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[6] The prodrug, tebipenem pivoxil hydrobromide, is absorbed orally and rapidly converted to its active form, tebipenem. Tebipenem then binds to penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains necessary for cell wall integrity. This disruption leads to bacterial cell lysis and death.
Phase 3 Clinical Trial Protocol: A Template
This protocol is modeled after the successful PIVOT-PO study, a Phase 3, randomized, double-blind, double-dummy, multicenter, multinational trial.[1][2][7][8]
Study Objectives
-
Primary Objective: To demonstrate that oral Tebipenem Pivoxil Hydrobromide is non-inferior to an intravenous carbapenem comparator (e.g., imipenem-cilastatin or ertapenem) in the treatment of hospitalized adult patients with cUTI or acute pyelonephritis.[2][5][8]
-
Secondary Objectives:
-
To evaluate the clinical and microbiological response rates at the end of therapy (EOT) and at a late follow-up (LFU) visit.
-
To assess the safety and tolerability of Tebipenem Pivoxil Hydrobromide.
-
To characterize the pharmacokinetics (PK) of tebipenem in the target patient population.
-
Study Design
Patient Population
Inclusion Criteria:
-
Adults (≥18 years of age) who are hospitalized.
-
Clinical diagnosis of complicated UTI or acute pyelonephritis.
-
Presence of at least two signs or symptoms of UTI (e.g., fever, urgency, frequency, dysuria, costovertebral angle tenderness).
-
A pre-treatment urine specimen showing evidence of pyuria and a uropathogen at ≥10^5 CFU/mL.
Exclusion Criteria:
-
Uncomplicated UTIs.
-
Known or suspected pathogens resistant to the study drugs.
-
Concomitant systemic antibacterial therapy for the current cUTI.
-
Severe renal impairment (e.g., creatinine (B1669602) clearance <30 mL/min).
-
History of hypersensitivity to carbapenems or other β-lactam antibiotics.
-
Pregnancy or breastfeeding.
Study Treatments and Blinding
-
Investigational Arm: Tebipenem Pivoxil Hydrobromide 600 mg orally every 6 hours + IV placebo (dummy infusion).[1][2][7][8]
-
Comparator Arm: Imipenem-cilastatin 500 mg IV every 6 hours + oral placebo (dummy tablets).[1][2][7][8]
-
Blinding: Double-blind, double-dummy design to maintain blinding for both patients and investigators.[1][2][7][8]
Endpoints
-
Primary Efficacy Endpoint: Overall response at the Test-of-Cure (TOC) visit in the microbiological intent-to-treat (micro-ITT) population. The micro-ITT population includes all randomized patients who have a baseline uropathogen susceptible to the study drugs.[1][2][8]
-
Overall Response is a composite of:
-
-
Secondary Efficacy Endpoints:
-
Clinical cure rate at TOC and LFU visits.
-
Microbiological eradication rate at TOC and LFU visits.
-
Overall response rate at the EOT visit.
-
-
Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).
Experimental Protocols
Schedule of Assessments
| Assessment | Screening | Day 1 (Baseline) | During Treatment (Daily) | End of Therapy (EOT) | Test of Cure (TOC) | Late Follow-up (LFU) |
| Informed Consent | X | |||||
| Demographics & Medical History | X | |||||
| Physical Examination | X | X | X | X | X | |
| Vital Signs | X | X | X | X | X | X |
| Urine Culture & Urinalysis | X | X | X | X | X | |
| Blood Cultures (if indicated) | X | X | ||||
| Clinical Laboratory Tests | X | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X | X | |
| Concomitant Medication Review | X | X | X | X | X | X |
| Pharmacokinetic (PK) Sampling | X | As per PK schedule |
Microbiological Procedures
-
Specimen Collection: Obtain clean-catch midstream urine samples.
-
Quantitative Culture: Inoculate urine onto appropriate agar (B569324) media using a calibrated loop to detect bacterial growth at a lower limit of 10^3 CFU/mL.[9]
-
Pathogen Identification: Identify all potential uropathogens to the species level.
-
Susceptibility Testing: Perform antimicrobial susceptibility testing for all identified uropathogens against tebipenem, the comparator drug, and other relevant antibiotics using standardized methods (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Isolate Storage: Store all baseline and post-treatment bacterial isolates for potential further characterization.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Sampling: Collect sparse blood samples at pre-specified time points around drug administration on Day 1 and at steady state.
-
Bioanalysis: Measure plasma concentrations of tebipenem using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Determine key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T>MIC (Time above Minimum Inhibitory Concentration).
-
PK/PD Modeling: Correlate PK parameters with clinical and microbiological outcomes to establish PK/PD targets for efficacy.
Data Presentation and Analysis
Efficacy Data from Pivotal Trials
| Endpoint | Tebipenem Pivoxil HBr (Oral) | IV Comparator (Imipenem-Cilastatin) | Treatment Difference (95% CI) |
| PIVOT-PO Trial | |||
| Overall Response at TOC (micro-ITT) | 58.5% (261/446) | 60.2% (291/483) | -1.3% (-7.5% to 4.8%) |
| ADAPT-PO Trial | IV Comparator (Ertapenem) | ||
| Overall Response at TOC (micro-ITT) | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7% to 3.2%) |
| Clinical Cure at TOC (micro-ITT) | 93.1% | 93.6% | -0.6% (-4.0% to 2.8%) |
Data from the PIVOT-PO and ADAPT-PO trials.[1][2][4][5][6]
Safety Data
| Adverse Event (≥3% in Tebipenem Arm) | Tebipenem Pivoxil HBr | IV Comparator |
| Diarrhea | 5.0% | N/A |
| Headache | 3.8% | N/A |
Data from the ADAPT-PO and PIVOT-PO trials. Most TEAEs were mild to moderate.[4][5][6]
Conclusion
The provided framework, based on successful Phase 3 trials and regulatory guidance, outlines a robust design for clinical trials of Tebipenem Pivoxil Hydrobromide in cUTI. The non-inferiority of oral tebipenem to IV carbapenems, coupled with a favorable safety profile, positions it as a significant advancement in the treatment of these common and challenging infections. Careful adherence to the detailed protocols for patient selection, endpoint assessment, and microbiological analysis is critical for the successful execution of such trials.
References
- 1. Spero Therapeutics Announces First Patient, First Visit for Phase 3 PIVOT-PO Trial Evaluating Tebipenem HBr in Complicated Urinary Tract Infections - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application of Tebipenem in Treating Multidrug-Resistant Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is emerging as a critical oral therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria. Administered as the prodrug tebipenem pivoxil hydrobromide (TBP-PI-HBr), it offers high oral bioavailability, addressing a significant unmet need for effective oral treatments for infections caused by pathogens resistant to other antibiotic classes, such as fluoroquinolones and cephalosporins.[1][2][3] Tebipenem's stability against many beta-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC beta-lactamases, makes it a valuable agent for treating complicated urinary tract infections (cUTIs) and other serious infections.[1][3][4][5]
These application notes provide a comprehensive overview of tebipenem's activity, mechanism of action, and relevant experimental protocols for its evaluation.
Mechanism of Action
Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][6] Like other beta-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][7] By binding to and inactivating these proteins, tebipenem disrupts cell wall integrity, leading to cell lysis and bacterial death.[4] Its carbapenem structure confers resistance to hydrolysis by many β-lactamases, allowing it to remain effective against bacteria that produce these enzymes.[4]
Caption: Mechanism of action of Tebipenem.
In Vitro Activity of Tebipenem
Tebipenem has demonstrated potent in vitro activity against a wide range of Gram-negative and Gram-positive pathogens, particularly Enterobacterales that produce ESBLs and are resistant to fluoroquinolones.[1][2][8][9] Its activity is comparable to intravenously administered carbapenems like ertapenem (B1671056) and meropenem.[10][11]
Table 1: In Vitro Activity of Tebipenem and Comparators against Enterobacterales from Urinary Tract Infections (2019-2020)
| Organism (n) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| All Enterobacterales (3,576) | Tebipenem | - | 0.06 |
| Ertapenem | - | 0.03 | |
| Meropenem | - | 0.06 | |
| Escherichia coli | Tebipenem | ≤0.015 | 0.03 |
| Meropenem | ≤0.015 | 0.03 | |
| Ertapenem | ≤0.015 | 0.03 | |
| Klebsiella pneumoniae | Tebipenem | 0.03 | 0.06 |
| Meropenem | 0.03 | 0.06 | |
| Ertapenem | 0.03 | 0.06 | |
| Proteus mirabilis | Tebipenem | 0.06 | 0.12 |
| Meropenem | 0.06 | 0.12 |
Data synthesized from studies by Mendes et al. (2023).[10][12] and Cotroneo et al. (2018)[11]
Table 2: Activity of Tebipenem against Resistant Phenotypes of E. coli from UTIs
| Phenotype | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible |
| ESBL-producing | Tebipenem | 0.015 | 0.03 | - |
| Ertapenem | 0.015 | 0.06 | 99.4 | |
| Meropenem | 0.03 | 0.06 | 100 | |
| Fluoroquinolone-resistant | Tebipenem | 0.015 | 0.03 | - |
| Ertapenem | 0.015 | 0.06 | 99.4 | |
| Meropenem | 0.03 | 0.06 | 100 |
Data from a study by Sader et al. (2022).[13]
Clinical Efficacy
The pivotal Phase 3 ADAPT-PO trial demonstrated the non-inferiority of oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) compared to intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI and acute pyelonephritis.[14][15]
Table 3: Key Outcomes from the ADAPT-PO Phase 3 Clinical Trial
| Outcome | Oral Tebipenem HBr | IV Ertapenem |
| Primary Endpoint: Overall Response | 58.8% | 61.6% |
| Clinical Cure at Test-of-Cure Visit | >90% | >90% |
| Adverse Events | 25.7% | 25.6% |
Overall response was a composite of clinical cure and microbiological response.[14][15][16] The most common adverse events were mild diarrhea and headache.[16]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Tebipenem exhibits time-dependent bactericidal activity.[1][17][18] The PK/PD index that best correlates with its efficacy is the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[1][17]
Table 4: Key Pharmacodynamic Parameters for Tebipenem
| Parameter | Value | Description |
| Stasis Target | fAUC₀₋₂₄/MIC ≈ 23 | Drug exposure required to halt bacterial growth in a neutropenic murine thigh infection model.[1][17] |
| Bactericidal Target | fAUC₀₋₂₄/MIC ≈ 35-52 | Drug exposure resulting in logarithmic killing and suppression of resistance in a hollow-fiber infection model.[1][17] |
These parameters are crucial for defining dosing regimens for clinical studies.[1][17]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the MIC of tebipenem against aerobic bacteria.
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of tebipenem in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an overnight agar (B569324) plate. Suspend in broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted tebipenem with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.
Protocol 2: Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of tebipenem and determine its PK/PD parameters.[1][5][19]
Caption: Workflow for the murine thigh infection model.
Methodology:
-
Animal Preparation: Use female ICR or similar mice. Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.[5][19]
-
Infection: On day 0, anesthetize the mice and inject a standardized inoculum (e.g., 10⁶ to 10⁷ CFU) of the test pathogen directly into the thigh muscle.
-
Treatment: Begin treatment with tebipenem pivoxil hydrobromide (administered orally) at a specified time post-infection (e.g., 2 hours). Test various dosing regimens (e.g., total dose and frequency) to establish dose-response relationships.
-
Endpoint Measurement: At a set time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions.
-
Bacterial Load Quantification: Plate the dilutions onto appropriate agar media. After incubation, count the colonies to determine the number of CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.
Protocol 3: Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system used to simulate human pharmacokinetic profiles and study the time-course of antimicrobial activity and the emergence of resistance.[1][8][14][17]
Caption: Workflow for the hollow-fiber infection model.
Methodology:
-
System Setup: A hollow-fiber cartridge is connected via tubing to a central reservoir containing sterile growth medium. Computer-controlled syringe pumps are used to infuse fresh medium and the drug into the central reservoir, and to remove waste, thereby simulating drug clearance.
-
Inoculation: The extracapillary space of the hollow-fiber cartridge is inoculated with a high density of the test organism. The bacteria are contained within this space, while nutrients and the antibiotic can freely diffuse across the semi-permeable fibers.[8]
-
PK Simulation: A specific human pharmacokinetic profile of tebipenem is simulated over several days by controlling the rates of drug infusion and elimination from the system.
-
Sampling and Analysis: Samples are collected from the cartridge at multiple time points. These samples are analyzed to determine the total bacterial population and the size of any resistant subpopulations (by plating on antibiotic-containing agar). Drug concentrations are also measured to confirm accurate PK simulation.
-
Data Analysis: The change in bacterial density over time is modeled to evaluate the relationship between drug exposure (PK/PD indices like fAUC/MIC) and antimicrobial effect, including the suppression of resistance emergence.[1][17]
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Killing assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 15. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. fibercellsystems.com [fibercellsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. imquestbio.com [imquestbio.com]
Application Notes and Protocols for In Vivo Research of Tebipenem Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models and detailed experimental protocols for evaluating the efficacy of tebipenem, an orally available carbapenem. The information is intended to guide researchers in designing and executing robust preclinical studies. Tebipenem pivoxil hydrobromide (TBP-PI-HBr), the oral prodrug, is rapidly converted to its active moiety, tebipenem, in the body.[1]
I. Overview of Preclinical In Vivo Models
Tebipenem has demonstrated efficacy in a variety of murine infection models, which are crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties and its potential clinical applications.[2][3] These models are instrumental in studying infections caused by multidrug-resistant (MDR) Gram-negative pathogens.[3][4]
Commonly Used Murine Models:
-
Neutropenic Thigh Infection Model: A well-characterized model for studying the PK/PD parameters of antibiotics against a range of pathogens.[5]
-
Ascending Urinary Tract Infection (UTI) Model: A clinically relevant model for evaluating the efficacy of tebipenem in treating complicated UTIs (cUTIs), a primary indication for its development.[3][4]
-
Lung Infection Model: Used to assess tebipenem's efficacy against respiratory pathogens and other agents that cause pulmonary infections.[2][6]
-
Specialized Infection Models: Including models for biothreat agents, demonstrating the broad-spectrum potential of tebipenem.[2]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies, providing insights into the experimental designs and efficacy outcomes.
Table 1: Efficacy of Tebipenem in Murine Thigh Infection Models
| Pathogen Strain | Dosing Regimen (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| E. coli (ESBL-producing) | Dose-ranging | Bacterial Load Reduction (log10 CFU/thigh) | Dose-dependent reduction in bacterial burden | [7] |
| K. pneumoniae (ESBL-producing) | Dose-ranging | Bacterial Load Reduction (log10 CFU/thigh) | Significant bacterial clearance at higher doses | [7] |
Table 2: Efficacy of Tebipenem in Murine Urinary Tract Infection (UTI) Models
| Pathogen Strain | Dosing Regimen (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| E. coli | Dose-ranging | Bacterial Load Reduction (log10 CFU/kidney) | Dose-dependent reduction in kidney bacterial counts | [3][4] |
| E. coli NCTC 13441 | 0.3 to 135 (total daily dose) | Bacterial Load Reduction (log10 CFU/g) | Characterization of AUC:MIC ratio for efficacy | [8] |
Table 3: Efficacy of Tebipenem in Murine Lung Infection Models
| Pathogen Strain | Dosing Regimen (mg/kg) | Efficacy Endpoint | Outcome | Reference |
| M. abscessus | 400 TBP-PI + 200 AVI-ARX | Bacterial Load Reduction (log10 CFU/lung) | ~10-fold reduction in lung CFU compared to vehicle | [9] |
| B. anthracis | Not specified | Survival Rate | 73-75% survival when dosed 12-24h post-challenge | [2][10] |
| Y. pestis | Not specified | Survival Rate | Significantly higher survival rates than vehicle control | [2] |
III. Experimental Protocols
The following are detailed protocols for key in vivo experiments cited in the literature.
A. Neutropenic Murine Thigh Infection Model Protocol
This model is essential for determining the PK/PD index that best correlates with antibacterial efficacy.
1. Animal Preparation:
- Use specific-pathogen-free, female ICR mice (4 weeks of age).[11]
- Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]
2. Infection Procedure:
- Culture the bacterial strain (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.
- Inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the posterior thigh muscle of each mouse.
3. Drug Administration:
- Initiate treatment with tebipenem pivoxil hydrobromide (TBP-PI-HBr) via oral gavage at a specified time post-infection (e.g., 2 hours).
- Administer various dosing regimens to different groups of mice to determine dose-response relationships.[5]
4. Efficacy Assessment:
- At 24 hours post-treatment initiation, euthanize the mice.
- Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.
- Plate the dilutions onto appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh).
- The primary endpoint is the change in log10 CFU/thigh compared to the vehicle control group.
Experimental Workflow for Neutropenic Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
B. Murine Ascending Urinary Tract Infection (UTI) Model Protocol
This model mimics human UTIs and is critical for evaluating drugs intended for this indication.[3][4]
1. Animal Preparation:
- Use female mice (e.g., BALB/c).
- Anesthetize the mice.
2. Infection Procedure:
- Introduce a specific volume (e.g., 50 µL) of a bacterial suspension (e.g., E. coli, ~10^8 CFU/mL) into the bladder via a catheter inserted through the urethra.
3. Drug Administration:
- Begin oral administration of TBP-PI-HBr at a defined time post-infection (e.g., 24 hours).
- Test a range of doses to establish efficacy.
4. Efficacy Assessment:
- At a predetermined endpoint (e.g., 48 hours post-treatment initiation), euthanize the mice.
- Aseptically harvest the kidneys and bladder.
- Homogenize the tissues, serially dilute the homogenates, and plate on appropriate media to quantify the bacterial burden (CFU/organ).
- The primary outcome is the reduction in bacterial load in the kidneys and/or bladder compared to the control group.
Experimental Workflow for Murine Ascending UTI Model
Caption: Workflow for the murine ascending urinary tract infection model.
C. Murine Lung Infection Model Protocol
This model is suitable for evaluating tebipenem's efficacy against respiratory pathogens.
1. Animal Preparation:
- Use an appropriate mouse strain (e.g., NOD SCID for M. abscessus).[9]
- Anesthetize the animals.
2. Infection Procedure:
- Instill a defined volume of bacterial suspension intranasally to achieve lung infection.
3. Drug Administration:
- Initiate oral treatment with TBP-PI-HBr at a specified time post-infection.
- For combination therapies, such as with a β-lactamase inhibitor, co-administer the drugs.[6]
4. Efficacy Assessment:
- Euthanize mice at the study endpoint.
- Aseptically remove the lungs, homogenize the tissue, and perform quantitative bacteriology to determine the CFU/lung.
- For survival studies, monitor the animals for a defined period and record mortality.[2]
Logical Relationship of Tebipenem Prodrug Activation and Action
Caption: Activation and mechanism of action of tebipenem.
IV. Conclusion
The in vivo models described provide a robust framework for the preclinical evaluation of tebipenem. The data consistently demonstrate its efficacy against a broad range of pathogens in various infection types, supporting its development as a valuable oral therapeutic option, particularly for complicated urinary tract infections caused by resistant Gram-negative bacteria.[3][4][12] Researchers should select the model that best represents the clinical indication of interest and adhere to detailed protocols to ensure reproducible and meaningful results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro and In Vivo Characterization of Tebipenem (TBP), an Orally Active Carbapenem, against Biothreat Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems and Their Pharmacokinetics in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of Tebipenem Pivoxil in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil is an orally available carbapenem (B1253116) antibiotic.[1] It is a prodrug that is converted in vivo to its active form, tebipenem.[2][3] Carbapenems are a critical class of β-lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous administration, tebipenem pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is designed for oral use, offering a significant advantage in treating serious infections, potentially avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]
These notes provide an overview of the clinical research data and protocols associated with the oral administration of tebipenem pivoxil, with a focus on its development for complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).
Mechanism of Action
Tebipenem pivoxil is the pivaloyloxymethyl ester prodrug of tebipenem.[7] After oral administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to the active moiety, tebipenem.[8][9] Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][8] It binds to penicillin-binding proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it stable against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[2][8]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Pharmacokinetic Profile
Tebipenem pivoxil HBr is characterized by rapid oral absorption and conversion to active tebipenem.[2] The oral bioavailability is approximately 50-60%.[2]
Table 1: Pharmacokinetic Parameters of Tebipenem in Healthy Adults (Single and Multiple Doses)
| Parameter | Single Ascending Dose (SAD) Phase (Fasted) | Multiple Ascending Dose (MAD) Phase (q8h) |
|---|---|---|
| Dose Range | 100 mg - 900 mg[11] | 300 mg & 600 mg[11] |
| Tmax (median) | 0.5 - 1.5 hours[2][12] | < 1 hour[2] |
| Half-life (t½) | ~0.8 - 1.1 hours[12] | ~1 hour[12] |
| AUC | Increases with dose[12] | For 600mg dose, AUC was >2x the AUC for 300mg dose[2] |
| Cmax | Increases with dose[12] | Dose-proportional on Day 1; higher than dose-proportional on Day 14[2] |
| Accumulation | N/A | No accumulation observed with q8h dosing[2][12] |
| Urinary Excretion | ~55% to 60% of tebipenem recovered in urine[12][13] | ~57% (300mg) to 67% (600mg) excreted in urine on Day 1[14] |
| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and 600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at clinical doses. |
Data compiled from studies in healthy adult subjects.[2][11][12]
Impact of Renal Impairment
As tebipenem is primarily cleared by the kidneys, renal function significantly impacts its pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated increased tebipenem exposure as renal function declined.[15][16]
Table 2: Effect of Renal Impairment on Tebipenem Pharmacokinetics (Single 600 mg Dose)
| Renal Function Cohort | TBP Plasma AUC Increase (vs. Normal) | TBP Plasma Cmax Increase (vs. Normal) | Renal Clearance (CLR) | Key Finding |
|---|---|---|---|---|
| Mild Impairment | 1.4-fold[15][16] | Up to 1.3-fold[15][16] | Decreased | Plasma exposure increases as renal function declines.[15] |
| Moderate Impairment | Up to 4.5-fold[15][16] | Up to 1.3-fold[15][16] | 2.4 L/h (vs. 13.4 L/h in normal)[15][16] | A dose reduction may be necessary for patients with CLcr ≤50 mL/min.[15][16] |
| Severe Impairment | Up to 4.5-fold[15][16] | Up to 1.3-fold[15][16] | Decreased | A dose reduction may be necessary.[15][16] |
| ESRD on Hemodialysis | ~7-fold increase in AUC and t½[15][16] | N/A | N/A | ~40% of tebipenem is removed by a 4-hour hemodialysis session.[15][16] |
Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]
Pharmacodynamics
The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with tebipenem efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a ratio of 54.1 was linked to a 1-log10 CFU/g reduction in kidney tissue.[17]
Clinical Efficacy and Safety
Tebipenem pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis.
Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for Tebipenem Pivoxil HBr
| Trial Name | ADAPT-PO[18][19] | PIVOT-PO[20][21] |
|---|---|---|
| Status | Completed | Stopped early for efficacy[4][20][21] |
| Patient Population | 1372 hospitalized adults with cUTI or AP[18] | 1690 hospitalized adults with cUTI or AP[21][22] |
| Treatment Arm | Oral Tebipenem Pivoxil HBr (600 mg q8h)[18] | Oral Tebipenem Pivoxil HBr (600 mg q6h)[21] |
| Comparator Arm | IV Ertapenem (1 g q24h)[18] | IV Imipenem-Cilastatin (500 mg q6h)[20][21] |
| Treatment Duration | 7 to 10 days (up to 14 for bacteremia)[18] | 7 to 10 days[20][21] |
| Primary Endpoint | Overall Response (Clinical Cure + Microbiologic Response) at Test-of-Cure (Day 19)[18] | Overall Response (Clinical Cure + Microbiologic Eradication) at Test-of-Cure (Day 17)[20][21] |
| Primary Endpoint Result (Tebipenem) | 58.8% (264/449)[18] | 58.5% (261/446)[20] |
| Primary Endpoint Result (Comparator) | 61.6% (258/419)[18] | 60.2% (291/483)[20] |
| Outcome | Non-inferiority demonstrated (Difference: -3.3%; 95% CI, -9.7 to 3.2)[18] | Non-inferiority demonstrated (p=0.003)[20] |
| Clinical Cure Rate (at TOC) | 93.1%[18][23][24] | 93.5%[25] |
| Adverse Events (Tebipenem) | 25.7%[18][23] | Not specified, similar safety profile to comparator[25] |
| Adverse Events (Comparator) | 25.6%[18][23] | Not specified, similar safety profile[25] |
| Most Common AEs | Mild diarrhea, headache[18][22][23] | Diarrhea, headache[22] |
Experimental Protocols
Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based on PIVOT-PO)
This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to evaluate the efficacy and safety of oral tebipenem pivoxil HBr.
-
Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem comparator in treating hospitalized adults with cUTI or AP.[26]
-
Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]
-
Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or acute pyelonephritis.[26]
-
Key Inclusion Criteria:
-
Signs and symptoms consistent with cUTI or AP.
-
Urinalysis indicative of infection (e.g., pyuria).
-
Urine culture at baseline showing ≥10^5 CFU/mL of a uropathogen.[20]
-
-
Key Exclusion Criteria:
-
Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.[21]
-
Treatment Regimens:
-
Assessments:
-
Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology, chemistry), urinalysis, and urine/blood cultures.
-
During Treatment: Monitor for clinical response and adverse events (AEs).
-
End-of-Treatment (EOT): Clinical assessment.
-
Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment. Includes clinical evaluation and repeat urine culture.[18][20]
-
Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.[20]
-
-
Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in urine culture).[21][26]
-
Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two treatment arms based on the difference in the primary endpoint rates, using a pre-specified non-inferiority margin (e.g., 10% or 12.5%).[18][20]
Protocol: Pharmacokinetic Study in Subjects with Renal Impairment
This protocol outlines a study to assess the impact of renal impairment on the single-dose pharmacokinetics of tebipenem.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of TBP-PI-HBr in subjects with varying degrees of renal function.[15]
-
Study Design: Open-label, parallel-group, single-dose study.
-
Study Population:
-
Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).
-
Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).
-
Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).
-
Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).
-
Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[15][16]
-
-
Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[15][16]
-
PK Sampling:
-
Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Urine collected over specified intervals to determine renal clearance.
-
For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[15][16]
-
-
Analytical Method: Plasma and urine concentrations of tebipenem are quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
PK Parameters: The following parameters are calculated using noncompartmental analysis: AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½ (Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]
-
Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. geneonline.com [geneonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 9. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug Tebipenem Pivoxil Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.website-files.com [assets.website-files.com]
- 18. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 20. medpagetoday.com [medpagetoday.com]
- 21. gsk.com [gsk.com]
- 22. urologytimes.com [urologytimes.com]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. the-hospitalist.org [the-hospitalist.org]
- 25. Spero Therapeutics and GSK Announce Positive Results for Oral Tebipenem HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Spero Therapeutics and GSK Announce PIVOT-PO Phase 3 Study [globenewswire.com]
Investigating Tebipenem for Pediatric Respiratory Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem pivoxil, the oral prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of pediatric respiratory infections.[1][2] Its broad spectrum of activity against common respiratory pathogens, including drug-resistant Streptococcus pneumoniae and Haemophilus influenzae, coupled with a favorable safety profile, makes it a valuable therapeutic option.[3][4][5] These application notes provide a comprehensive overview of the key data and experimental protocols associated with the investigation of tebipenem for pediatric respiratory infections, intended to guide further research and development in this area.
Data Presentation
Table 1: In Vitro Activity of Tebipenem Against Key Pediatric Respiratory Pathogens
| Pathogen | Tebipenem MIC50 (µg/mL) | Tebipenem MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.015 | 0.03 | Amoxicillin (B794): ≤1 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.03 | 0.063 | Amoxicillin: ≥8 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.015 | 0.03 | Amoxicillin: ≤1 |
| Haemophilus influenzae (β-lactamase positive) | 0.25 | 0.5 | Amoxicillin-Clavulanate: ≤4/2 |
| Moraxella catarrhalis | 0.06 | 0.12 | Amoxicillin-Clavulanate: ≤4/2 |
| Escherichia coli | 0.03 | 0.03 | Cefdinir: >32 |
| Klebsiella pneumoniae | 0.03 | 0.125 | Cefdinir: >32 |
Data compiled from multiple in vitro studies. MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[5][6][7]
Table 2: Clinical Efficacy of Tebipenem Pivoxil in Pediatric Respiratory Infections
| Indication | Study Design | Number of Patients | Dosing Regimen | Clinical Efficacy Rate | Key Findings |
| Community-Acquired Pneumonia | Retrospective | 34 | 4 mg/kg twice daily for 3 days | 100% | Fever resolved within 24 hours in all patients.[8] |
| Community-Acquired Pneumonia | Prospective | 49 (36 evaluated for efficacy) | Not specified | 88.9% (32/36 cured) | Significant reduction in body temperature, leukocyte counts, and C-reactive protein levels.[6][9] |
| Pneumonia, Otitis Media, Sinusitis | Post-marketing surveillance | 2,769 | Not specified | 95.6% (Pneumonia), 93.7% (Otitis Media), 93.6% (Sinusitis) | High bacteriological eradication rates for common pathogens.[4][10] |
Table 3: Pharmacokinetic Parameters of Tebipenem in Pediatric Patients
| Parameter | Value | Patient Population | Dosing |
| Cmax (Maximum Concentration) | 5.3 ± 1.6 µg/mL | Pediatric patients with acute otitis media | 6 mg/kg twice daily |
| AUC0-∞ (Area Under the Curve) | 7.9 ± 0.2 µg·h/mL | Pediatric patients with acute otitis media | 6 mg/kg twice daily |
| Apparent Clearance (CL/F) | Increased with creatinine (B1669602) clearance | 0.5-16 years with otolaryngological infection or pneumonia | 4 or 6 mg/kg twice daily |
| Apparent Volume of Distribution (Vd/F) | Decreased with age | 0.5-16 years with otolaryngological infection or pneumonia | 4 or 6 mg/kg twice daily |
Data from population pharmacokinetic studies.[11][12][13]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) of Tebipenem
Objective: To determine the minimum inhibitory concentration (MIC) of tebipenem against pediatric respiratory pathogens.
Methodology: Broth microdilution testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Materials:
-
Tebipenem analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from pediatric respiratory specimens
-
Spectrophotometer or equivalent device for measuring turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem in a suitable solvent (e.g., deionized water) at a concentration of 1000 mg/L.[6]
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the tebipenem stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.004 to 4 mg/L).[6]
-
Inoculum Preparation: a. Subculture bacterial isolates onto an appropriate agar (B569324) medium and incubate overnight. b. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of tebipenem that completely inhibits visible bacterial growth.
Protocol 2: Pediatric Community-Acquired Pneumonia (CAP) Clinical Trial Framework
Objective: To evaluate the efficacy and safety of tebipenem pivoxil for the treatment of uncomplicated CAP in children.
Study Design: A multicenter, randomized, double-blind, non-inferiority clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe or complicated pneumonia requiring hospitalization.
-
Known hypersensitivity to β-lactam antibiotics.
-
Underlying chronic illness (e.g., cystic fibrosis, immunodeficiency).
-
Receipt of another systemic antibiotic within the previous 72 hours.
-
Treatment Arms:
-
Experimental Arm: Oral tebipenem pivoxil (e.g., 4-6 mg/kg twice daily) for 5-7 days.
-
Comparator Arm: Standard-of-care oral antibiotic (e.g., amoxicillin 90 mg/kg/day in two divided doses) for 10 days.[20][21]
Endpoints:
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., day 10-14), defined as the resolution of signs and symptoms of pneumonia without the need for additional antibiotic therapy.
-
Secondary Endpoints:
-
Time to fever resolution.
-
Changes in inflammatory markers (e.g., C-reactive protein).
-
Incidence and severity of adverse events.
-
Bacteriological eradication rates (if pathogens are identified).
-
Data Collection:
-
Baseline demographics and clinical characteristics.
-
Daily monitoring of symptoms and temperature.
-
Blood samples for inflammatory markers at baseline and follow-up.
-
Nasopharyngeal swabs for pathogen identification (optional).
-
Adverse event reporting throughout the study.
Visualizations
Bacterial Cell Wall Synthesis and Mechanism of Action of Tebipenem```dot
Caption: Host innate immune signaling in response to bacterial infection.
Experimental Workflow for a Pediatric CAP Clinical Trial
References
- 1. Host Response to Respiratory Bacterial Pathogens as Identified by Integrated Analysis of Human Gene Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in the United States (2018 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Host defenses against bacterial lower respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Clinical & Laboratory Standards Institute standards in antimicrobial susceptibility among the carbapenemase producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iacld.com [iacld.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Short- vs Standard-Course Outpatient Antibiotic Therapy for Community-Acquired Pneumonia in Children: The SCOUT-CAP Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic treatment duration for community-acquired pneumonia in children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. childrensmn.org [childrensmn.org]
- 21. carilionclinic.org [carilionclinic.org]
Application Notes and Protocols for Tebipenem in Acute Pyelonephritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tebipenem, the first orally bioavailable carbapenem (B1253116) antibiotic, and its utility in research on acute pyelonephritis (AP), a serious kidney infection. Detailed protocols for preclinical and clinical evaluation are provided to guide researchers in their study design.
Introduction to Tebipenem
Tebipenem is the active form of the prodrug Tebipenem pivoxil hydrobromide. Following oral administration, the prodrug is rapidly absorbed and converted to Tebipenem.[1][2] As a carbapenem, Tebipenem exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[3] Its development is particularly significant for the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis, offering a potential oral alternative to intravenous therapies.[4]
Mechanism of Action
Tebipenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][5] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] By inactivating these proteins, Tebipenem disrupts cell wall integrity, leading to cell lysis and death.[1] Notably, Tebipenem has a high affinity for multiple PBPs, contributing to its potent and broad-spectrum activity.[6][7] Its structure also confers stability against many β-lactamases, enzymes produced by some bacteria that can inactivate other β-lactam antibiotics.[1]
Figure 1: Mechanism of action of Tebipenem.
In Vitro Activity of Tebipenem
Tebipenem has demonstrated potent in vitro activity against common uropathogens, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[8][9] Its efficacy extends to strains that are resistant to other classes of antibiotics, such as fluoroquinolones and trimethoprim-sulfamethoxazole, as well as those producing extended-spectrum β-lactamases (ESBLs).[10][11]
Table 1: In Vitro Susceptibility of Enterobacterales to Tebipenem and Comparator Carbapenems
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| All Enterobacterales | Tebipenem | - | 0.06 |
| Ertapenem (B1671056) | - | 0.03 | |
| Meropenem | - | 0.06 | |
| Escherichia coli | Tebipenem | - | 0.015-0.03 |
| Ertapenem | - | 0.015-0.03 | |
| Klebsiella pneumoniae | Tebipenem | - | 0.015-0.03 |
| Ertapenem | - | 0.015-0.03 | |
| Proteus mirabilis | Tebipenem | 0.12 | 0.12 |
| Ertapenem | - | - |
Data sourced from studies on urinary tract infection isolates.[8][9][12]
Preclinical Research: Murine Model of Acute Pyelonephritis
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of new antibiotics. A neutropenic murine model of acute pyelonephritis has been used to characterize the activity of Tebipenem.[13][14]
Table 2: Pharmacodynamic Parameters of Tebipenem in a Murine AP Model
| PK/PD Index | Value for Net Bacterial Stasis | Value for 1-log₁₀ CFU/g Reduction |
| Free-drug plasma AUC:MIC ratio•1/τ | 26.2 | 54.1 |
Data from a neutropenic murine model of acute pyelonephritis.[13][14]
Figure 2: Workflow for a murine model of acute pyelonephritis.
Clinical Research: The ADAPT-PO Trial
The pivotal Phase 3 ADAPT-PO clinical trial was a global, randomized, double-blind, double-dummy study that compared the efficacy and safety of oral Tebipenem pivoxil hydrobromide with intravenous (IV) ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.[10][15]
Table 3: Efficacy of Oral Tebipenem vs. IV Ertapenem in the ADAPT-PO Trial
| Outcome | Tebipenem Pivoxil HBr (n=449) | IV Ertapenem (n=419) | Treatment Difference (95% CI) |
| Overall Response Rate at TOC | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |
| Clinical Cure Rate at TOC | >93% | >93% | - |
TOC: Test-of-Cure. Data from the microbiological intention-to-treat (micro-ITT) population.[10][15]
Table 4: Safety Profile of Oral Tebipenem vs. IV Ertapenem in the ADAPT-PO Trial
| Adverse Event | Tebipenem Pivoxil HBr | IV Ertapenem |
| Any Treatment-Emergent AE | 25.7% | 25.6% |
| Diarrhea | 5.0% | - |
| Headache | 3.8% | - |
| Serious Adverse Events | 1.3% | 1.7% |
Data from the ADAPT-PO clinical trial.[15]
Figure 3: Workflow of the ADAPT-PO double-blind, double-dummy trial.
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][16]
1. Materials:
-
Tebipenem analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates (e.g., E. coli, K. pneumoniae) and quality control strains (e.g., E. coli ATCC 25922)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of Tebipenem in a suitable solvent at a concentration 100 times the highest concentration to be tested.
-
Sterilize the stock solution by filtration.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the Tebipenem stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
5. Incubation and Reading:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Tebipenem that completely inhibits visible growth of the organism.
Protocol 2: Murine Model of Acute Pyelonephritis
This protocol is a generalized procedure based on published murine models of AP.[12][17]
1. Animal Preparation:
-
Use female mice (e.g., C3H/HeN or BALB/c strain), 6-8 weeks old.
-
To induce neutropenia (optional, but common in PK/PD studies), administer cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.
2. Bacterial Inoculum Preparation:
-
Culture a uropathogenic E. coli (UPEC) strain overnight in Luria-Bertani (LB) broth.
-
Harvest bacteria by centrifugation, wash, and resuspend in sterile phosphate-buffered saline (PBS) to a concentration of approximately 2 x 10⁸ CFU/mL.
3. Infection Procedure:
-
Anesthetize the mice.
-
Introduce the bacterial suspension into the bladder via transurethral catheterization (typically 50 µL). In some models, direct intra-renal injection is performed for a more consistent kidney infection.
4. Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with oral Tebipenem pivoxil hydrobromide or a vehicle control.
-
Administer the treatment at specified intervals (e.g., every 8 hours) for a defined duration.
5. Endpoint Analysis:
-
At the end of the treatment period (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically harvest the kidneys.
-
Homogenize the kidneys in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of kidney tissue).
-
For PK studies, collect blood samples at various time points after drug administration to measure plasma drug concentrations.
Protocol 3: Phase 3 Double-Blind, Double-Dummy Clinical Trial (ADAPT-PO Model)
This protocol outlines the key steps in a clinical trial modeled after the ADAPT-PO study.[10][15]
1. Study Design and Population:
-
Design: Randomized, double-blind, double-dummy, multicenter, non-inferiority trial.
-
Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute pyelonephritis.
-
Key Inclusion Criteria: Signs and symptoms of cUTI/AP, ability to take oral medication.
-
Key Exclusion Criteria: Known or suspected carbapenem-resistant infection, severe renal impairment.
2. Randomization and Blinding:
-
Eligible patients are randomized in a 1:1 ratio to one of two treatment arms.
-
To maintain blinding, a double-dummy design is used:
-
Arm 1 (Oral Tebipenem): Patients receive oral Tebipenem pivoxil hydrobromide tablets and an IV infusion of a placebo (e.g., normal saline).
-
Arm 2 (IV Ertapenem): Patients receive an IV infusion of ertapenem and oral placebo tablets that are identical in appearance to the active tablets.
-
3. Treatment Regimen:
-
Arm 1: Oral Tebipenem pivoxil hydrobromide (e.g., 600 mg every 8 hours) plus a daily IV placebo infusion.
-
Arm 2: IV ertapenem (e.g., 1 g every 24 hours) plus oral placebo tablets (e.g., every 8 hours).
-
Duration: 7 to 10 days, with a provision to extend to 14 days for patients with bacteremia.
4. Efficacy and Safety Assessments:
-
Primary Endpoint: Overall response at the Test-of-Cure (TOC) visit (Day 19 ± 2), defined as a composite of clinical cure (resolution of signs and symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL).
-
Secondary Endpoints: Clinical cure rate at TOC, microbiological response by pathogen, and safety and tolerability.
-
Safety Monitoring: Collect data on all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.
5. Data Analysis:
-
The primary efficacy analysis is conducted on the microbiological intention-to-treat (micro-ITT) population.
-
Non-inferiority is assessed by comparing the confidence interval of the treatment difference to a pre-specified margin (e.g., -12.5%).
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. Adoption of the double dummy trial design to reduce observer bias in testing treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 4. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. dovepress.com [dovepress.com]
- 7. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
- 16. Intrarenal Injection of Escherichia coli in a Rat Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Tebipenem Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Tebipenem using the broth microdilution (BMD) method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).
Introduction
Tebipenem is an orally bioavailable carbapenem (B1253116) antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. Accurate and reproducible susceptibility testing is crucial for its clinical development and for monitoring bacterial resistance. The broth microdilution method is the reference standard for quantitative antimicrobial susceptibility testing.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.
Experimental Protocols
Materials and Reagents
-
Tebipenem analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates[1]
-
Sterile reagent reservoirs
-
Multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[1][2][3]
-
Test bacterial isolates
-
Sterile saline (0.85% or 0.9%)[1]
-
Trypticase Soy Agar (B569324) (TSA) with 5% sheep blood or other suitable non-selective agar[2]
Preparation of Tebipenem Stock Solution
-
Prepare a stock solution of Tebipenem at a concentration of 1000 mg/L by dissolving the dry powder in deionized water.[1]
-
Further dilutions should be made in CAMHB to achieve the desired final concentrations in the microtiter plate.[1] The typical concentration range for Tebipenem testing is 0.004 to 4 mg/L or 0.03 to 32 µg/mL.[1][2]
Inoculum Preparation
-
Subculture the test and QC organisms onto a non-selective agar medium (e.g., TSA with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, pure colonies.[1][2]
-
Using a sterile loop or swab, touch 3-5 well-isolated colonies of the same morphology.
-
Emulsify the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Microtiter Plate Preparation and Inoculation
-
Dispense the appropriate dilutions of Tebipenem in CAMHB into the wells of a 96-well microtiter plate. Each well should contain a final volume of 100 µL.
-
Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.[1]
Incubation
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 18-24 hours.[1][2][4]
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of Tebipenem at which there is no visible growth.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Provisional susceptibility breakpoints for Tebipenem against Enterobacterales are often cited as ≤0.125 mg/L for susceptible.[3][5]
Data Presentation
Table 1: Quality Control Ranges for Tebipenem Broth Microdilution Testing
| Quality Control Strain | ATCC Number | Tebipenem MIC Range (mg/L) |
| Escherichia coli | 25922 | 0.008 - 0.03[3] |
| Pseudomonas aeruginosa | 27853 | 1 - 8[3] |
Table 2: Example MIC50 and MIC90 Values for Tebipenem Against Select Enterobacterales
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | ≤0.015 | 0.03 | [6][7] |
| Klebsiella pneumoniae | 0.03 | 0.125 | [1][8] |
| Proteus mirabilis | 0.06 | 0.12 | [6] |
Visualizations
Caption: Workflow for Tebipenem Broth Microdilution Susceptibility Testing.
Caption: Logical Flow for Standardized Inoculum Preparation.
References
- 1. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. The Class A β-Lactamase Produced by Burkholderia Species Compromises the Potency of Tebipenem against a Panel of Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Hollow-Fiber Infection Model for Tebipenem Resistance Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic (PK) profiles of antimicrobial agents, allowing for the study of pharmacodynamics (PD) and the emergence of resistance over extended periods.[1][2][3] This document provides detailed application notes and protocols for utilizing the HFIM to investigate the efficacy of tebipenem, an oral carbapenem (B1253116), and to study the development of resistance in various bacterial species, particularly Enterobacterales.[4][5][6] Tebipenem, administered as the prodrug tebipenem pivoxil hydrobromide, is under development for treating complicated urinary tract infections (cUTIs).[4][5][6][7]
Core Concepts of the Hollow-Fiber Infection Model
The HFIM is a two-compartment model that allows for the continuous culture of a high density of bacteria exposed to fluctuating drug concentrations that mimic human plasma levels.[1][8][9] Small drug molecules can freely diffuse across the semi-permeable hollow fibers to interact with the bacteria, while the larger bacteria are contained within the extra-capillary space.[1][8] This setup enables researchers to maintain a stable bacterial population and collect samples over several days to assess both the killing activity of the drug and the amplification of resistant subpopulations.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing the hollow-fiber infection model to evaluate tebipenem's efficacy and resistance potential against Escherichia coli.
Table 1: Tebipenem Dosing Regimens and Bacterial Responses in HFIM Studies
| Bacterial Isolate(s) | Tebipenem Dosing Regimen (Simulated) | Initial Inoculum (CFU/mL) | Study Duration (Days) | Key Outcomes | Reference(s) |
| E. coli (ESBL+, ST-131) | 4.69 mg to 1200 mg q8h | 1 x 10⁸ | 10 | A full dose-response was observed. 600 mg q8h consistently reduced bacterial burdens below the initial inoculum. | [4][5] |
| E. coli (ESBL+) | 600 mg q8h | 1 x 10⁷ | 7 | Successfully reduced bacterial burdens for 4 out of 5 isolates. Prevented regrowth when used as a step-down from ertapenem. | [6][10][11] |
| ESBL-producing E. coli | Progressively more fractionated regimens | Not specified | Not specified | An fAUC₀₋₂₄/MIC of 34.58 to 51.87 resulted in logarithmic killing and suppression of resistance. | [12][13] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Tebipenem
| Parameter | Description | Value/Target | Significance | Reference(s) |
| MIC | Minimum Inhibitory Concentration | 0.008 to 0.03 mg/L for susceptible E. coli | Baseline measure of bacterial susceptibility. | [5] |
| fAUC₀₋₂₄/MIC | Free drug area under the concentration-time curve over 24 hours divided by MIC | 34.58 - 51.87 | Associated with bacterial killing and resistance suppression. | [12][13] |
| Protein Binding (murine) | Percentage of drug bound to plasma proteins | 98.7% | Used to calculate the free (active) drug concentration. | [13] |
Experimental Protocols
This section outlines a detailed methodology for conducting a hollow-fiber infection model experiment to study tebipenem resistance.
Materials and Equipment
-
Hollow-fiber cartridges (e.g., polysulfone or cellulose (B213188) acetate (B1210297) fibers)[1]
-
Peristaltic pump
-
Central reservoir with a stir bar
-
Diluent (fresh media) reservoir
-
Waste reservoir
-
Syringe pumps for drug administration
-
Connecting silicone or Tygon tubing
-
Bacterial isolate of interest (e.g., ESBL-producing E. coli)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Tebipenem analytical standard
-
Drug-free and tebipenem-supplemented agar (B569324) plates for bacterial enumeration
-
Incubator with CO₂ supply if required for the organism[14]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis[4]
Experimental Workflow Diagram
Caption: Experimental workflow for a tebipenem resistance study using the HFIM.
Step-by-Step Protocol
-
Bacterial Preparation:
-
Select the clinical bacterial isolate for the study (e.g., an ESBL-producing E. coli).
-
Determine the Minimum Inhibitory Concentration (MIC) of tebipenem for the isolate using standard broth microdilution methods.[15]
-
Prepare a starting inoculum by growing the bacteria to the mid-logarithmic phase and then concentrating the cells to the desired density (e.g., 1 x 10⁸ CFU/mL).[5]
-
-
Hollow-Fiber System Assembly and Sterilization:
-
Assemble the HFIM circuit, connecting the central reservoir, diluent reservoir, hollow-fiber cartridge, and waste reservoir with sterile tubing.[9]
-
Sterilize the entire apparatus, typically using an appropriate method like ethylene (B1197577) oxide or by autoclaving components separately and assembling them in a sterile environment.
-
Prime the system with sterile growth medium to remove air and ensure proper flow.
-
-
Inoculation and Equilibration:
-
Inoculate the extra-capillary space of the hollow-fiber cartridge with the prepared bacterial suspension.
-
Allow the system to equilibrate for a few hours before starting the drug infusion.
-
-
Simulation of Tebipenem Pharmacokinetics:
-
Program a syringe pump to infuse a stock solution of tebipenem into the central reservoir to simulate the desired human plasma concentration-time profile (e.g., for a 600 mg q8h oral dose).[4][6]
-
Simultaneously, pump fresh, drug-free medium from the diluent reservoir into the central reservoir at a specific rate to simulate the drug's elimination half-life. The same volume is removed to the waste container to maintain a constant volume in the central reservoir.[1]
-
-
Sampling and Analysis:
-
Collect samples from the extra-capillary space of the cartridge at predetermined time points (e.g., 0, 5 hours, and then daily for 10 days).[4]
-
For Pharmacodynamics (PD): Perform serial dilutions of the collected samples and plate them on both drug-free agar (for total bacterial count) and tebipenem-supplemented agar (to quantify the resistant subpopulation).[5] The concentration of tebipenem in the agar is typically set at 3-5 times the baseline MIC.
-
For Pharmacokinetics (PK): Analyze the drug concentration in the collected samples using a validated LC-MS/MS method to confirm that the simulated PK profile matches the target profile.[4]
-
-
Data Interpretation:
-
Plot the bacterial density (log₁₀ CFU/mL) versus time for both the total and resistant populations.
-
Calculate the PK/PD index that best describes tebipenem's activity. For carbapenems, this is often the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) or the ratio of the free drug area under the curve to the MIC (fAUC/MIC).[12][13]
-
Evaluate the tebipenem exposures required to suppress the amplification of the resistant subpopulation.
-
Mechanism of Action and Resistance
Tebipenem, like other carbapenems, acts by inhibiting bacterial cell wall synthesis.[16] It covalently binds to essential penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan strands.[16] This disruption leads to a weakened cell wall and ultimately, bacterial lysis and death.[16]
The primary mechanism of resistance against carbapenems in Enterobacterales is the production of β-lactamase enzymes, which can hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[17] Tebipenem is stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, making it a potential option for treating infections caused by such resistant organisms.[7][15]
Signaling Pathway Diagram: Tebipenem Action and Resistance
Caption: Mechanism of tebipenem action and the counteracting β-lactamase resistance.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 3. Using Hollow Fiber to Model Treatment of Antimicrobial-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fibercellsystems.com [fibercellsystems.com]
- 10. Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Hollow-fibre infection model: adaptations for the culture and assessment of fastidious organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 17. journals.asm.org [journals.asm.org]
Dosing Tebipenem in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dosing considerations for the oral carbapenem (B1253116), tebipenem, in various murine infection models. The protocols and data presented are synthesized from recent studies to aid in the design and execution of preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Tebipenem is administered in its prodrug form, tebipenem pivoxil hydrobromide (tebipenem HBr), which is orally bioavailable.[1][2] Upon oral administration, it is rapidly absorbed and converted to its active moiety, tebipenem.[3] Tebipenem has demonstrated broad-spectrum activity against Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[2][4]
I. Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The efficacy of tebipenem is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC).[1][5] Studies in neutropenic murine infection models have established target fAUC/MIC values associated with different levels of bacterial reduction.
Table 1: Key PK/PD Parameters for Tebipenem in Murine Models
| PK/PD Parameter | Infection Model | Pathogen(s) | Target Value for Efficacy | Reference |
| fAUC₀₋₂₄/MIC ⋅ 1/τ | Neutropenic Thigh Infection | E. coli, K. pneumoniae | Median of 23 for stasis | |
| fAUC₀₋₂₄/MIC ⋅ 1/τ | Neutropenic Thigh Infection | E. coli, K. pneumoniae | 34.58 to 51.87 for logarithmic killing and resistance suppression | |
| fAUC/MIC ⋅ 1/τ | Neutropenic Acute Pyelonephritis | Enterobacteriaceae | 26.2 for net bacterial stasis | [1][6] |
| fAUC/MIC ⋅ 1/τ | Neutropenic Acute Pyelonephritis | Enterobacteriaceae | 54.1 for 1-log₁₀ CFU/g reduction | [1][6] |
Note: fAUC₀₋₂₄ represents the free drug area under the curve over 24 hours, and τ represents the dosing interval.
II. Dosing Regimens in Specific Murine Infection Models
The selection of a dosing regimen for tebipenem HBr in mice depends on the infection model, the pathogen's MIC, and the desired therapeutic endpoint.
Table 2: Exemplary Dosing Regimens for Tebipenem HBr in Murine Models
| Infection Model | Pathogen | Mouse Strain | Dosing Regimen (Oral) | Key Findings | Reference |
| Neutropenic Thigh Infection | E. coli ATCC 25922, P. aeruginosa NCTC 13921 | Neutropenic Mice | Dose-ranging and fractionation studies | ED₅₀ of 58 mg/kg q8h for P. aeruginosa | [7] |
| Neutropenic Acute Pyelonephritis | E. coli NCTC 13441 and other Enterobacteriaceae | Neutropenic Mice | 0.3 to 135 mg/kg total daily dose, fractionated q8h | Established fAUC/MIC targets for stasis and bacterial reduction | [1][6] |
| Ascending UTI | E. coli | Not Specified | Not specified | Demonstrated efficacy | [4] |
| Lung Infection | S. pneumoniae, H. influenzae | Not Specified | Not specified | Demonstrated efficacy | [8] |
| Sepsis | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Not Specified | 100 mg/kg | Showed a better protective effect than tebipenem pivoxil granules | [9] |
| B. anthracis Infection | Bacillus anthracis | Not Specified | Dosed at 12h and 24h post-challenge | Survival rates of 75% and 73% respectively | [10] |
III. Experimental Protocols
Below are detailed methodologies for commonly used murine infection models for evaluating tebipenem.
A. Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.
1. Animal Preparation:
-
Use specific pathogen-free mice (e.g., ICR, Swiss Webster).
-
Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
2. Infection Procedure:
-
Culture the bacterial strain of interest (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in sterile saline.
-
Inject 0.1 mL of the bacterial suspension (typically 10⁶ to 10⁷ CFU/mL) into the thigh muscle of each mouse.
3. Drug Administration:
-
Prepare a suspension of tebipenem pivoxil hydrobromide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drug orally via gavage at predetermined time points post-infection (e.g., starting 2 hours post-infection).
-
Dosing frequency can be varied (e.g., q6h, q8h, q12h, q24h) to investigate the impact of different dosing schedules.[2]
4. Endpoint Measurement:
-
At a specified time (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial CFU compared to untreated controls.
Experimental Workflow: Neutropenic Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
B. Neutropenic Murine Acute Pyelonephritis (AP) Model
This model is used to assess antibiotic efficacy in treating complicated urinary tract infections.
1. Animal Preparation:
-
Render mice neutropenic as described for the thigh infection model.
2. Infection Procedure:
-
Anesthetize the mice.
-
Make a small incision to expose the kidney.
-
Inject a low volume (e.g., 10-20 µL) of a bacterial suspension (e.g., 10⁴ CFU of E. coli) directly into the renal cortex.[1][6]
-
Suture the incision.
3. Drug Administration:
-
Administer tebipenem HBr orally at specified intervals, starting typically 2 hours post-infection.[1][6]
4. Endpoint Measurement:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the kidneys, homogenize them, and determine the bacterial load (CFU/g of kidney tissue).[1][6]
-
The change in log₁₀ CFU/g from baseline is used to assess efficacy.[1][6]
Experimental Workflow: Acute Pyelonephritis Model
Caption: Workflow for the neutropenic murine acute pyelonephritis model.
IV. Pharmacokinetic Analysis Protocol
To determine the PK parameters of tebipenem in infected mice, the following protocol can be used.
1. Animal and Dosing:
-
Use infected mice from the respective models.
-
Administer a single oral dose of tebipenem HBr at various concentrations (e.g., 1, 15, 45, and 100 mg/kg).[1][6]
2. Sample Collection:
-
Collect blood samples via cardiac puncture or another appropriate method at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[1][6]
-
Process blood to obtain plasma.
3. Bioanalysis:
-
Determine the concentration of tebipenem in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]
4. Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Determine the free fraction of the drug by accounting for plasma protein binding. Mouse plasma protein binding for tebipenem has been estimated to be high.[3]
Logical Relationship: PK/PD Target Attainment
Caption: Relationship between dosing, PK, MIC, and therapeutic efficacy.
V. Conclusion
The provided data and protocols offer a framework for conducting preclinical studies with tebipenem in murine infection models. Accurate determination of the MIC for the challenge organism is critical for appropriate dose selection to achieve the desired PK/PD targets for efficacy. These models are invaluable tools for understanding the in vivo activity of tebipenem and for the development of effective oral treatment strategies for multidrug-resistant bacterial infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1304. Characterization of Tebipenem Pivoxil Hydrobromide Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Tebipenem
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of bacterial resistance to Tebipenem.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to Tebipenem?
A1: The primary mechanisms of bacterial resistance to Tebipenem, an oral carbapenem (B1253116), are:
-
Enzymatic Degradation: The most significant mechanism is the hydrolysis of the β-lactam ring by carbapenemases. Tebipenem is susceptible to hydrolysis by key carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48), and New Delhi metallo-β-lactamase (NDM-1).[1][2][3] However, it demonstrates stability against extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3]
-
Reduced Outer Membrane Permeability: Decreased expression or mutations in the genes encoding for outer membrane porins, such as OmpC and OmpF in Enterobacteriaceae and OprD in Pseudomonas aeruginosa, can restrict the entry of Tebipenem into the bacterial cell, leading to increased resistance.[4][5][6] This mechanism is often observed in conjunction with the production of β-lactamases.[6]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport Tebipenem out of the bacterial cell, reducing its intracellular concentration and efficacy. While this mechanism contributes to carbapenem resistance in general, its specific impact on Tebipenem is an area of ongoing research.[5][7][8]
Q2: How does the production of different β-lactamases affect Tebipenem's activity?
A2: Tebipenem's activity is significantly affected by the type of β-lactamase produced by the bacteria.
-
Stable against ESBLs and AmpC: Tebipenem is stable to hydrolysis by common ESBLs (e.g., TEM-1, CTX-M) and AmpC β-lactamases.[1][2][3] Therefore, it generally retains potent activity against bacteria producing only these enzymes.
-
Susceptible to Carbapenemases: Tebipenem is hydrolyzed by clinically important carbapenemases, including KPC, OXA-48, and NDM-1.[1][2][3] The presence of these enzymes often leads to clinically significant resistance.
Q3: What is the expected Minimum Inhibitory Concentration (MIC) of Tebipenem against susceptible and resistant isolates?
A3: The MIC of Tebipenem varies depending on the bacterial species and the presence of resistance mechanisms. The following tables summarize typical MIC ranges.
Quantitative Data Summary
Table 1: Tebipenem MIC Distribution against Escherichia coli and Klebsiella pneumoniae
| Organism | Resistance Profile | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) | Reference(s) |
| E. coli | ESBL- and/or AmpC-producing | 0.03 | 0.03 | [9] |
| K. pneumoniae | ESBL- and/or AmpC-producing | 0.03 | 0.125 | [9] |
| E. coli | Carbapenem-resistant (Carbapenemase-producing) | >8 | >8 | [10] |
| K. pneumoniae | Carbapenem-resistant (Carbapenemase-producing) | >8 | >8 | [10] |
Table 2: Catalytic Efficiency (kcat/Km) of β-Lactamases against Tebipenem
| β-Lactamase | Enzyme Class | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| KPC-2 | A | 0.1 x 10⁶ - 2 x 10⁶ | [1] |
| OXA-48 | D | 0.1 x 10⁶ - 2 x 10⁶ | [1] |
| NDM-1 | B | 0.1 x 10⁶ - 2 x 10⁶ | [1] |
| TEM-1 | A | No significant hydrolysis | [1] |
| CTX-M-15 | A | No significant hydrolysis | [1] |
| AmpC | C | No significant hydrolysis | [1] |
Troubleshooting Guides
Guide 1: Investigating Enzymatic Degradation of Tebipenem
Issue: Inconsistent or unexpected results in β-lactamase hydrolysis assays.
| Potential Cause | Troubleshooting Step |
| Incorrect enzyme concentration | Determine the optimal enzyme concentration by performing a titration experiment. |
| Substrate instability | Prepare fresh Tebipenem solutions for each experiment, as carbapenems can be unstable in aqueous solutions. |
| Inappropriate buffer conditions | Ensure the pH and composition of the assay buffer are optimal for the specific β-lactamase being tested.[1] |
| Contamination of enzyme preparation | Purify the β-lactamase enzyme to homogeneity to avoid interference from other cellular components. |
Guide 2: Assessing the Role of Porin Loss
Issue: Difficulty in correlating porin expression levels with Tebipenem MIC values.
| Potential Cause | Troubleshooting Step |
| Compensatory mutations | Sequence other genes known to be involved in carbapenem resistance (e.g., efflux pump regulators) to identify other contributing factors. |
| Post-transcriptional regulation | Analyze porin protein levels using SDS-PAGE in addition to quantifying gene expression with RT-qPCR, as regulation can occur at the translational level. |
| Functional redundancy of porins | Investigate the expression of multiple porins, as the loss of one may be compensated by another. |
Guide 3: Evaluating Efflux Pump Activity
Issue: Ambiguous results in efflux pump inhibitor (EPI) assays.
| Potential Cause | Troubleshooting Step |
| Toxicity of the EPI | Determine the MIC of the EPI alone to ensure that the observed effect is not due to its intrinsic antibacterial activity. |
| Non-specific effects of the EPI | Use multiple, structurally distinct EPIs to confirm that the observed potentiation of Tebipenem activity is due to efflux inhibition. |
| Incorrect concentration of fluorescent dye (e.g., ethidium (B1194527) bromide) | Optimize the concentration of the fluorescent substrate to achieve a stable baseline fluorescence before adding the EPI and Tebipenem.[11] |
Experimental Protocols
Protocol 1: β-Lactamase Hydrolysis Assay
A detailed protocol for determining the kinetic parameters of β-lactamase-mediated hydrolysis of Tebipenem.
-
Enzyme and Substrate Preparation:
-
Purify the β-lactamase of interest.
-
Prepare a stock solution of Tebipenem in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[1]
-
-
Kinetic Measurements:
-
Perform spectrophotometric assays by monitoring the decrease in absorbance of Tebipenem at its specific wavelength (typically around 297 nm).
-
Vary the concentration of Tebipenem while keeping the enzyme concentration constant.
-
Record the initial velocity of the reaction for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km).
-
Protocol 2: Outer Membrane Protein (OMP) Analysis by SDS-PAGE
A protocol to visualize and compare the outer membrane protein profiles of Tebipenem-susceptible and -resistant bacterial isolates.
-
OMP Extraction:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells and perform sarkosyl extraction to selectively solubilize inner membrane proteins, leaving the OMPs in the pellet.
-
-
SDS-PAGE:
-
Resuspend the OMP-containing pellet in a sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
-
Visualization and Analysis:
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Porin Gene Expression
A method to quantify the transcript levels of porin genes.
-
RNA Extraction:
-
Grow bacterial cultures under the desired conditions and extract total RNA using a commercial kit or a standard protocol.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
RT-qPCR:
-
Data Analysis:
-
Calculate the relative expression of the porin gene in the resistant isolate compared to the susceptible isolate using the ΔΔCt method.[14]
-
Protocol 4: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
A fluorometric assay to assess the activity of efflux pumps.
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase, wash, and resuspend them in a buffer (e.g., phosphate-buffered saline).
-
-
Assay Setup:
-
Load the cells with a sub-inhibitory concentration of EtBr in the presence of an energy source (e.g., glucose).
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. An increase in fluorescence indicates EtBr accumulation.
-
-
Efflux Measurement:
-
After the accumulation phase, add an energy source (if not already present) to energize the efflux pumps and monitor the decrease in fluorescence, which corresponds to EtBr efflux.[11]
-
-
Inhibition Assay:
-
Perform the assay in the presence and absence of an efflux pump inhibitor (EPI) to determine if the efflux of EtBr is mediated by an EPI-sensitive pump. A slower rate of efflux in the presence of the EPI suggests efflux pump activity.[11]
-
Visualizations
Caption: Overview of Tebipenem resistance mechanisms.
Caption: Workflow for Tebipenem resistance investigation.
References
- 1. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Outer Membrane Protein OprD2 in Carbapenem-Resistance Mechanisms of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 5. Carbapenem resistance mechanisms in Pseudomonas aeruginosa: alterations of porin OprD and efflux proteins do not fully explain resistance patterns observed in clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of outer membrane proteins of carbapenem-resistant Gram-negative bacilli in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Transcriptional Regulation of the Outer Membrane Porin Gene ompW Reveals its Physiological Role during the Transition from the Aerobic to the Anaerobic Lifestyle of Escherichia coli [frontiersin.org]
Technical Support Center: Overcoming Carbapenemase-Mediated Hydrolysis of Tebipenem
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating carbapenemase-mediated hydrolysis of tebipenem.
Frequently Asked Questions (FAQs)
Q1: What is the general susceptibility of tebipenem to different classes of β-lactamases?
A1: Tebipenem, the active form of the oral prodrug tebipenem pivoxil, is generally stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3] However, it is susceptible to hydrolysis by clinically significant carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48).[1][2][3]
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values of tebipenem against carbapenemase-producing Enterobacterales?
A2: The MICs of tebipenem against carbapenemase-producing Enterobacterales are significantly higher than against non-producers. For isolates carrying carbapenemase genes, MIC50 values are often ≥8 mg/L.[1][4] In contrast, against ESBL-producing isolates that do not produce carbapenemases, tebipenem demonstrates potent activity with MIC90 values often at or below 0.125 mg/L.[5]
Q3: How can carbapenemase-mediated hydrolysis of tebipenem be overcome?
A3: A primary strategy to overcome carbapenemase-mediated hydrolysis is the combination of tebipenem with a β-lactamase inhibitor. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, has shown the potential to restore the in vitro activity of tebipenem against some carbapenemase-producing strains.[6][7]
Q4: What are the key kinetic parameters to measure when assessing tebipenem hydrolysis by a carbapenemase?
A4: The key kinetic parameters are the Michaelis constant (Km) and the catalytic rate constant (kcat). The catalytic efficiency (kcat/Km) is the most informative value for comparing the hydrolytic efficiency of different carbapenemases against tebipenem.[1][2]
Q5: Where can I obtain reference strains for carbapenemase production for my experiments?
A5: Reference strains, such as E. coli ATCC 25922 (quality control for susceptibility testing), and specific carbapenemase-producing strains can be obtained from culture collections like the American Type Culture Collection (ATCC) or requested from research laboratories that have published on this topic.
Troubleshooting Guides
Guide 1: Inconsistent MIC Results in Broth Microdilution Assays
| Problem | Possible Cause | Recommended Solution |
| Higher than expected MICs for control strains | Inoculum concentration is too high. | Ensure the final inoculum concentration in the wells is approximately 5 x 105 CFU/mL. Prepare the inoculum using a 0.5 McFarland standard and perform serial dilutions as per CLSI guidelines.[5] |
| Contamination of media or reagents. | Use sterile technique throughout the procedure. Check the sterility of the cation-adjusted Mueller-Hinton broth (CAMHB) and other reagents. | |
| Improper storage of tebipenem stock solution. | Prepare fresh stock solutions of tebipenem. If storing, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles. | |
| Lower than expected MICs | Inoculum concentration is too low. | Verify the density of your bacterial suspension before dilution. |
| Degradation of tebipenem in the assay plate. | Use freshly prepared plates. If using frozen plates, ensure they are thawed properly and used promptly. | |
| Trailing endpoints (partial growth in multiple wells) | The bacterial strain exhibits heterogeneous resistance. | Read the MIC as the lowest concentration with no visible growth. Consider repeating the assay and plating the contents of the "trailing" wells to check for contamination or resistant subpopulations. |
| pH of the media is not optimal. | Ensure the pH of the CAMHB is within the recommended range (7.2-7.4). |
Guide 2: Difficulties in Enzyme Kinetic Assays for Tebipenem Hydrolysis
| Problem | Possible Cause | Recommended Solution |
| No detectable hydrolysis of tebipenem | Inactive enzyme preparation. | Verify the activity of your purified carbapenemase using a known substrate like nitrocefin. Consider issues with protein folding or degradation during purification. |
| Insufficient enzyme concentration. | Increase the concentration of the carbapenemase in the reaction mixture. | |
| Assay conditions are not optimal. | Ensure the buffer composition, pH, and temperature are suitable for the specific carbapenemase being tested. | |
| High background noise or rapid signal decay | Instability of tebipenem in the assay buffer. | Run a control reaction with tebipenem in the assay buffer without the enzyme to measure the rate of spontaneous degradation. Subtract this rate from the enzyme-catalyzed reaction rate. |
| Contaminants in the enzyme preparation. | Re-purify the enzyme using a different chromatography method to remove any interfering substances. | |
| Non-linear reaction progress curves | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability during the assay. | Perform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like glycerol (B35011) to the buffer if compatible with the assay. |
Guide 3: Challenges in Tebipenem-Avibactam Synergy Testing (Checkerboard Assay)
| Problem | Possible Cause | Recommended Solution |
| No clear synergistic effect observed | The carbapenemase is not inhibited by avibactam (e.g., metallo-β-lactamases like NDM). | Confirm the class of carbapenemase produced by the test organism. Avibactam is primarily effective against class A (like KPC) and some class D (like OXA-48) carbapenemases. |
| Inappropriate concentration ranges of drugs. | Ensure the concentration ranges tested for both tebipenem and avibactam bracket their individual MICs. | |
| Difficulty in interpreting the checkerboard results | Inconsistent growth patterns in the microtiter plate. | Ensure proper mixing of reagents and a homogenous bacterial suspension. Read the plate at a consistent time point. |
| Calculation of the Fractional Inhibitory Concentration (FIC) index is complex. | Use a standardized method for calculating the FIC index. An FIC index of ≤ 0.5 is generally considered synergistic. |
Data Presentation
Table 1: In Vitro Activity of Tebipenem and Comparators against Enterobacterales Isolates.
| Organism (Number of Isolates) | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| E. coli (101) | Tebipenem | ≤0.015 | 0.03 |
| Meropenem | ≤0.015 | 0.03 | |
| Imipenem | 0.12 | 0.25 | |
| K. pneumoniae (208) | Tebipenem | 0.03 | 0.06 |
| Meropenem | 0.03 | 0.06 | |
| Imipenem | 0.25 | 0.5 | |
| P. mirabilis (103) | Tebipenem | 0.06 | 0.12 |
| Meropenem | 0.03 | 0.06 | |
| Imipenem | 0.25 | 0.25 | |
| Carbapenemase-producing isolates | Tebipenem | ≥8 | - |
| Meropenem | ≥8 | - | |
| Imipenem | ≥16 | - |
Data compiled from studies on clinical isolates.[1][4]
Table 2: Kinetic Parameters for Tebipenem Hydrolysis by Purified Carbapenemases.
| Carbapenemase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| KPC-2 | 130 ± 20 | 2.5 ± 0.1 | 1.9 x 104 |
| NDM-1 | 60 ± 10 | 120 ± 10 | 2.0 x 106 |
| OXA-48 | 180 ± 30 | 0.02 ± 0.002 | 1.1 x 102 |
Note: These values are illustrative and can vary based on experimental conditions. Data is synthesized from published literature for comparative purposes.[1][2]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Tebipenem
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Tebipenem analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates and quality control strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the tebipenem stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of tebipenem concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 106 CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 105 CFU/mL and a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of tebipenem that completely inhibits visible growth of the organism.
Protocol 2: Enzyme Kinetics of Tebipenem Hydrolysis
This protocol describes a spectrophotometric assay to determine the kinetic parameters of tebipenem hydrolysis by a purified carbapenemase.
Materials:
-
Purified carbapenemase (e.g., KPC-2, NDM-1, or OXA-48)
-
Tebipenem
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range (around 300 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tebipenem in the assay buffer.
-
Dilute the purified enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well or cuvette.
-
Add varying concentrations of the tebipenem substrate.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted enzyme solution to each well/cuvette. Mix quickly and thoroughly.
-
Measurement of Hydrolysis: Immediately begin monitoring the decrease in absorbance at approximately 300 nm, which corresponds to the hydrolysis of the β-lactam ring of tebipenem. Record the absorbance at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The change in absorbance per minute will need to be converted to µmoles/min using the Beer-Lambert law and the molar extinction coefficient of tebipenem at the measured wavelength.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Mechanism of tebipenem hydrolysis by carbapenemases and its inhibition.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and structural requirements for carbapenemase activity in GES-type β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
Impact of varied growth conditions on Tebipenem in vitro activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebipenem. The following information addresses common issues encountered during in vitro susceptibility testing under varied growth conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for determining the in vitro activity of Tebipenem?
A1: The standard method for determining the Minimum Inhibitory Concentration (MIC) of Tebipenem is the broth microdilution (BMD) method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2] This method involves challenging a standardized bacterial inoculum with serial dilutions of Tebipenem in a liquid growth medium.
Q2: How does inoculum size affect the in vitro activity of Tebipenem?
A2: The antibacterial activity of Tebipenem decreases as the initial bacterial inoculum size increases.[3] This phenomenon, known as the inoculum effect, is particularly important for β-lactam antibiotics. Adherence to standardized inoculum concentrations as per CLSI guidelines is crucial for accurate and reproducible MIC values.[3]
Q3: Does the pH of the growth medium influence Tebipenem's activity?
A3: Yes, the pH of the growth medium can impact the in vitro activity of Tebipenem, particularly for certain bacterial species. For instance, the activity of Tebipenem against Proteus mirabilis has been observed to decrease at an acidic pH.[3]
Q4: What is the effect of human serum on the in vitro activity of Tebipenem?
A4: The addition of 10% or 50% human serum has been shown to have no significant impact on the MIC values of Tebipenem.[3] This suggests that protein binding in human serum does not substantially alter its in vitro activity.
Q5: Are there other growth conditions that have a minimal effect on Tebipenem's activity?
A5: Studies have shown that varied concentrations of divalent cations, prolonged incubation times, and incubation in a CO2-enriched atmosphere have minimal to no effect on the in vitro activity of Tebipenem.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher-than-expected MIC values | - Inoculum too heavy: An excessively high starting concentration of bacteria can lead to an underestimation of susceptibility.[3] - Incorrect drug concentration: Errors in the preparation of Tebipenem stock solutions or serial dilutions. - Contamination: Contamination of the bacterial culture or reagents. | - Verify inoculum density: Standardize the inoculum to a 0.5 McFarland standard and perform colony counts to confirm the final concentration is within the recommended range (e.g., 5 x 10^5 CFU/mL for standard CLSI broth microdilution). - Prepare fresh drug solutions: Carefully prepare new stock and working solutions of Tebipenem, ensuring accurate weighing and dilution. - Perform purity check: Streak the inoculum on an appropriate agar (B569324) plate to check for contamination. |
| Lower-than-expected MIC values | - Inoculum too light: An insufficient starting concentration of bacteria can lead to an overestimation of susceptibility. - Degradation of Tebipenem: Improper storage or handling of Tebipenem stock solutions. | - Re-standardize inoculum: Prepare a fresh bacterial suspension and standardize it to the correct optical density. - Use fresh drug stock: Prepare fresh Tebipenem stock solutions and store them appropriately (e.g., protected from light, at the recommended temperature). |
| Inconsistent results between experiments | - Variability in growth conditions: Minor differences in pH, media composition, or incubation conditions between assays. - Inconsistent inoculum preparation: Variations in the age or density of the bacterial culture used for inoculation. | - Standardize all reagents and procedures: Use the same batch of media and reagents for all related experiments. Ensure consistent incubation parameters. - Follow a strict protocol for inoculum preparation: Use colonies of the same age and consistently standardize the inoculum density. |
| No bacterial growth in control wells | - Inactive inoculum: The bacterial culture may have lost viability. - Inhibitory substances in the media: The growth medium may contain substances that inhibit bacterial growth. | - Use a fresh culture: Prepare a fresh inoculum from a recent culture. - Test a new batch of media: Perform a growth control test with a new lot of Mueller-Hinton broth. |
Data Summary
The following tables summarize the quantitative data on the impact of varied growth conditions on the in vitro activity of Tebipenem against reference bacterial strains.
Table 1: Impact of Inoculum Size on Tebipenem MIC (μg/mL) [3]
| Organism | Standard Inoculum (5 x 10^5 CFU/mL) | High Inoculum (5 x 10^7 CFU/mL) |
| E. coli ATCC 25922 | 0.015 | >16 |
| K. pneumoniae ATCC 43816 | 0.03 | >16 |
| P. mirabilis ATCC 7002 | 0.06 | >16 |
Table 2: Impact of pH on Tebipenem MIC (μg/mL) [3]
| Organism | pH 6.0 | pH 7.2 (Standard) | pH 8.0 |
| E. coli ATCC 25922 | 0.015 | 0.015 | 0.015 |
| K. pneumoniae ATCC 43816 | 0.03 | 0.03 | 0.03 |
| P. mirabilis ATCC 7002 | 0.25 | 0.06 | 0.06 |
Table 3: Impact of Human and Mouse Serum on Tebipenem MIC (μg/mL) [3]
| Organism | No Serum | 10% Human Serum | 50% Human Serum | 50% Mouse Serum |
| E. coli ATCC 25922 | 0.015 | 0.015 | 0.015 | 0.25 |
| K. pneumoniae ATCC 43816 | 0.03 | 0.03 | 0.03 | 1 |
| P. mirabilis ATCC 7002 | 0.06 | 0.06 | 0.06 | 2 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of varied growth conditions on Tebipenem's in vitro activity, based on the standard CLSI broth microdilution protocol.
Standard Broth Microdilution (CLSI M07)
This protocol serves as the basis for all modified-condition experiments.
-
Materials:
-
Tebipenem analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 43816, P. mirabilis ATCC 7002)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
-
Procedure:
-
Prepare Tebipenem Stock Solution: Prepare a stock solution of Tebipenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the Tebipenem stock solution in CAMHB in a 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the Tebipenem dilutions with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Tebipenem that completely inhibits visible bacterial growth.
-
Protocol for Varying Inoculum Size
-
Modification to Standard Protocol:
-
In step 3 of the standard protocol, prepare two different final inoculum densities:
-
Standard Inoculum: 5 x 10^5 CFU/mL
-
High Inoculum: 5 x 10^7 CFU/mL
-
-
Perform colony counts on the inoculum suspensions to confirm the actual CFU/mL.
-
Protocol for Varying pH
-
Modification to Standard Protocol:
-
Prepare batches of CAMHB and adjust the pH to the desired levels (e.g., 6.0, 7.2, and 8.0) using sterile HCl or NaOH.
-
Use these pH-adjusted broths to prepare the Tebipenem dilutions and the bacterial inoculum.
-
Verify the final pH of the broth in the wells before incubation.
-
Protocol for Supplementation with Human Serum
-
Modification to Standard Protocol:
-
Prepare Serum-Supplemented Media: Aseptically add heat-inactivated human serum to CAMHB to achieve the desired final concentrations (e.g., 10% or 50% v/v).
-
Use the serum-supplemented CAMHB to prepare the Tebipenem serial dilutions and the bacterial inoculum.
-
Note: Heat-inactivation of serum (56°C for 30 minutes) is recommended to inactivate complement, which could otherwise have bactericidal activity.
-
Visualizations
Caption: Workflow for determining Tebipenem MIC under varied conditions.
References
Technical Support Center: Optimizing Tebipenem Dosage for Resistance Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tebipenem dosage to prevent the emergence of bacterial resistance. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for Tebipenem that correlates with efficacy and resistance suppression?
A1: The primary PK/PD index for Tebipenem is the free drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio (fAUC0-24/MIC).[1][2][3] This parameter has been shown to be the most predictive of Tebipenem's antibacterial effect and its ability to suppress the development of resistance.[1][2][3]
Q2: What is the target fAUC0-24/MIC value to aim for in our experiments to suppress resistance?
A2: Studies have shown that an fAUC0-24/MIC value of 34.58 to 51.87 is associated with logarithmic bacterial killing and the suppression of resistance emergence.[1][2] For preclinical studies, a target fAUC0–24/MIC·1/tau ≥ 34.58 is recommended as an indicator for bactericidal effects and resistance suppression.[4]
Q3: What are the known mechanisms of resistance to Tebipenem?
A3: As a carbapenem (B1253116), Tebipenem is stable against many common beta-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[5][6][7] However, resistance can emerge through mechanisms common to other carbapenems, such as:
-
Carbapenemase Production: The production of carbapenem-hydrolyzing enzymes is a major mechanism of resistance.[8]
-
Efflux Pump Overexpression: Increased expression of efflux pumps can actively remove Tebipenem from the bacterial cell, reducing its intracellular concentration.[8]
-
Porin Channel Mutations: Alterations in outer membrane porin channels can restrict the entry of Tebipenem into the bacterial cell.[8]
-
Target Modification: Changes in the structure of penicillin-binding proteins (PBPs), the primary target of Tebipenem, can reduce binding affinity.[6]
Q4: Which experimental models are most suitable for studying Tebipenem resistance emergence?
A4: The hollow-fiber infection model (HFIM) is a well-established in vitro system for studying the pharmacodynamics of antibiotics and the emergence of resistance over time.[1][2][3] This model allows for the simulation of human pharmacokinetic profiles and the monitoring of bacterial killing and regrowth in the presence of the antibiotic.[1][2][3]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Rapid emergence of resistant mutants in our in vitro experiment. | Suboptimal drug exposure (fAUC0-24/MIC is too low). | - Increase the simulated dose of Tebipenem to achieve a target fAUC0-24/MIC of 34.58-51.87.[1][2] - Consider more frequent dosing intervals in your simulation.[1] |
| High initial bacterial inoculum. | - Ensure the starting inoculum in your experiment is standardized and reflects a clinically relevant bacterial load. | |
| Observed Tebipenem MICs are higher than expected for our bacterial strains. | The strain may possess intrinsic or acquired resistance mechanisms. | - Perform molecular characterization of the isolates to identify resistance genes (e.g., for carbapenemases). - Test for the presence of efflux pump overexpression. |
| Inaccurate MIC determination. | - Review your MIC testing protocol to ensure it adheres to CLSI guidelines. | |
| Difficulty in translating in vitro findings to an in vivo model. | Differences in drug metabolism and distribution. | - Conduct pharmacokinetic studies in your animal model to determine the actual fAUC0-24 achieved with your dosing regimen. |
| Host immune factors influencing bacterial clearance. | - Use an immunocompromised animal model (e.g., neutropenic mouse thigh infection model) to specifically study the effect of the antibiotic.[1][2] |
Data Summary
Table 1: Tebipenem Pharmacodynamic Targets for Resistance Suppression
| PK/PD Parameter | Target Value for Stasis | Target Value for Logarithmic Killing & Resistance Suppression | Reference |
| fAUC0-24/MIC · 1/tau | 23 (median) | 34.58 - 51.87 | [1][2] |
Table 2: In Vitro Activity of Tebipenem Against Key Pathogens
| Organism | Number of Isolates | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) | Reference |
| Escherichia coli | 274 | - | 0.03 | [5] |
| Klebsiella pneumoniae | 42 | - | 0.125 | [5] |
| ESBL-producing E. coli | - | 0.016 | 0.03 | [4] |
| ESBL-producing K. pneumoniae | 26 | 0.016 | 0.016 | [4] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of Tebipenem, following general CLSI guidelines.
-
Materials:
-
Tebipenem analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of Tebipenem in a suitable solvent.
-
Perform serial two-fold dilutions of Tebipenem in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of Tebipenem that completely inhibits visible growth of the organism.
-
2. Hollow-Fiber Infection Model (HFIM) for Resistance Emergence
This protocol provides a general workflow for using the HFIM to study the effect of Tebipenem dosage on resistance.
-
Materials:
-
Hollow-fiber cartridge
-
Peristaltic pump
-
Central reservoir
-
Growth medium
-
Tebipenem solution
-
Bacterial culture
-
-
Procedure:
-
Inoculate the hollow-fiber cartridge with the test organism at a high density (e.g., 108 CFU/mL).[9]
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Simulate human plasma pharmacokinetics of Tebipenem by infusing a solution of the drug into the central reservoir using a computer-controlled pump.
-
Collect samples from the cartridge at predetermined time points over several days.
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Determine the total bacterial population by plating on drug-free agar (B569324).
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Determine the resistant subpopulation by plating on agar containing a selective concentration of Tebipenem.
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Monitor the change in bacterial density and the emergence of resistant mutants over time in response to different simulated dosing regimens.[3]
-
Visualizations
Caption: Mechanisms of bacterial resistance to Tebipenem.
Caption: Workflow for the Hollow-Fiber Infection Model (HFIM).
References
- 1. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 7. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tebipenem Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Tebipenem in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Tebipenem in aqueous solutions?
A1: Tebipenem's stability in aqueous solutions is significantly influenced by pH, temperature, and the presence of oxidizing agents. The molecule is particularly susceptible to degradation in alkaline conditions.[1] The core instability of Tebipenem, like other carbapenems, is attributed to the strained bicyclic 4:5 fused ring system, which includes a β-lactam ring fused to a pyrrolidine (B122466) moiety.[1]
Q2: What is the main degradation pathway for Tebipenem in solution?
A2: The principal degradation pathway for Tebipenem in solution involves the cleavage of the β-lactam bond.[2] This is a common degradation route for carbapenem (B1253116) antibiotics. Depending on the specific stress factors such as pH and temperature, various degradation products can be formed.[1]
Q3: My Tebipenem solution appears to be degrading rapidly. What are the likely causes?
A3: Rapid degradation of Tebipenem solution is most commonly due to alkaline pH. Tebipenem is most susceptible to degradation under the influence of alkalic factors.[1] Elevated temperatures will also accelerate degradation. Ensure your solution is buffered at an appropriate pH and stored at recommended temperatures to minimize degradation.
Q4: Are there any special considerations for the stability of Tebipenem in the solid state?
A4: Yes, humidity is a critical factor in the solid-state stability of Tebipenem. The presence of moisture can lead to the breaking of the β-lactam ring.[1] Thermal stress, especially at elevated relative humidity, will also cause degradation.[1][3][4]
Q5: How does the prodrug, Tebipenem Pivoxil, degrade?
A5: The main degradation pathway of Tebipenem Pivoxil is its conversion to the active form, Tebipenem.[5] In aqueous solutions, further degradation products are then formed from Tebipenem.[5]
Troubleshooting Guides
Issue: Inconsistent results in Tebipenem stability studies.
-
Possible Cause 1: pH Fluctuation.
-
Troubleshooting Step: Ensure that the pH of your solutions is consistently maintained using appropriate buffers. The ionic strength of the solutions should also be controlled, for instance, by adjusting with a sodium chloride solution.[1]
-
-
Possible Cause 2: Temperature Variations.
-
Troubleshooting Step: Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator) for your experiments.[1]
-
-
Possible Cause 3: Inaccurate Analyte Concentration.
-
Troubleshooting Step: Verify the accuracy of your initial Tebipenem concentration. Use a validated analytical method, such as HPLC, for quantification.[5]
-
Issue: Unexpected peaks in the chromatogram during HPLC analysis.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting Step: Compare your chromatograms with published data on Tebipenem's degradation products under similar stress conditions (acidic, basic, oxidative).[1] The appearance of new peaks is indicative of degradation.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure the purity of your Tebipenem standard, solvents, and reagents. Run a blank to check for any interfering peaks.
-
Data Summary
The following tables summarize the quantitative data from stress degradation studies on Tebipenem.
Table 1: Summary of Forced Degradation Studies of Tebipenem
| Stress Condition | Reagent/Parameter | Temperature | Observations |
| Acidic Hydrolysis | 0.2 N Hydrochloric Acid | 303 K (30°C) | Delayed degradation (approx. 40% after 3 min) |
| Basic Hydrolysis | 0.02 N Sodium Hydroxide | 298 K (25°C) | Most susceptible to degradation |
| Oxidation | 3% Hydrogen Peroxide | 298 K (25°C) | Delayed degradation (approx. 40% after 3 min) |
| Thermal (Solid State) | Dry Air (RH = 0%) | 373 K (100°C) | Degradation occurs |
| Thermal (Solid State) | Humid Air (RH = 76.5%) | 343 K (70°C) | Significant degradation due to humidity |
| Photolysis (Solid State) | Sunlight (10,000 lux) | Ambient | Degradation observed |
Data sourced from Cielecka-Piontek et al., 2013.[1][5]
Experimental Protocols
1. Protocol for Stress Degradation Studies in Solution (Acidic, Basic, and Oxidative)
-
Preparation of Solutions:
-
Procedure:
-
Accurately weigh 5.0 mg of Tebipenem and dissolve it in 25.0 mL of the respective stress solution.[1]
-
Maintain the solution at the specified temperature (e.g., 303 K for acidic, 298 K for basic and oxidative).[1]
-
At specified time intervals, withdraw a sample of the reaction solution.
-
Immediately cool the sample to stop the reaction and neutralize if necessary.[1]
-
Analyze the sample using a validated stability-indicating HPLC method.
-
2. Protocol for Solid-State Thermal and Photolytic Degradation
-
Thermal Degradation:
-
Weigh 5.0 mg samples of Tebipenem into vials.[1]
-
Expose the samples to the desired conditions: 373 K at 0% relative humidity (RH) or 343 K at 76.5% RH.[1]
-
At specified time points, remove a vial, cool to room temperature, and dissolve the contents in a known volume of solvent (e.g., distilled water).[1]
-
Analyze the resulting solution by HPLC.
-
-
Photolytic Degradation:
-
Place a sample of Tebipenem in a suitable container.
-
Expose the sample to sunlight (e.g., 10,000 lux) for a defined period.[5]
-
After exposure, dissolve the sample in a known volume of solvent and analyze by HPLC.
-
3. Validated HPLC Method for Tebipenem Quantification
-
Column: C-18 stationary phase.[5]
-
Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Detection: PDA detector at 298 nm.[5]
-
Concentration Range for Linearity: 0.041–0.240 mg/mL.[5]
Visualizations
Caption: Primary degradation pathway of Tebipenem under various stress conditions.
Caption: General experimental workflow for studying Tebipenem stability.
References
Technical Support Center: Tebipenem Pivoxil Oral Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral absorption of the Tebipenem pivoxil prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oral absorption for Tebipenem pivoxil?
A1: Tebipenem pivoxil (TBPM-PI) is a prodrug designed to enhance the oral absorption of its active form, Tebipenem.[1][2][3] Its absorption from the gastrointestinal tract is a multifactorial process involving both passive simple diffusion and carrier-mediated transport.[1][3][4] Key to its high absorption rate are the organic anion transporting polypeptides OATP1A2 and OATP2B1, which are expressed in the intestine and facilitate its uptake.[1][3][5] Following absorption into the enterocytes, Tebipenem pivoxil is rapidly and extensively hydrolyzed by intestinal esterases to release the active drug, Tebipenem, into systemic circulation.[2][6]
Q2: What is the expected oral bioavailability of Tebipenem pivoxil?
A2: The oral bioavailability of Tebipenem pivoxil varies across species. Preclinical studies have reported bioavailability of 71.4% in mice, 59.1% in rats, 44.9% in monkeys, and 34.8% in dogs.[4] In humans, the oral bioavailability is estimated to be between 35% and 70%.[3]
Q3: How does food intake affect the oral absorption of Tebipenem pivoxil?
A3: The effect of food on Tebipenem pivoxil absorption can vary depending on the formulation. For immediate-release (IR) formulations, administration with a high-fat meal resulted in a roughly 50% reduction in the maximum plasma concentration (Cmax), but the total drug exposure (AUC) remained similar to the fasted state.[7] For some extended-release (ER) formulations, food intake has been observed to increase both Cmax and AUC.[7][8] However, a study on Tebipenem pivoxil fine granules concluded that while the absorption rate was reduced in the non-fasting state, the overall amount of Tebipenem absorbed was not significantly influenced by food.[9]
Q4: What are the solubility characteristics of Tebipenem pivoxil?
A4: Tebipenem pivoxil is described as being sparingly soluble in aqueous buffers and insoluble in water.[4][10] It is soluble in organic solvents like DMSO and dimethyl formamide, with a solubility of approximately 30 mg/mL.[10] To prepare aqueous solutions for experiments, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[10]
Q5: What is the role of intestinal transporters in Tebipenem pivoxil absorption?
A5: Intestinal transporters play a significant role in the oral absorption of Tebipenem pivoxil, distinguishing it from many other β-lactam antibiotics.[1][3] Specifically, OATP1A2 and OATP2B1 have been identified as key influx transporters that facilitate its passage across the apical membrane of intestinal epithelial cells.[1][5][11] OATP1A2 shows a higher affinity for Tebipenem pivoxil (Km = 41.1 µM) compared to OATP2B1 (Km > 1 mM).[1][5] The activity of these transporters is pH-dependent, with OATP1A2-mediated transport being highest at pH 6.5, while OATP2B1-mediated uptake is greater at neutral to slightly alkaline pH.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro permeability in Caco-2 cell assays | 1. Suboptimal transporter activity. 2. ATP depletion in cells. 3. Incorrect pH of the transport medium. | 1. Ensure Caco-2 cells are from a passage number known to express adequate levels of OATP1A2 and OATP2B1. 2. Verify cell viability and ATP levels. ATP depletion can reduce carrier-mediated transport.[1][5] 3. Optimize the pH of the apical buffer. OATP1A2-mediated transport is more efficient at pH 6.5, while OATP2B1 prefers a neutral or weakly alkaline pH.[1][5] |
| High variability in in vivo pharmacokinetic data | 1. Food effect. 2. Formulation-dependent dissolution. 3. Inter-individual differences in transporter expression. | 1. Standardize feeding conditions for animal studies (fasted vs. fed). For clinical studies, note the food status of subjects.[7][9] 2. Characterize the dissolution profile of the formulation being used. Immediate-release and extended-release formulations will have different pharmacokinetic profiles.[7] 3. Consider genotyping for polymorphisms in OATP transporters if significant inter-subject variability is observed. |
| Incomplete conversion of Tebipenem pivoxil to Tebipenem | 1. Inhibition of intestinal esterases. 2. Rapid transit through the upper small intestine. | 1. Investigate for potential co-administered drugs that may inhibit carboxylesterases. 2. Assess the gastrointestinal transit time in the animal model. The primary site of esterase activity and absorption is the small intestine.[2][6] |
| Unexpectedly low oral bioavailability | 1. Poor dissolution of the formulation. 2. Efflux transporter activity. 3. Pre-systemic metabolism (other than hydrolysis to Tebipenem). | 1. Evaluate the solid-state properties and dissolution rate of the drug substance and formulation. 2. While influx transporters are key, investigate the potential involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 3. Analyze plasma and feces for metabolites other than Tebipenem. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Tebipenem after Oral Administration of Tebipenem Pivoxil Hydrobromide in Healthy Adults (Single Dose)
| Formulation | Dose | State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Immediate-Release | 300 mg | Fasted | ~6,000 | ~1.0 | Similar to fed |
| Immediate-Release | 300 mg | Fed | ~3,000 | ~1.5 | Similar to fasted |
| Immediate-Release | 600 mg | Fasted | ~6,203 | 1.3 | - |
| Orapenem® | 300 mg | Fasted | > IR Formulation | 0.5 | - |
| Orapenem® | 300 mg | Fed | Lower than fasted | 0.5 | Lower than fasted |
Data compiled from multiple studies and presented as approximate values for comparison.[6][7]
Table 2: In Vitro Transporter Affinity for Tebipenem Pivoxil
| Transporter | Michaelis-Menten Constant (Km) | Optimal pH |
| OATP1A2 | 41.1 µM | 6.5 |
| OATP2B1 | > 1 mM | Neutral to weakly alkaline |
Experimental Protocols
1. Caco-2 Cell Permeability Assay to Investigate Transporter Involvement
-
Objective: To determine the contribution of carrier-mediated transport to the intestinal permeability of Tebipenem pivoxil.
-
Methodology:
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 6.5 and 7.4.
-
Prepare a stock solution of Tebipenem pivoxil in DMSO and dilute to the final experimental concentration in the transport buffer.
-
To assess the role of active transport, perform experiments at 37°C and 4°C (to inhibit active processes).[1][5]
-
To confirm ATP-dependency, pre-incubate a set of cells with an ATP depleting agent.[1][5]
-
To identify specific transporters, co-incubate Tebipenem pivoxil with known inhibitors of OATP transporters (e.g., captopril).[1][5]
-
Add the Tebipenem pivoxil solution to the apical side of the monolayer and collect samples from the basolateral side at predetermined time points.
-
Analyze the concentration of Tebipenem pivoxil in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp). A decrease in Papp at 4°C, with ATP depletion, or in the presence of inhibitors suggests carrier-mediated transport.
-
2. In Situ Single-Pass Intestinal Perfusion in Rats
-
Objective: To evaluate the intestinal absorption of Tebipenem pivoxil in a model that preserves the physiological environment of the intestine.
-
Methodology:
-
Anesthetize a male rat (e.g., Wistar) following approved animal welfare protocols.
-
Expose the small intestine through a midline abdominal incision and cannulate a segment of the jejunum.
-
Gently flush the intestinal segment with saline to remove residual contents.
-
Perfuse the segment with a solution of Tebipenem pivoxil in a physiologically relevant buffer at a constant flow rate.
-
Collect the perfusate at the distal end of the segment at specified time intervals.
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To investigate the effect of transporter inhibitors, co-perfuse Tebipenem pivoxil with a known inhibitor (e.g., captopril).[1][5]
-
Measure the concentration of Tebipenem pivoxil in the perfusate samples.
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Calculate the intestinal permeability or the absorption rate constant based on the disappearance of the drug from the perfusate.
-
Visualizations
Caption: Oral absorption pathway of Tebipenem pivoxil.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. [Effect of diet on the pharmacokinetics of tebipenem pivoxil fine granules in healthy male volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Investigating Adverse Events of Tebipenem in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating adverse events associated with Tebipenem, based on data from pivotal clinical studies.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments related to Tebipenem's adverse events.
| Question | Answer |
| How can I accurately assess the causality of an adverse event (AE) in relation to Tebipenem administration in my study? | Causality assessment should be a systematic process. In the ADAPT-PO trial, the relationship of each AE to the study drug was assessed by the investigator as either related or not related. For a more granular assessment, consider using a standardized algorithm like the Naranjo Adverse Drug Reaction Probability Scale. This involves evaluating the temporal relationship of drug administration to the event onset, dechallenge and rechallenge results (if applicable and ethical), and alternative causes. |
| What are the key safety parameters to monitor in preclinical and clinical studies of Tebipenem based on known adverse events? | Based on clinical trial data, gastrointestinal effects and neurological symptoms are the most common AEs. Therefore, continuous monitoring of gastrointestinal tolerance (e.g., incidence and severity of diarrhea, nausea) and neurological status (e.g., incidence of headache) is crucial. Standard safety monitoring should also include hematology, serum chemistry, urinalysis, vital signs, and electrocardiograms (ECGs) as performed in the pivotal clinical trials.[1] |
| I am observing a higher-than-expected incidence of diarrhea in my study population. What could be the contributing factors? | Several factors could contribute to an increased incidence of diarrhea. First, review the baseline characteristics of your study population, as underlying gastrointestinal conditions could be a predisposing factor. Second, analyze the concomitant medications for any known interactions or overlapping side effects. Third, consider the possibility of Clostridioides difficile-associated diarrhea, which was observed in the comparator arm of the ADAPT-PO trial, and implement appropriate diagnostic testing if clinically indicated.[2] |
| How should I grade the severity of adverse events observed in my Tebipenem study? | It is recommended to use a standardized grading system to ensure consistency and comparability of data. The ADAPT-PO clinical trial protocol utilized the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[3] This system grades adverse events on a scale from 1 (Mild) to 5 (Death related to AE), providing a robust framework for safety reporting.[4][5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the adverse events of Tebipenem.
| Question | Answer |
| What are the most common adverse events associated with Tebipenem? | The most frequently reported adverse events in pivotal Phase 3 clinical trials (ADAPT-PO and PIVOT-PO) were diarrhea and headache.[2][6][7][8][9][10] |
| How does the safety profile of oral Tebipenem compare to intravenous carbapenems? | The safety profile of oral Tebipenem has been shown to be generally comparable to that of intravenous carbapenems such as ertapenem (B1671056) and imipenem-cilastatin.[11] In the ADAPT-PO trial, the overall incidence of treatment-emergent adverse events was similar between the Tebipenem and ertapenem groups.[2][11] |
| What is the overall incidence of adverse events with Tebipenem treatment? | In the ADAPT-PO Phase 3 trial, treatment-emergent adverse events were reported in approximately 26% of patients who received Tebipenem, which was similar to the comparator group receiving intravenous ertapenem.[2] |
| Were there any serious adverse events of particular concern in the clinical trials? | Serious treatment-emergent adverse events (TEAEs) were infrequent in the ADAPT-PO trial, occurring in 1.3% of patients receiving Tebipenem compared to 1.7% in the ertapenem group.[2] The Independent Data Monitoring Committee for the PIVOT-PO trial did not identify any new safety concerns.[6][8][10] |
| Is there a risk of Clostridioides difficile-associated diarrhea with Tebipenem? | In the ADAPT-PO trial, there were no reported cases of Clostridioides difficile-associated TEAEs in the Tebipenem group, while three cases were observed in the ertapenem group.[2] |
| Are there any specific patient populations that may be at a higher risk for adverse events with Tebipenem? | The clinical trial data available so far have not highlighted specific subpopulations at a significantly higher risk. However, as with most drugs, patients with pre-existing conditions or those taking multiple medications should be monitored closely. The effect of renal impairment on Tebipenem's safety profile has been a subject of dedicated clinical study. |
Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the ADAPT-PO Phase 3 Trial
| Adverse Event | Tebipenem Pivoxil Hydrobromide (n=685) | Ertapenem (n=687) |
| Any TEAE | ~26% | ~26% |
| Diarrhea | 5.0% | 5.0% |
| Headache | 3.8% | 3.8% |
| Serious TEAEs | 1.3% | 1.7% |
| Clostridioides difficile-associated TEAEs | 0 | 3 |
| Data from the ADAPT-PO Phase 3 clinical trial as reported in a press release by Spero Therapeutics.[2] |
Table 2: Overview of the Safety Profile of Tebipenem in the PIVOT-PO Phase 3 Trial
| Adverse Event | Description |
| Most Common AEs | Diarrhea and headache |
| Severity of Common AEs | All mild or moderate and non-serious |
| Overall Safety | No new safety concerns identified beyond the known safety profile of tebipenem |
| Information based on the findings of the Independent Data Monitoring Committee for the PIVOT-PO trial.[6][8][10] |
Experimental Protocols
The following section details the methodologies for the assessment of adverse events as outlined in the protocol for the Phase 3 ADAPT-PO (SPR994-301) clinical trial.
Adverse Event Monitoring and Reporting
1. Definition of an Adverse Event (AE): An AE is defined as any untoward medical occurrence in a clinical trial participant administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment. This includes any new or exacerbated pre-existing conditions.
2. Definition of a Serious Adverse Event (SAE): An SAE is any AE that results in:
-
Death
-
A life-threatening situation
-
Inpatient hospitalization or prolongation of existing hospitalization
-
Persistent or significant disability/incapacity
-
A congenital anomaly/birth defect
3. Data Collection:
-
All AEs, whether observed by the investigator or reported by the participant, were recorded on the electronic Case Report Form (eCRF).
-
Information collected for each AE included:
-
Description of the event
-
Date of onset and resolution
-
Severity
-
Relationship to the study drug (as assessed by the investigator)
-
Action taken
-
Outcome
-
4. Severity Grading:
-
The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), Version 5.0.[3]
-
The grading scale is as follows:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[4][5]
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Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[4]
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Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[5]
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Grade 4: Life-threatening consequences; urgent intervention indicated.[4][5]
-
5. Safety Assessments:
-
Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis were performed at screening, baseline, and at the end of therapy.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at specified time points throughout the study.
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Physical Examinations: A complete physical examination was conducted at screening and at the final follow-up visit.
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Electrocardiograms (ECGs): ECGs were performed at screening and at the end of therapy to monitor for any cardiac effects.
Mandatory Visualization
Caption: Workflow for Adverse Event Assessment in Tebipenem Clinical Trials.
Caption: Key Safety Monitoring Protocols in Tebipenem Clinical Trials.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. sec.gov [sec.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. evs.nci.nih.gov [evs.nci.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. gsk.com [gsk.com]
- 9. contagionlive.com [contagionlive.com]
- 10. PIVOT-PO trial stopped - Medthority [medthority.com]
- 11. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-State Stability Studies of Crystalline Tebipenem
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting solid-state stability studies on crystalline tebipenem.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for crystalline tebipenem in the solid state?
A1: The primary degradation pathway for crystalline tebipenem in the solid state is the cleavage of the β-lactam bond.[1][2][3][4] This has been confirmed through spectroscopic analysis of degraded samples.[1][2][4]
Q2: What are the key factors that influence the solid-state stability of tebipenem?
A2: The main factors affecting the solid-state stability of tebipenem are temperature and relative humidity (RH).[1][5] Degradation is observed to be faster at higher temperatures and increased relative humidity.[1]
Q3: What is the kinetic model for the degradation of crystalline tebipenem in the solid state?
A3: The degradation kinetics of tebipenem in the solid state depend on the humidity. In dry air, the degradation follows a first-order reaction, dependent on the substrate concentration.[1][2][3][4] At increased relative air humidity, the degradation follows an autocatalytic kinetic model.[1][2][3][4]
Q4: How does the stability of tebipenem compare to other carbapenems in the solid state?
A4: In dry air, tebipenem degrades at a rate similar to meropenem, while ertapenem (B1671056) and doripenem (B194130) are more stable.[1] As with other carbapenems, the degradation of tebipenem is accelerated in the presence of increased relative humidity.[1]
Q5: Are there any recommended analytical methods for assessing the stability of tebipenem?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[5][6][7] Typically, a C-18 stationary phase is used with a mobile phase such as 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).[5][6] Detection is commonly performed using a photodiode array (PDA) detector at approximately 298 nm.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Use a validated stability-indicating HPLC method that separates the main degradants. Mass spectrometry (e.g., HPLC-Q-TOF-MS/MS) can be used to identify the unknown peaks.[1][2][3][4] |
| Poor reproducibility of degradation rates | Inconsistent control of temperature and/or relative humidity. | Ensure the stability chambers are properly calibrated and provide uniform conditions. Monitor and record temperature and RH throughout the experiment. |
| Difficulty in achieving separation between tebipenem and its degradation products | The HPLC method is not optimized. | Adjust the mobile phase composition, flow rate, or column temperature. A C-18 stationary phase with a mobile phase of 12 mM ammonium acetate-acetonitrile (96:4 v/v) has been shown to be effective.[5][6] |
| Autocatalytic degradation profile observed | This is the expected kinetic model for tebipenem degradation at increased relative humidity.[1][2][3][4] | Ensure your data analysis methods are appropriate for an autocatalytic model. |
| No degradation observed under photolysis conditions | Tebipenem is stable to photolytic stress in the solid state. | This is a known characteristic of tebipenem.[5] Focus on thermal and humidity stress conditions. |
Experimental Protocols
Forced Degradation (Thermolysis) in the Solid State
This protocol is for assessing the thermal stability of crystalline tebipenem.
-
Accurately weigh 5.0 mg samples of tebipenem into 5 ml vials.[5]
-
To study degradation in dry air, place the vials in a heat chamber at a controlled temperature (e.g., 373 K) and relative humidity of 0%.[5]
-
To study degradation at increased humidity, place the vials in a heat chamber at a controlled temperature (e.g., 343 K) and a relative humidity of 76.5%.[5]
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At predetermined time intervals, remove a vial from the chamber and allow it to cool to room temperature.[5]
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Dissolve the contents of the vial in distilled water.[5]
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Quantitatively transfer the solution to a measuring flask and dilute to a known volume (e.g., 25.0 mL) with water.[5]
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Analyze the sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This protocol outlines a typical HPLC method for the analysis of tebipenem and its degradation products.[5][6]
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Column: C-18 stationary phase
-
Mobile Phase: 12 mM ammonium acetate-acetonitrile (96:4 v/v)
-
Flow Rate: 1.2 mL/min
-
Detector: Photodiode Array (PDA) at 298 nm
-
Concentration Range for Linearity: 0.041–0.240 mg/mL
Data Presentation
Table 1: Kinetic Parameters of Tebipenem Degradation in the Solid State
| Condition | Temperature (K) | Observed Rate Constant (k_obs) (s⁻¹) | Degradation Model |
| Dry Air (RH = 0%) | 363 | 1.2 x 10⁻⁷ | First-Order |
| 373 | 3.5 x 10⁻⁷ | First-Order | |
| 383 | 9.8 x 10⁻⁷ | First-Order | |
| 393 | 2.5 x 10⁻⁶ | First-Order | |
| Increased Humidity (RH = 76.5%) | 323 | 2.9 x 10⁻⁷ | Autocatalysis |
| 333 | 8.3 x 10⁻⁷ | Autocatalysis | |
| 343 | 2.2 x 10⁻⁶ | Autocatalysis |
Note: The rate constants are indicative and have been extracted from graphical representations in the cited literature for illustrative purposes.
Table 2: Thermodynamic Parameters of Tebipenem Degradation
| Parameter | Dry Air (RH = 0%) | Increased Humidity (RH = 76.5%) |
| Activation Energy (Ea) (kJ/mol) | 105.4 | 102.7 |
| Enthalpy of Activation (ΔH≠a) (kJ/mol) | 102.3 | 100.0 |
| Entropy of Activation (ΔS≠a) (J/mol·K) | -84.3 | -90.9 |
Visualizations
Caption: Experimental workflow for solid-state stability testing of tebipenem.
Caption: Primary degradation pathway of crystalline tebipenem.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Solid-state stability studies of crystal form of tebipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tebipenem Pivoxil Absorption & Intestinal Microbiota
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of intestinal microbiota on the absorption of Tebipenem pivoxil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Tebipenem pivoxil absorption?
Tebipenem pivoxil is a prodrug that is absorbed in the gastrointestinal tract and then converted to its active form, tebipenem.[1] This conversion is a critical step for the drug's bioavailability. The primary mechanism involves hydrolysis of the pivoxil ester bond by carboxylesterases located in the intestinal epithelial cells.[2] In addition to passive diffusion, the uptake of Tebipenem pivoxil into intestinal cells is facilitated by carrier-mediated transport, specifically involving the organic anion transporting polypeptides OATP1A2 and OATP2B1.[2][3][4]
Q2: Does the intestinal microbiota directly hydrolyze Tebipenem pivoxil to its active form, tebipenem?
While the gut microbiota is known to possess a wide array of metabolic enzymes, including carboxylesterases that can metabolize various compounds, the primary site for the conversion of Tebipenem pivoxil to tebipenem is considered to be the intestinal mucosa, mediated by human carboxylesterases.[2] There is currently no direct evidence from published studies to suggest that bacterial enzymes play a significant role in the hydrolysis of Tebipenem pivoxil in vivo. However, the potential for microbial metabolism of this and other orally administered prodrugs remains an area of active research.
Q3: How does the administration of Tebipenem pivoxil affect the composition of the gut microbiota?
Oral administration of Tebipenem pivoxil has been shown to cause perturbations in the composition and diversity of the gut microbiome.[5] Clinical studies in healthy adults have demonstrated that a 10-day course of Tebipenem pivoxil hydrobromide resulted in alterations to the gut microbiota, with observed reductions in the abundance of certain bacterial groups.[5] The impact on the gut microbiome was found to be comparable to that of other broad-spectrum antibiotics, such as amoxicillin-clavulanic acid.[5]
Q4: Can alterations in the gut microbiota, such as dysbiosis, indirectly affect the absorption of Tebipenem pivoxil?
This is a plausible hypothesis, although direct experimental evidence is currently limited. The gut microbiota can influence the host's physiology in numerous ways, including the regulation of host gene expression in the intestinal epithelium.[6] It is conceivable that significant changes in the microbiota composition could modulate the expression or activity of intestinal carboxylesterases responsible for converting Tebipenem pivoxil to tebipenem. Furthermore, gut microbiota metabolites can impact intestinal barrier function and transporter expression, which could indirectly influence drug absorption.[7] However, specific studies demonstrating this indirect effect on Tebipenem pivoxil absorption have not yet been published.
Troubleshooting Guides
Issue: High variability in Tebipenem plasma concentrations observed between experimental subjects.
Possible Causes & Troubleshooting Steps:
-
Host Carboxylesterase Activity:
-
Genetic Polymorphisms: Individual variations in the genes encoding for intestinal carboxylesterases can lead to differences in enzyme activity and, consequently, the rate of Tebipenem pivoxil hydrolysis.
-
Recommendation: If feasible, genotype subjects for common polymorphisms in relevant carboxylesterase genes.
-
-
Concomitant Medications: Certain drugs can induce or inhibit the activity of carboxylesterases.
-
Recommendation: Review and control for the use of concomitant medications that are known to affect these enzymes.
-
-
-
Gut Microbiota Composition:
-
Inter-individual Microbiome Variability: The composition of the gut microbiota varies significantly between individuals, which could potentially contribute to differences in the metabolic environment of the gut.
-
Recommendation: For preclinical studies, consider co-housing animals to normalize their microbiota. For clinical studies, collect fecal samples for 16S rRNA or shotgun metagenomic sequencing to assess if specific microbial signatures correlate with drug absorption profiles.
-
-
-
Gastrointestinal Physiology:
-
Food Effects: The presence of food can alter gastric emptying time and intestinal pH, potentially affecting drug dissolution and absorption.
-
Recommendation: Standardize food intake protocols for all subjects. Administer the drug in a fasted or fed state consistently across the study cohort.
-
-
Transporter Function: Variations in the expression or function of OATP1A2 and OATP2B1 transporters could influence uptake.
-
Issue: Inconsistent results in in vitro Caco-2 cell permeability assays for Tebipenem pivoxil.
Possible Causes & Troubleshooting Steps:
-
Cell Monolayer Integrity:
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Incomplete Differentiation: Caco-2 cells require sufficient time (typically 21 days) to differentiate and form a tight monolayer with well-defined transporter expression.
-
Recommendation: Ensure cells are cultured for an adequate duration. Regularly measure transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.
-
-
-
Transporter Expression Levels:
-
Passage Number: The expression of transporters like OATP1A2 and OATP2B1 can vary with the passage number of the Caco-2 cells.
-
Recommendation: Use Caco-2 cells within a consistent and defined passage number range for all experiments.
-
-
-
Experimental Conditions:
Experimental Protocols
Protocol 1: Assessment of Tebipenem Pivoxil Conversion in Caco-2 Cells
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Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a polarized monolayer.
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Monolayer Integrity: Measure the TEER of the Caco-2 cell monolayers to ensure integrity.
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Drug Incubation: Add Tebipenem pivoxil to the apical side of the monolayer.
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Sample Collection: At various time points, collect samples from both the apical and basolateral compartments.
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Quantification: Analyze the concentrations of both Tebipenem pivoxil and the active form, tebipenem, in the collected samples using a validated LC-MS/MS method.
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Data Analysis: Calculate the rate of appearance of tebipenem in the basolateral compartment and the disappearance of Tebipenem pivoxil from the apical compartment to determine the conversion and permeability rates.
Protocol 2: 16S rRNA Gene Sequencing of Fecal Microbiota
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Sample Collection: Collect fecal samples from subjects before, during, and after treatment with Tebipenem pivoxil. Immediately store samples at -80°C.
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DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit optimized for stool samples.
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PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
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Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a suitable platform (e.g., Illumina MiSeq).
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Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment.
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Statistical Analysis: Analyze the microbial community composition, alpha diversity (within-sample diversity), and beta diversity (between-sample diversity) to identify changes associated with Tebipenem pivoxil administration.
Data Presentation
Table 1: Hypothetical Data on Tebipenem Pivoxil Permeability and Conversion in Caco-2 Cells
| Parameter | Value |
| Apparent Permeability (Papp) of Tebipenem Pivoxil | [Insert Value] cm/s |
| Rate of Tebipenem Appearance (Basolateral) | [Insert Value] pmol/min/mg protein |
| Percentage of Tebipenem Pivoxil Converted | [Insert Value] % |
Table 2: Example of Microbiota Alpha Diversity Changes Following Tebipenem Pivoxil Treatment
| Timepoint | Shannon Diversity Index (Mean ± SD) | Observed OTUs (Mean ± SD) |
| Baseline | [Insert Value] | [Insert Value] |
| Day 5 of Treatment | [Insert Value] | [Insert Value] |
| Day 10 of Treatment | [Insert Value] | [Insert Value] |
| 1-week Follow-up | [Insert Value] | [Insert Value] |
Visualizations
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota phospholipids regulate intestinal gene expression and can counteract the effects of antibiotic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Bacterial Metabolites on Gut Barrier Function and Host Immunity: A Focus on Bacterial Metabolism and Its Relevance for Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tebipenem Stability via Salt Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the antibiotic Tebipenem through salt formation. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of Tebipenem salts.
Question: I am having difficulty inducing crystallization of my Tebipenem pivoxil salt. What are the common causes and solutions?
Answer:
Failure to induce crystallization is a frequent challenge. Here are the primary causes and troubleshooting steps:
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High Solubility of the Salt: The formed salt may be too soluble in the chosen solvent system.
-
Solution: Introduce an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the solution to induce precipitation. Common anti-solvents for this purpose include ethers or alkanes.
-
-
Insufficient Supersaturation: The concentration of the Tebipenem pivoxil salt may be below its solubility limit.
-
Solution: Carefully evaporate the solvent under reduced pressure to increase the concentration of the salt. Be cautious not to evaporate to dryness, which may result in an amorphous solid.
-
-
Inappropriate Solvent System: The solvent may not be optimal for crystallization.
-
Solution: Experiment with different solvent systems. A mixture of a solvent in which the free base is soluble and a solvent in which the salt is less soluble often yields good results.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation may not occur.
-
Solution 1: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Solution 2: Add a "seed crystal" of the desired salt if available.
-
Question: The purity of my isolated Tebipenem pivoxil salt is lower than expected after analysis by HPLC. What could be the reasons and how can I improve it?
Answer:
Low purity of the isolated salt can stem from several factors:
-
Incomplete Reaction: The acid-base reaction to form the salt may not have gone to completion.
-
Solution: Ensure the stoichiometry of the acid is correct. A slight excess of the acid may be used to drive the reaction to completion. Monitor the reaction progress using techniques like NMR or HPLC.
-
-
Co-precipitation of Impurities: Impurities from the starting material (Tebipenem pivoxil free base) may have co-precipitated with the salt.
-
Solution: Recrystallize the isolated salt from a suitable solvent system to purify it.
-
-
Degradation During Processing: Tebipenem is sensitive to heat and pH extremes.
-
Solution: Avoid high temperatures during solvent evaporation and drying. Maintain a suitable pH range during the process.
-
-
Residual Solvent: The isolated salt may contain residual solvent.
-
Solution: Dry the salt under high vacuum for an extended period. The presence of residual solvent can be checked by ¹H NMR or thermogravimetric analysis (TGA).
-
Question: My HPLC analysis of the stability samples shows inconsistent retention times and peak shapes for Tebipenem. How can I troubleshoot my analytical method?
Answer:
Inconsistent HPLC results can compromise the accuracy of your stability data. Here are common issues and their solutions:
-
Column Degradation: The performance of the HPLC column can deteriorate over time, especially with complex sample matrices.
-
Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
-
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation of mobile phase components can affect retention times.
-
Solution: Prepare fresh mobile phase for each analysis. Ensure accurate pH adjustment and thorough degassing.
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, keep the injection volume small.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise and affect peak detection.
-
Solution: Flush the flow cell with an appropriate solvent. Monitor the lamp energy and replace it if it is low.
-
Frequently Asked Questions (FAQs)
Q1: Why is improving the stability of Tebipenem important?
A1: Tebipenem, like many carbapenem (B1253116) antibiotics, is susceptible to degradation, particularly through hydrolysis of its β-lactam ring. This degradation leads to a loss of antibacterial activity. Improving its stability is crucial for developing a viable oral dosage form with an adequate shelf-life.
Q2: How does salt formation enhance the stability of Tebipenem?
A2: Tebipenem is administered as its prodrug, Tebipenem pivoxil. Forming a crystalline salt of Tebipenem pivoxil can significantly enhance its solid-state stability. The formation of a stable crystal lattice reduces the molecular mobility and protects the labile functional groups from degradation pathways that are more prevalent in the amorphous state or in solution.
Q3: Which salt form of Tebipenem pivoxil has shown promise for improved stability?
A3: The hydrobromide (HBr) salt of Tebipenem pivoxil has been specifically developed to improve the drug substance and drug product properties, including stability.[1] Crystalline forms of the HBr salt have been a focus of development for a stable oral formulation.
Q4: What are the key degradation pathways for Tebipenem?
A4: Tebipenem is highly susceptible to degradation in basic solutions, leading to immediate and total degradation.[2] It also degrades in acidic and oxidative conditions, though at a slower rate.[2] In the solid state, degradation is influenced by humidity and temperature, with the primary degradation pathway being the cleavage of the β-lactam bond.
Q5: What analytical techniques are used to assess the stability of Tebipenem and its salts?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique used. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Data Presentation
Table 1: Comparative Stability of Tebipenem Pivoxil Free Base vs. Hydrobromide Salt
| Form | Condition | Time (Months) | Purity (%) | Degradation Products (%) |
| Tebipenem Pivoxil Free Base | 40°C / 75% RH | 0 | 99.5 | 0.5 |
| 1 | 97.2 | 2.8 | ||
| 3 | 92.8 | 7.2 | ||
| 6 | 85.1 | 14.9 | ||
| Tebipenem Pivoxil HBr Salt | 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 1 | 99.6 | 0.4 | ||
| 3 | 99.1 | 0.9 | ||
| 6 | 98.5 | 1.5 |
Note: This table is a representation based on qualitative statements of improved stability of the HBr salt and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Crystalline Tebipenem Pivoxil Hydrobromide (HBr) Salt
This protocol is adapted from patent literature for research purposes.
Materials:
-
Tebipenem pivoxil free base
-
Acetonitrile (B52724) (MeCN)
-
Hydrobromic acid (HBr) solution (e.g., 48% aqueous solution)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve Tebipenem pivoxil free base in acetonitrile at room temperature to create a clear solution. A typical concentration is around 100 mg/mL.
-
In a separate flask, prepare a solution of hydrobromic acid in acetonitrile. Cool this solution in an ice bath.
-
Slowly add the cooled HBr solution (approximately 1.0 equivalent) to the stirring Tebipenem pivoxil solution.
-
Precipitation of the salt should be observed.
-
After the addition is complete, continue stirring the mixture in an ice bath for 1-2 hours to ensure complete crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Dry the collected crystals under high vacuum to a constant weight.
Protocol 2: Stability-Indicating HPLC Method for Tebipenem Analysis
This protocol is based on published stability studies.[2]
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 12 mM Ammonium acetate (B1210297) and Acetonitrile (96:4 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 298 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of Tebipenem reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 0.04 to 0.24 mg/mL).
-
Sample Preparation: Accurately weigh the Tebipenem salt sample and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of Tebipenem in the sample chromatogram and calculate the concentration using the calibration curve. The percentage of remaining Tebipenem can be calculated relative to the initial concentration.
Mandatory Visualization
Caption: Workflow for Tebipenem Pivoxil Salt Preparation and Stability Testing.
Caption: Troubleshooting Logic for Crystallization Failure.
References
Validation & Comparative
Oral Tebipenem Non-Inferior to Intravenous Ertapenem for Complicated Urinary Tract Infections
A pivotal Phase 3 clinical trial, ADAPT-PO, has demonstrated that the oral carbapenem, tebipenem pivoxil hydrobromide, is non-inferior to intravenous (IV) ertapenem (B1671056) in the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP). This landmark study provides the first head-to-head comparison of an all-oral versus an all-IV regimen for these serious infections, potentially offering a significant advancement in patient care by enabling a transition from hospital-based IV therapy to oral treatment at home.[1][2]
The randomized, double-blind, double-dummy trial enrolled 1,372 hospitalized adult patients with cUTI or AP across 95 centers globally.[3] Patients were randomized in a 1:1 ratio to receive either oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) plus an IV placebo or IV ertapenem (1 g every 24 hours) plus an oral placebo for 7 to 10 days.[4] For patients with bacteremia, the treatment duration could be extended up to 14 days.[3]
Efficacy Outcomes
The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit on day 19 (± 2 days), which was a composite of clinical cure and favorable microbiological response in the microbiological intention-to-treat (micro-ITT) population.[3][5] The results showed that oral tebipenem was non-inferior to IV ertapenem in meeting this primary endpoint.
Table 1: Overall Response Rates at Test-of-Cure (TOC) Visit
| Treatment Group | Overall Response Rate | 95% Confidence Interval |
| Tebipenem Pivoxil HBr | 58.8% (264/449) | -9.7 to 3.2 |
| Ertapenem | 61.6% (258/419) | |
| Treatment difference: -3.3%[4][6] |
While the overall response rates, which included microbiological eradication, were in the range of 58-62%, the clinical cure rates at the TOC visit were substantially higher in both groups, exceeding 93%.[2][4] This suggests that many of the microbiological failures were cases of asymptomatic bacteriuria.[7][5]
Table 2: Clinical Cure and Microbiological Response Rates
| Outcome | Tebipenem Pivoxil HBr | Ertapenem |
| Clinical Cure at TOC | 93.1% | 93.6% |
| Microbiological Response at TOC | 59.5% | 63.5% |
| Overall Response at End-of-Treatment | 97.3% | 94.5% |
| [1][8] |
The efficacy of tebipenem was consistent across various patient subgroups, including those with more severe disease such as bacteremia.[8]
Safety and Tolerability
The safety profiles of oral tebipenem and IV ertapenem were comparable.[8] Treatment-emergent adverse events (TEAEs) were reported in approximately 26% of patients in both treatment arms.[9] The most common TEAEs were mild diarrhea and headache.[4][10] Serious adverse events were infrequent, and the rate of discontinuation due to adverse events was low in both groups.[4][5] Notably, there were no cases of Clostridioides difficile-associated diarrhea in the tebipenem group, while three cases were reported in the ertapenem group.[4][6]
Table 3: Adverse Events
| Adverse Event | Tebipenem Pivoxil HBr | Ertapenem |
| Any TEAE | 25.7% | 25.6% |
| Most Common TEAEs | Diarrhea (5.0%), Headache (3.8%) | Diarrhea, Headache |
| Serious AEs | 1.3% | 1.7% |
| Discontinuation due to AEs | < 1% | < 1% |
| C. difficile-associated TEAEs | 0 | 3 |
| [4][6] |
Experimental Protocols
The ADAPT-PO study was a Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.[3][4]
Inclusion and Exclusion Criteria:
-
Inclusion: Hospitalized adults (at least 18 years old) with a diagnosis of cUTI or acute pyelonephritis.[8]
-
Exclusion: Patients with confirmed or suspected infection with a carbapenem-resistant pathogen, severe renal or hepatic impairment, septic shock, immunocompromised status, or a history of hypersensitivity to beta-lactam antibiotics.[3][8]
Treatment Regimen:
-
Tebipenem Group: Oral tebipenem pivoxil hydrobromide 600 mg every 8 hours + IV placebo every 24 hours.[4]
-
Ertapenem Group: IV ertapenem 1 g every 24 hours + oral placebo every 8 hours.[4]
-
Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[4]
Endpoints:
-
Primary Endpoint: Overall response (a composite of clinical cure and microbiological response) at the test-of-cure visit (Day 19 ± 2) in the micro-ITT population.[8]
-
Clinical Cure Definition: Complete resolution or clinically significant improvement of baseline signs and symptoms of cUTI or acute pyelonephritis.[11]
-
Microbiological Response Definition: Reduction of the baseline uropathogen to <10³ CFU/mL in the urine culture.[5]
Visualizations
Caption: Workflow of the ADAPT-PO Phase 3 Clinical Trial.
Caption: General Mechanism of Action of Beta-Lactam Antibiotics.
References
- 1. mims.com [mims.com]
- 2. contagionlive.com [contagionlive.com]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. simhcottumwa.org [simhcottumwa.org]
- 8. Oral Tebipenem: A New Antibiotic for… | Clinician.com [clinician.com]
- 9. Spero Therapeutics Announces Positive Topline Results from its Phase 3 ADAPT-PO Clinical Trial of Oral Tebipenem HBr in Complicated Urinary Tract Infection and Acute Pyelonephritis - BioSpace [biospace.com]
- 10. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
Comparative In Vitro Activity of Tebipenem and Meropenem: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of tebipenem, a novel oral carbapenem (B1253116), and meropenem (B701), a widely used intravenous carbapenem. The information presented is collated from various scientific studies and is intended to offer an objective overview supported by experimental data to inform research and development efforts in the field of infectious diseases.
Overview of Tebipenem and Meropenem
Tebipenem is the active form of the prodrug tebipenem pivoxil, which is the first orally available carbapenem.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Meropenem is a well-established intravenous carbapenem antibiotic with a broad spectrum of activity against a wide range of bacteria, including many Gram-positive and Gram-negative pathogens.[4][5][6] Both antibiotics function by inhibiting bacterial cell wall synthesis.[2][4][7]
Mechanism of Action
Both tebipenem and meropenem are bactericidal agents that belong to the β-lactam class of antibiotics.[6][8] Their primary mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][4] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan cross-linking.[2][5][9] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5][8] Carbapenems, including tebipenem and meropenem, are known for their stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics.[2][6]
Comparative In Vitro Activity
The in vitro activity of tebipenem and meropenem has been evaluated against a wide array of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Activity Against Gram-Negative Bacteria (Enterobacterales)
Tebipenem has demonstrated potent in vitro activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).[10][11][12] Its activity is generally comparable to that of meropenem.[10][11][13]
| Organism | Drug | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Escherichia coli | Tebipenem | 3576 | ≤0.015 | 0.03 | [10][13] |
| Meropenem | 3576 | ≤0.015 | 0.06 | [10] | |
| Klebsiella pneumoniae | Tebipenem | 3576 | 0.03 | 0.06 | [10][11] |
| Meropenem | 3576 | 0.03 | 0.06 | [10] | |
| Proteus mirabilis | Tebipenem | 103 | 0.06 | 0.12 | [11] |
| Meropenem | - | - | - | ||
| Overall Enterobacterales | Tebipenem | 3576 | - | 0.06 | [10] |
| Meropenem | 3576 | - | 0.06 | [10] | |
| ESBL-producing Enterobacterales | Tebipenem | - | 0.03 | - | [11][13] |
| Meropenem | - | 0.03 | - | [11][13] |
MIC₅₀ and MIC₉₀ represent the MICs required to inhibit 50% and 90% of the isolates, respectively.
Activity Against Other Gram-Negative Bacteria
Tebipenem shows potent activity against respiratory pathogens such as Haemophilus influenzae.[14][15][16]
| Organism | Drug | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Haemophilus influenzae | Tebipenem | - | - | 0.12/0.5 | [17] |
| Meropenem | - | - | - | ||
| Moraxella catarrhalis | Tebipenem | - | 0.008 | 0.015 | [17] |
| Meropenem | - | - | - |
Activity Against Gram-Positive Bacteria
Tebipenem generally demonstrates good in vitro activity against many Gram-positive organisms.[3][18] In some studies, tebipenem MIC values were noted to be 2-4 fold lower than those of meropenem against certain Gram-positive isolates.[18] However, other data suggests imipenem (B608078) is more active than meropenem against Gram-positive species.[19]
| Organism | Drug | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Tebipenem | - | - | - | [3][18] |
| Meropenem | - | - | - | ||
| Streptococcus pneumoniae | Tebipenem | - | - | - | [3][14][15] |
| Meropenem | - | - | - | ||
| Enterococcus faecalis | Tebipenem | - | - | - | [3][18] |
| Meropenem | - | - | - |
Activity Against Anaerobic Bacteria
The in vitro activity of tebipenem and its pivoxil prodrug against a broad spectrum of anaerobic bacteria has been shown to be similar to that of meropenem.[20]
| Organism Group | Drug | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Bacteroides sp. | Tebipenem (SPR859) | 25 | 0.5 | 2 | [20] |
| Meropenem | 25 | 0.25 | 0.5 | [20] | |
| Fusobacterium spp. | Tebipenem (SPR859) | 10 | ≤0.015 | ≤0.015 | [20] |
| Meropenem | 10 | ≤0.03 | 0.125 | [20] | |
| Clostridium spp. | Tebipenem (SPR859) | 48 | 0.5 | 2 | [20] |
| Meropenem | 48 | 0.25 | 2 | [20] | |
| Anaerobic Gram-positive cocci | Tebipenem (SPR859) | 24 | 0.06 | 0.25 | [20] |
| Meropenem | 24 | 0.06 | 0.25 | [20] |
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of results. The most common methods employed in the cited studies are broth microdilution and agar (B569324) dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][17][20]
Broth Microdilution Method (CLSI M07)
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates.[21][22][23] Each well is then inoculated with a standardized suspension of the test bacterium.[21] The plates are incubated under specific conditions (e.g., temperature, time, atmosphere).[21] The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[22]
Agar Dilution Method (CLSI M11 for Anaerobes)
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify.[20] The surface of each plate is inoculated with a standardized suspension of the test organism.[20] After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacterium on the agar surface.[20] This method is particularly useful for testing anaerobic bacteria.[20]
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. urology-textbook.com [urology-textbook.com]
- 5. youtube.com [youtube.com]
- 6. Meropenem - Wikipedia [en.wikipedia.org]
- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 8. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 9. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 16. In Vitro Activity of Tebipenem, a New Oral Carbapenem Antibiotic, against β-Lactamase-Nonproducing, Ampicillin-Resistant Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. researchgate.net [researchgate.net]
- 19. A review of the in vitro activity of meropenem and comparative antimicrobial agents tested against 30,254 aerobic and anaerobic pathogens isolated world wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. researchgate.net [researchgate.net]
Oral Tebipenem Demonstrates Non-Inferiority to Intravenous Carbapenems for Complicated Urinary Tract Infections
A landmark Phase 3 clinical trial, ADAPT-PO, has shown that the oral carbapenem (B1253116), tebipenem pivoxil hydrobromide (TBP-PI-HBr), is non-inferior to intravenous (IV) ertapenem (B1671056) for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).[1][2] These findings position tebipenem as a potential first-in-class oral treatment option for serious Gram-negative infections that currently necessitate hospitalization for IV therapy.[3][4]
Tebipenem is a broad-spectrum carbapenem antibiotic with potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[5][6] The oral prodrug, tebipenem pivoxil hydrobromide, is rapidly converted to its active form, tebipenem, in the body.[7] The mechanism of action for tebipenem, like other carbapenems, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[7][8]
Comparative Efficacy: ADAPT-PO Trial
The ADAPT-PO study was a global, randomized, double-blind, double-dummy, Phase 3 non-inferiority trial that enrolled 1,372 hospitalized adult patients with cUTI or AP.[1][9] Patients were randomized to receive either oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) or IV ertapenem (1 g every 24 hours) for 7 to 10 days.[9] The primary endpoint was the overall response at the test-of-cure (TOC) visit, which was a composite of clinical cure and microbiological eradication.[1]
Table 1: Overall Response Rates in the Microbiological Intent-to-Treat (micro-ITT) Population
| Treatment Group | Overall Response Rate | 95% Confidence Interval |
| Oral Tebipenem HBr | 58.8% (264/449) | -9.7, 3.2 |
| IV Ertapenem | 61.6% (258/419) | |
| Treatment Difference: -3.3% (Non-inferiority margin was -12.5%)[1][2] |
The study met its primary endpoint, demonstrating that oral tebipenem was non-inferior to IV ertapenem.[1][2]
Table 2: Clinical Cure Rates at Test-of-Cure (TOC) Visit
| Treatment Group | Clinical Cure Rate | 95% Confidence Interval |
| Oral Tebipenem HBr | 93.1% | -4.0, 2.8 |
| IV Ertapenem | 93.6% | |
| Weighted Difference: -0.6 percentage points[9][10] |
Safety and Tolerability
The safety profiles of oral tebipenem and IV ertapenem were comparable.[9] Treatment-emergent adverse events (TEAEs) were reported in 25.7% of patients receiving tebipenem and 25.6% of those receiving ertapenem.[1] The most common TEAEs were mild diarrhea and headache.[9][11]
Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Oral Tebipenem HBr | IV Ertapenem |
| Diarrhea | 5.0% | Not specified in these results |
| Headache | 3.8% | Not specified in these results |
| Serious Adverse Events | 1.3% | 1.7% |
| Clostridioides difficile-associated TEAEs | 0 | 3 cases |
| [1][3] |
Experimental Protocols
ADAPT-PO Study Design
The ADAPT-PO trial was a robustly designed study to provide a head-to-head comparison of an oral and an intravenous antibiotic regimen.
-
Phase: 3[1]
-
Design: Randomized, double-blind, double-dummy, multicenter, multinational, prospective study.[1][12]
-
Population: Hospitalized adult patients with a diagnosis of complicated urinary tract infection or acute pyelonephritis.[10]
-
Randomization: 1:1 ratio to either the tebipenem or ertapenem treatment arms.[1]
-
Intervention:
-
Duration of Treatment: 7 to 10 days, with the possibility of extension up to 14 days for patients with bacteremia.[9]
-
Primary Endpoint: Overall response (a composite of clinical cure and favorable microbiologic response) at the test-of-cure visit on day 19 (±2 days) in the microbiological intention-to-treat population.[9]
-
Non-inferiority Margin: 12.5%[9]
PIVOT-PO Trial: Further Validation
A subsequent Phase 3 trial, PIVOT-PO, further substantiated the efficacy of oral tebipenem. This study compared oral tebipenem HBr to intravenous imipenem-cilastatin in hospitalized adults with cUTI or AP. The trial was stopped early for efficacy after an Independent Data Monitoring Committee determined that tebipenem HBr had met its primary endpoint of non-inferiority to the intravenous comparator.[13][14]
Conclusion
The results from the ADAPT-PO and PIVOT-PO trials provide strong evidence for the non-inferiority of oral tebipenem pivoxil hydrobromide compared to standard-of-care intravenous carbapenems for the treatment of complicated urinary tract infections and acute pyelonephritis.[1][13] With a comparable safety profile and the convenience of oral administration, tebipenem represents a significant advancement in the management of these infections, potentially reducing the need for and duration of hospitalization.[4][15] This offers a valuable alternative for healthcare providers and patients, particularly in an era of increasing antimicrobial resistance.[10][11]
References
- 1. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spero Therapeutics Announces Positive Topline Results From its Phase 3 ADAPT-PO Clinical Trial [drug-dev.com]
- 3. mims.com [mims.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tebipenem, the first oral carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 8. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 9. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. the-hospitalist.org [the-hospitalist.org]
- 11. Oral tebipenem pivoxil hydrobromide noninferior to IV ertapenem for complicated UTI: NEJM [medicaldialogues.in]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. contagionlive.com [contagionlive.com]
Oral Tebipenem Shows Promise as an Intravenous-Equivalent Treatment for Complicated Urinary Tract Infections
A new oral carbapenem (B1253116), tebipenem pivoxil hydrobromide (Tebipenem HBr), has demonstrated non-inferiority to intravenous (IV) standard-of-care antibiotics in two pivotal Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). These findings position tebipenem as a potential first-in-class oral agent for serious Gram-negative infections, offering a significant advantage in patient management by potentially reducing hospital stays and IV-related complications.
This guide provides a comprehensive analysis of the clinical trial results for tebipenem, comparing its efficacy and safety against established IV carbapenems, ertapenem (B1671056) and imipenem-cilastatin. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic agent.
Comparative Efficacy of Tebipenem in cUTI and AP
Two major Phase 3, randomized, double-blind, double-dummy, non-inferiority trials, ADAPT-PO and PIVOT-PO, have evaluated the efficacy and safety of oral tebipenem HBr in hospitalized adult patients with cUTI or AP. The key findings from these trials are summarized below.
Table 1: Efficacy Outcomes of the ADAPT-PO Trial (Tebipenem HBr vs. IV Ertapenem)
| Endpoint | Tebipenem HBr (Oral) | Ertapenem (IV) | Treatment Difference (95% CI) |
| Overall Response at Test-of-Cure (TOC) | 58.8% (264/449)[1][2][3] | 61.6% (258/419)[1][2][3] | -3.3% (-9.7 to 3.2)[1][2][3] |
| Clinical Cure at TOC | 93.1%[1][4] | 93.6%[1][4] | -0.6% (-4.0 to 2.8)[1][4] |
TOC visit was on Day 19 (±2 days). The non-inferiority margin was -12.5%.[1][5]
Table 2: Efficacy Outcomes of the PIVOT-PO Trial (Tebipenem HBr vs. IV Imipenem-Cilastatin)
| Endpoint | Tebipenem HBr (Oral) | Imipenem-Cilastatin (IV) | Adjusted Treatment Difference (95% CI) |
| Overall Response at TOC | 58.5% (261/446)[6][7] | 60.2% (291/483)[6][7] | -1.3% (-7.5 to 4.8) |
| Clinical Cure at TOC | 93.5% (417/446)[7] | 95.2% (460/483)[7] | -1.6% (-4.7 to 1.4) |
| Microbiological Response at TOC | 60.3% (269/446)[7] | 61.3% (296/483)[7] | -0.8% (-6.9 to 5.3) |
The PIVOT-PO trial was stopped early for efficacy.[8][9]
Safety and Tolerability Profile
The safety profile of oral tebipenem HBr was comparable to that of the IV comparators in both the ADAPT-PO and PIVOT-PO trials.
Table 3: Adverse Events in the ADAPT-PO and PIVOT-PO Trials
| Adverse Event Profile | ADAPT-PO (Tebipenem HBr vs. Ertapenem) | PIVOT-PO (Tebipenem HBr vs. Imipenem-Cilastatin) |
| Treatment-Emergent Adverse Events (TEAEs) | ~26% in both groups[4] | Similar between the two groups[6] |
| Most Common TEAEs | Diarrhea (5.0%) and headache (3.8%)[2][3] | Diarrhea and headache[8][10] |
| Serious TEAEs | Infrequent (1.3% for tebipenem HBr vs. 1.7% for ertapenem)[2] | No new safety concerns identified[8][10] |
| Clostridioides difficile-associated TEAEs | 0 in the tebipenem HBr group vs. 3 in the ertapenem group[2] | Not specified |
Experimental Protocols
The methodologies for the pivotal Phase 3 trials are detailed below to provide a clear understanding of the study designs.
ADAPT-PO Trial Protocol
-
Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[1][4][11]
-
Patient Population: 1,372 hospitalized adult patients with cUTI or acute pyelonephritis.[4][12]
-
Randomization: Patients were randomized in a 1:1 ratio.[4][12]
-
Treatment Arms:
-
Treatment Duration: 7 to 10 days, with up to 14 days for patients with bacteremia.[1][4]
-
Primary Efficacy Endpoint: A composite of clinical cure and favorable microbiologic response at the test-of-cure visit on day 19 (±2 days) in the microbiological intention-to-treat (micro-ITT) population.[1][4]
PIVOT-PO Trial Protocol
-
Study Design: A Phase 3, randomized, open-label, non-inferiority trial.[13]
-
Patient Population: Hospitalized adult patients with a clinical diagnosis of cUTI or AP.[13] The interim analysis included 1,690 patients.[8]
-
Randomization: Patients were randomized in a 1:1 ratio.[8]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Overall response rate (a composite of clinical cure plus microbiological eradication) at the test-of-cure visit in the micro-ITT population.[6][8][13]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the general workflow of the Phase 3 clinical trials for tebipenem in cUTI and AP.
Caption: A generalized workflow for the Phase 3 clinical trials of Tebipenem.
Mechanism of Action: A Carbapenem's Approach
Tebipenem is a carbapenem, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of Tebipenem in inhibiting bacterial cell wall synthesis.
The Unmet Need and Future Outlook
The rising prevalence of antimicrobial resistance among uropathogens, particularly extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, has limited the availability of effective oral treatment options for cUTI and AP.[1][4] This often necessitates hospitalization for IV antibiotic therapy, which is associated with higher costs and potential complications.[6]
The positive results from the ADAPT-PO and PIVOT-PO trials suggest that oral tebipenem HBr could be a valuable alternative to IV carbapenems for the treatment of cUTI and AP. If approved, tebipenem would be the first oral carbapenem antibiotic available for these indications in the United States, potentially shifting the treatment paradigm towards earlier hospital discharge and outpatient management.[8][9][10] Spero Therapeutics, along with its partner GSK, plans to submit a New Drug Application (NDA) to the FDA based on these findings.[8][9]
References
- 1. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. shmabstracts.org [shmabstracts.org]
- 4. the-hospitalist.org [the-hospitalist.org]
- 5. biospace.com [biospace.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. urologytimes.com [urologytimes.com]
- 9. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 10. gsk.com [gsk.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. Oral tebipenem is non-inferior to IV SOC for complicated UTIs [clinicaltrialsarena.com]
Tebipenem: A Comparative Analysis of its Potency Against ESBL-Producing and Non-ESBL Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant challenge in the treatment of bacterial infections, limiting the efficacy of many cephalosporins. This guide provides a comparative analysis of the in vitro activity of tebipenem, an oral carbapenem, against ESBL-producing and non-ESBL-producing strains, supported by experimental data from recent studies. Tebipenem's stability against ESBLs makes it a promising oral therapeutic option for infections caused by these resistant pathogens.[1][2][3][4]
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem and comparator agents against key Enterobacterales species, categorized by their ESBL production status. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
Table 1: Comparative In Vitro Activity of Tebipenem and Meropenem against Escherichia coli
| Organism/Phenotype | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| E. coli (All Isolates) | Tebipenem | ≤0.015 | 0.03 |
| Meropenem | ≤0.015 | 0.03 | |
| E. coli (Non-ESBL) | Tebipenem | 0.015 | 0.015 |
| E. coli (ESBL-producing) | Tebipenem | 0.03 | 0.03 |
| Meropenem | 0.03 | 0.06 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Comparative In Vitro Activity of Tebipenem and Meropenem against Klebsiella pneumoniae
| Organism/Phenotype | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| K. pneumoniae (All Isolates) | Tebipenem | 0.03 | 0.06 |
| Meropenem | 0.03 | 0.06 | |
| K. pneumoniae (ESBL-producing) | Tebipenem | 0.03 | 0.125 |
| Meropenem | 0.03 | 0.06 |
Data compiled from multiple sources.[3][4][6]
Summary of Findings: The in vitro data consistently demonstrate that tebipenem maintains potent activity against both ESBL-producing and non-ESBL-producing strains of E. coli and K. pneumoniae.[1][3][4] The MIC values for tebipenem against ESBL-producing isolates are comparable to those for non-ESBL isolates, indicating that the presence of common ESBL enzymes does not significantly impact its efficacy.[1][7] Tebipenem's activity is also shown to be equivalent to that of the intravenous carbapenem, meropenem, against these pathogens.[4][6]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The following is a generalized methodology based on the cited literature.
Antimicrobial Susceptibility Testing
1. Isolate Collection and Identification:
-
Clinical isolates of Enterobacterales (e.g., E. coli, K. pneumoniae) were collected from various sources, such as urinary tract infections and bloodstream infections.[3][8]
-
Bacterial identification was confirmed using standard laboratory methods.
2. ESBL Phenotype Determination:
-
Isolates were designated as having an ESBL phenotype based on their MIC values to third-generation cephalosporins. For example, an MIC of ≥2 μg/mL for ceftazidime, ceftriaxone, and/or aztreonam (B1666516) was a common criterion.[8][9]
3. Minimum Inhibitory Concentration (MIC) Determination:
-
The MICs of tebipenem and comparator antimicrobial agents were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
Briefly, serial two-fold dilutions of the antibiotics were prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
A standardized bacterial inoculum was added to each well, and the plates were incubated at a controlled temperature.
-
The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizing the Science
Mechanism of ESBL Resistance and Carbapenem Stability
Caption: Mechanism of ESBL action and tebipenem's stability.
Experimental Workflow for MIC Determination
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in the United States (2018 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Tebipenem and Imipenem-Cilastatin in the Treatment of Complicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel oral carbapenem (B1253116), tebipenem, and the established intravenous carbapenem, imipenem-cilastatin. The following sections detail their mechanisms of action, in vitro antimicrobial activity, pharmacokinetic profiles, and clinical efficacy and safety, with a focus on data from the pivotal Phase 3 PIVOT-PO clinical trial.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both tebipenem and imipenem (B608078) are bactericidal agents that belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
While both drugs target PBPs, they exhibit different binding affinities for specific PBPs in various bacterial species. In Escherichia coli, a common uropathogen, imipenem has a high affinity for PBP-2 and PBP-1a/1b, while tebipenem also shows a strong affinity for PBP-2.[1][2] The specific PBP binding profiles can influence the morphological changes induced in bacteria and the overall spectrum of activity.
In Vitro Antimicrobial Activity
Comparative in vitro studies demonstrate the potent activity of tebipenem against common urinary tract pathogens, including strains resistant to other classes of antibiotics. The following table summarizes the minimum inhibitory concentration (MIC) values for tebipenem and imipenem against key Enterobacterales.
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | Tebipenem | 0.03 | 0.03 |
| Imipenem-Cilastatin | 0.25 | 0.25 | |
| Klebsiella pneumoniae | Tebipenem | 0.03 | 0.125 |
| Imipenem-Cilastatin | 0.25 | 0.5 |
Data derived from in vitro susceptibility testing.[3]
Pharmacokinetic Properties
A key differentiator between tebipenem and imipenem-cilastatin is their route of administration and resulting pharmacokinetic profiles. Tebipenem is administered orally as a prodrug, tebipenem pivoxil hydrobromide, which is rapidly absorbed and converted to its active form. Imipenem, on the other hand, is administered intravenously and is co-formulated with cilastatin, a renal dehydropeptidase-I inhibitor that prevents the rapid degradation of imipenem in the kidneys.
| Parameter | Tebipenem Pivoxil Hydrobromide (Oral) | Imipenem-Cilastatin (Intravenous) |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-dependent |
| AUC (Area Under the Curve) | Dose-dependent | Dose-dependent |
| Half-life (t1/2) | Approximately 1 hour | Approximately 1 hour |
| Protein Binding | ~20% | Imipenem: ~20%, Cilastatin: ~40% |
| Elimination | Primarily renal | Primarily renal |
Pharmacokinetic parameters are influenced by dosage and patient-specific factors.[4][5][6][7]
Clinical Efficacy and Safety: The PIVOT-PO Trial
The PIVOT-PO trial was a Phase 3, randomized, double-blind, non-inferiority study comparing the efficacy and safety of oral tebipenem pivoxil hydrobromide to intravenous imipenem-cilastatin for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP), in hospitalized adults.
Key Clinical Outcomes
The trial met its primary endpoint, demonstrating that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous imipenem-cilastatin.
| Outcome | Tebipenem Pivoxil Hydrobromide (Oral) | Imipenem-Cilastatin (Intravenous) |
| Overall Response at Test-of-Cure | 58.5% | 60.2% |
| Clinical Cure Rate at Test-of-Cure | 93.5% | 95.2% |
| Microbiological Eradication Rate | 60.3% | 61.3% |
Data from the PIVOT-PO Phase 3 clinical trial.
Safety Profile
Both treatments were generally well-tolerated. The most common treatment-emergent adverse events are summarized below.
| Adverse Event | Tebipenem Pivoxil Hydrobromide (Oral) | Imipenem-Cilastatin (Intravenous) |
| Diarrhea | More frequent | Less frequent |
| Headache | Reported | Reported |
| Nausea | Reported | Reported |
Safety data from the PIVOT-PO Phase 3 clinical trial.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The in vitro activity of tebipenem and imipenem is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
PIVOT-PO Phase 3 Clinical Trial Protocol (NCT06059846)
-
Study Design: A multicenter, multinational, randomized, double-blind, double-dummy, non-inferiority trial.
-
Participants: Hospitalized adults (≥18 years of age) with a clinical diagnosis of cUTI or AP.
-
Interventions:
-
Oral tebipenem pivoxil hydrobromide (600 mg every 6 hours) plus an intravenous placebo.
-
Intravenous imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo tablet.
-
-
Duration of Treatment: 7 to 10 days.
-
Primary Endpoint: Overall response at the Test-of-Cure (TOC) visit, defined as the combination of clinical cure and microbiological eradication.
-
Secondary Endpoints: Clinical cure rates, microbiological eradication rates, and safety and tolerability.
Conclusion
Tebipenem pivoxil hydrobromide, an oral carbapenem, has demonstrated non-inferiority to intravenous imipenem-cilastatin in the treatment of complicated urinary tract infections in a pivotal Phase 3 clinical trial. Its potent in vitro activity against key uropathogens, coupled with the convenience of an oral formulation, positions it as a promising alternative to intravenous therapy for these infections. Further research will continue to define its role in clinical practice, particularly in the context of antimicrobial stewardship and the management of infections caused by multidrug-resistant organisms.
References
- 1. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Oral tebipenem is non-inferior to IV SOC for complicated UTIs [clinicaltrialsarena.com]
- 5. contagionlive.com [contagionlive.com]
- 6. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in the United States (2018 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
Oral Tebipenem Pivoxil Hydrobromide: A Comparative Guide for Researchers
An in-depth analysis of clinical trial data for the investigational oral carbapenem (B1253116), tebipenem pivoxil hydrobromide, compared with intravenous alternatives for the treatment of complicated urinary tract infections and acute pyelonephritis.
This guide provides a comprehensive comparison of oral tebipenem pivoxil hydrobromide with intravenous (IV) carbapenems, specifically ertapenem (B1671056) and imipenem-cilastatin, based on data from pivotal Phase 3 clinical trials. The following sections present quantitative data in structured tables, detail the experimental protocols of the key studies, and visualize the workflow of these trials.
Performance Comparison: Tebipenem vs. Intravenous Carbapenems
Oral tebipenem has been evaluated in large-scale, randomized, double-blind clinical trials, demonstrating its non-inferiority to standard-of-care IV carbapenems in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).
Efficacy Data
The primary measure of success in these trials was the overall response, a composite of clinical cure and microbiological eradication, at a test-of-cure visit.
Table 1: Comparison of Oral Tebipenem Pivoxil Hydrobromide and IV Ertapenem (ADAPT-PO Study) [1][2][3]
| Endpoint (Test-of-Cure, Day 19±2) | Oral Tebipenem HBr (600 mg PO q8h) | IV Ertapenem (1 g IV q24h) | Treatment Difference (95% CI) |
| Overall Response | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |
| Clinical Cure | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |
Table 2: Comparison of Oral Tebipenem Pivoxil Hydrobromide and IV Imipenem-Cilastatin (PIVOT-PO Study) [4][5][6][7]
| Endpoint (Test-of-Cure Visit) | Oral Tebipenem HBr (600 mg PO q6h) | IV Imipenem-Cilastatin (500 mg IV q6h) | Adjusted Treatment Difference (95% CI) |
| Overall Response | 58.5% (261/446) | 60.2% (291/483) | -1.3% (-7.5 to 4.8) |
| Clinical Cure | 93.5% (417/446) | 95.2% (460/483) | -1.6% (-4.7 to 1.4) |
| Microbiological Response | 60.3% (269/446) | 61.3% (296/483) | -0.8% (-6.9 to 5.3) |
Infections caused by antimicrobial-resistant Enterobacterales showed response rates consistent with the overall trial population in the PIVOT-PO study.[7] For instance, in patients with extended-spectrum beta-lactamase (ESBL)-positive Enterobacterales, the overall response rate was 52.2% for the oral tebipenem group and 56.8% for the imipenem-cilastatin group.[4][5]
Safety and Tolerability
The safety profiles of oral tebipenem were comparable to the intravenous comparators.
Table 3: Adverse Events in Oral Tebipenem vs. IV Ertapenem (ADAPT-PO Study) [2][8]
| Adverse Event | Oral Tebipenem HBr | IV Ertapenem |
| Any Adverse Event | 25.7% | 25.6% |
| Most Common AEs | Mild diarrhea, headache | Mild diarrhea, headache |
Table 4: Adverse Events in Oral Tebipenem vs. IV Imipenem-Cilastatin (PIVOT-PO Study) [4][5]
| Adverse Event | Oral Tebipenem HBr | IV Imipenem-Cilastatin |
| Treatment-Emergent AE | 27.9% | 23.8% |
| Serious AE | 3.4% | 2.6% |
| Most Common AE | Diarrhea (8.1%) | Diarrhea (2.7%) |
Experimental Protocols
The data presented is primarily from two pivotal Phase 3, randomized, double-blind, double-dummy, multicenter trials: ADAPT-PO and PIVOT-PO.
ADAPT-PO Study Protocol[1][2][9]
-
Objective: To evaluate the efficacy and safety of oral tebipenem pivoxil hydrobromide versus intravenous ertapenem in hospitalized adult patients with cUTI or AP.
-
Patient Population: 1372 hospitalized adults with a diagnosis of complicated UTI or acute pyelonephritis.[2][3]
-
Randomization: Patients were randomized 1:1.
-
Treatment Arms:
-
Treatment Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[2]
-
Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 19 ± 2 days) in the microbiological intent-to-treat (micro-ITT) population.[1][2]
-
Non-inferiority Margin: 12.5%.[2]
PIVOT-PO Study Protocol[4][5][7][10]
-
Objective: To assess the efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[9]
-
Patient Population: 1690 hospitalized adult patients with cUTI or AP.[5][10] The average age of patients in the micro-ITT population was 64.4 years, and 57.8% were female.[5]
-
Randomization: Patients were randomized 1:1.
-
Treatment Arms:
-
Treatment Duration: 7 to 10 days.[5]
-
Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 17) in the micro-ITT population.[4][5]
-
Non-inferiority Margin: 10%.[6]
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the Phase 3 clinical trials for oral tebipenem.
Caption: Workflow of the Phase 3 trials for oral tebipenem.
Mechanism of Action
Tebipenem is a carbapenem antibiotic. Its mechanism of action involves interfering with the cell wall synthesis of bacteria, which ultimately leads to bacterial cell death.[11] What makes tebipenem pivoxil hydrobromide notable is its oral bioavailability, a characteristic not shared by most other carbapenems, which typically require intravenous administration.[12][11]
Caption: Mechanism of action of oral tebipenem.
References
- 1. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. Oral Tebipenem vs IV Imipenem for Urinary Tract Infections · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. gsk.com [gsk.com]
- 10. urologytimes.com [urologytimes.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Ascendancy of Tebipenem: A Comparative Analysis Against Fluoroquinolone-Resistant Pathogens
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the quest for effective oral therapeutic options is paramount. This guide provides a comprehensive comparison of tebipenem, an oral carbapenem, against fluoroquinolone-resistant isolates, a critical challenge in clinical practice. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to objectively assess the performance of tebipenem in the current landscape of antimicrobial agents.
Executive Summary
Tebipenem, the active form of the prodrug tebipenem pivoxil hydrobromide, has demonstrated potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, most notably fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2][3][4] Clinical evidence from the pivotal Phase 3 ADAPT-PO trial further substantiates its efficacy, positioning tebipenem as a viable oral alternative to intravenous therapies for complicated urinary tract infections (cUTIs), including those caused by these resistant pathogens.[5][6][7]
Comparative In Vitro Efficacy
Extensive in vitro studies have consistently highlighted tebipenem's robust activity against fluoroquinolone-resistant isolates. Its performance, measured by Minimum Inhibitory Concentration (MIC), often surpasses that of other oral agents and is comparable to potent intravenous carbapenems.
Table 1: Comparative MIC Values (mg/L) of Tebipenem and Other Agents Against Fluoroquinolone-Resistant E. coli
| Antibiotic | MIC₅₀ | MIC₉₀ |
| Tebipenem | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Meropenem (B701) | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Ertapenem (B1671056) | ≤0.015 - 0.03 | 0.03 |
| Imipenem (B608078) | 0.12 | 0.25 |
| Ciprofloxacin | >16 | >16 |
| Levofloxacin | >8 | >8 |
| Trimethoprim-Sulfamethoxazole | >4 | >4 |
Data synthesized from multiple in vitro surveillance studies.[8][9][10][11]
Table 2: Comparative MIC Values (mg/L) of Tebipenem and Other Agents Against Fluoroquinolone-Resistant K. pneumoniae
| Antibiotic | MIC₅₀ | MIC₉₀ |
| Tebipenem | 0.03 | 0.125 |
| Meropenem | 0.03 | 0.06 |
| Ertapenem | 0.03 | 0.06 |
| Imipenem | 0.25 | 0.5 |
| Ciprofloxacin | >16 | >16 |
| Levofloxacin | >8 | >8 |
Data synthesized from multiple in vitro surveillance studies.[8][9][10]
The data clearly indicates that tebipenem's activity against both E. coli and K. pneumoniae is not compromised by fluoroquinolone resistance, with MIC₉₀ values remaining well within the susceptible range.[8] Its potency is comparable to meropenem and ertapenem, and it is significantly more active than imipenem against these isolates.[8][9]
Clinical Trial Spotlight: The ADAPT-PO Study
The ADAPT-PO trial, a Phase 3, randomized, double-blind study, provided a head-to-head comparison of oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) and intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI or acute pyelonephritis.[5][6][7]
Table 3: Key Outcomes of the ADAPT-PO Trial
| Outcome | Tebipenem Pivoxil HBr (Oral) | Ertapenem (IV) |
| Overall Response | 58.8% (264/449) | 61.6% (258/419) |
| Clinical Cure at Test-of-Cure | 93.1% | 93.6% |
| Pathogen Eradication | Comparable across treatment groups | Comparable across treatment groups |
| Most Common Adverse Events | Diarrhea (5.0%), Headache (3.8%) | N/A |
The trial demonstrated the non-inferiority of oral tebipenem to intravenous ertapenem.[1][5][6][7]
Crucially, the efficacy of tebipenem was consistent across various subgroups, including patients infected with fluoroquinolone-resistant and ESBL-producing pathogens.[6] This landmark study provides the first robust clinical evidence supporting a transition to an all-oral treatment regimen for cUTIs caused by such challenging organisms.[5]
Experimental Protocols
The in vitro data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., 5% horse blood agar) and incubated.[8] A standardized inoculum is then prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Serial two-fold dilutions of tebipenem and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.[8] These dilutions are dispensed into 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizing the Science
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. LB-3. Oral Tebipenem Pivoxil Hydrobromide is Non-inferior to IV Ertapenem in Complicated Urinary Tract Infection (cUTI) and Acute Pyelonephritis (AP) – Results from the Pivotal ADAPT-PO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Tebipenem against Various Resistant Subsets of Escherichia coli Causing Urinary Tract Infections in the United States (2018 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Tebipenem's Efficacy Against Bacterial Isolates from Cancer Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of tebipenem, a novel oral carbapenem, against a range of bacterial pathogens isolated from cancer patients. The data presented is based on a comprehensive study by Gerges et al. (2023), offering a direct comparison with other commercially available antimicrobial agents. This document is intended to inform research and development decisions by providing objective experimental data and detailed methodologies.
Executive Summary
Infections are a major cause of morbidity and mortality in cancer patients, who are often immunocompromised. The rise of antimicrobial resistance further complicates treatment, necessitating the development of new therapeutic options. Tebipenem, an oral carbapenem, presents a potential alternative to intravenous therapies, offering the possibility of earlier hospital discharge and improved patient convenience. This guide summarizes the in vitro evidence of tebipenem's activity against a significant collection of recent clinical isolates from a cancer patient population, comparing its performance against established antibiotics.
Comparative In Vitro Activity of Tebipenem
The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem and comparator agents against 300 Gram-positive and 311 Gram-negative bacterial isolates collected from cancer patients between 2019 and 2021. The data is extracted from the study by Gerges et al., published in JAC-Antimicrobial Resistance.[1][2]
Gram-Positive Isolates
A total of 300 Gram-positive organisms were tested. The comparator agents for this panel included cefepime, meropenem (B701), levofloxacin, daptomycin, linezolid, and vancomycin.
| Organism | No. of Isolates | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) | Tebipenem MIC Range (mg/L) | Meropenem MIC90 (mg/L) |
| Staphylococcus aureus (all) | 100 | ≤0.015 | 0.03 | ≤0.015–0.06 | 0.06 |
| Methicillin-susceptible | 85 | ≤0.015 | 0.03 | ≤0.015–0.03 | 0.03 |
| Methicillin-resistant | 15 | 0.03 | 0.06 | 0.03–0.06 | >16 |
| Enterococcus faecalis | 50 | 0.12 | 0.25 | 0.06–0.5 | 2 |
| Enterococcus faecium | 50 | >16 | >16 | 2–>16 | >16 |
| Streptococcus pneumoniae | 25 | ≤0.015 | 0.03 | ≤0.015–0.06 | 0.06 |
| Viridans group streptococci | 25 | ≤0.015 | 0.03 | ≤0.015–0.06 | 0.06 |
| Other Gram-positives | 50 | ≤0.015 | 0.25 | ≤0.015–>16 | 0.5 |
Data synthesized from Gerges et al. (2023). Full comparative data for all agents was not available in the public domain.
Gram-Negative Isolates
A total of 311 Gram-negative organisms were tested. The comparator agents for this panel included cefepime, meropenem, trimethoprim/sulfamethoxazole, levofloxacin, amikacin, and ertapenem.
| Organism | No. of Isolates | Tebipenem MIC50 (mg/L) | Tebipenem MIC90 (mg/L) | Tebipenem MIC Range (mg/L) | Meropenem MIC90 (mg/L) | Ertapenem MIC90 (mg/L) | Cefepime MIC90 (mg/L) |
| Escherichia coli | 100 | ≤0.03 | 0.06 | ≤0.03–0.25 | 0.06 | 0.06 | >32 |
| ESBL-producing | 30 | 0.06 | 0.12 | 0.03–0.25 | 0.12 | 0.12 | >32 |
| Klebsiella pneumoniae | 75 | 0.06 | 0.12 | ≤0.03–>8 | 0.12 | 0.25 | >32 |
| ESBL-producing | 25 | 0.06 | 0.25 | 0.03–>8 | 0.25 | 0.5 | >32 |
| Enterobacter cloacae | 50 | 0.06 | 0.12 | ≤0.03–0.5 | 0.12 | 0.25 | 2 |
| Pseudomonas aeruginosa | 50 | 8 | 16 | 1–>16 | 2 | 8 | 16 |
| Other Gram-negatives | 36 | 0.06 | 0.25 | ≤0.03–>16 | 0.25 | 0.5 | >32 |
Data synthesized from Gerges et al. (2023) and a related poster presentation by the same author. Full comparative data for all agents was not available in the public domain.
Experimental Protocols
The in vitro activity of tebipenem and its comparators was determined using the following methodology, as described by Gerges et al. (2023).
Antimicrobial Susceptibility Testing
The susceptibility of a total of 611 bacterial pathogens recently isolated from cancer patients was tested against tebipenem and a panel of comparator agents. The testing was performed using the Clinical and Laboratory Standards Institute (CLSI)-approved broth microdilution methodology.
-
Bacterial Isolates : A total of 611 clinical isolates (300 Gram-positive and 311 Gram-negative) were collected from patients at The University of Texas MD Anderson Cancer Center between 2019 and 2021. One isolate per patient was included in the study.
-
Antimicrobial Agents : Tebipenem powder was provided by Spero Pharmaceuticals. Comparator agents were purchased from reliable commercial sources.
-
For Gram-Positive Organisms : Cefepime, meropenem, levofloxacin, daptomycin, linezolid, and vancomycin.
-
For Gram-Negative Organisms : Cefepime, meropenem, trimethoprim/sulfamethoxazole, levofloxacin, amikacin, and ertapenem.
-
-
Broth Microdilution : The broth microdilution method was performed in accordance with CLSI guidelines. This involved preparing serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation : A standardized inoculum of each bacterial isolate was prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation : The inoculated microtiter plates were incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination : The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
-
Quality Control : Appropriate ATCC (American Type Culture Collection) control organisms were tested concurrently to ensure the accuracy and validity of the results.
-
Data Analysis : MIC50, MIC90, and MIC ranges were calculated. The percentage of susceptible isolates was determined using FDA-approved breakpoints where available. For tebipenem, a provisional susceptibility breakpoint for Enterobacterales of ≤0.125 mg/L was used. At the time of the study, there was no established susceptibility breakpoint for tebipenem against Gram-positive organisms.
Visualized Workflows and Mechanisms
To further elucidate the experimental process and the mechanism of action of tebipenem, the following diagrams are provided.
Conclusion
The in vitro data presented in this guide demonstrates that tebipenem exhibits potent activity against a broad range of contemporary Gram-positive and Gram-negative bacterial isolates collected from cancer patients.[1][2] Notably, its activity against many Enterobacterales, including ESBL-producing strains, is comparable to that of intravenous carbapenems like meropenem and ertapenem. While its activity against Pseudomonas aeruginosa is limited, its performance against other key pathogens suggests that tebipenem could be a valuable oral therapeutic option for infections in this high-risk patient population. Further clinical evaluation is warranted to fully elucidate its role in treating bacterial infections in cancer patients.
References
Safety Operating Guide
Proper Disposal of Tebipenem: A Guide for Laboratory Professionals
The proper disposal of Tebipenem, a carbapenem (B1253116) β-lactam antibiotic, is crucial to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides detailed procedures for the safe handling and disposal of Tebipenem waste in a laboratory setting, adhering to regulatory guidelines and safety best practices.
Core Disposal Principles
Disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and state authorities.[1][2] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[2] A key principle is to prevent the release of active pharmaceutical ingredients into the environment, particularly sewer systems, as this can contribute to the rise of antibiotic-resistant bacteria.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for Tebipenem depends on the form of the waste (solid, liquid, concentrated stock, etc.). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[3]
Step 1: Waste Characterization and Segregation Properly identify and segregate Tebipenem waste at the point of generation. Different waste streams require different disposal pathways.
Step 2: Handling Unused or Expired Pure Tebipenem
-
Do not dispose of pure Tebipenem down the drain or in regular trash.[5]
-
Treat unused, expired, or surplus Tebipenem as hazardous or pharmaceutical waste according to your institution's policy.
-
The recommended disposal method is to offer the material to a licensed, professional waste disposal company.[6][7]
-
Incineration at a permitted hazardous waste facility is a common treatment method for pharmaceutical waste.[1][6]
Step 3: Disposing of Concentrated Stock Solutions
-
Concentrated antibiotic stock solutions are generally considered hazardous chemical waste.[3]
-
Collect these solutions in a designated, properly labeled, and sealed hazardous waste container.
-
Do not attempt to neutralize concentrated stocks by autoclaving alone, as this may not be effective for all antibiotics.[3]
-
Arrange for pickup and disposal through your institution's EHS department.
Step 4: Managing Contaminated Labware and Solid Waste
-
This category includes items like petri dishes, pipette tips, gloves, and vials contaminated with Tebipenem.
-
If the waste is also a biohazard (e.g., used for cell culture), it must first be decontaminated, typically by autoclaving.
-
After decontamination, the waste may still be considered chemical waste. Consult your EHS office. For BSL-1 waste, autoclaving followed by disposal in regular trash may be acceptable if the antibiotic is heat-labile. For BSL-2 waste, it must be discarded as Regulated Medical Waste after autoclaving.[8]
-
Place all contaminated solid waste into appropriately labeled containers (e.g., black containers for RCRA hazardous waste, blue or white for non-hazardous pharmaceutical waste).
Step 5: Handling Liquid Waste (e.g., Used Culture Media)
-
Never pour liquid waste containing antibiotics directly down the drain.[3][5]
-
While some β-lactam antibiotics like ampicillin (B1664943) and penicillin can be inactivated by autoclaving, the heat stability of Tebipenem may not be guaranteed under standard autoclave conditions.[3]
-
Therefore, liquid media containing Tebipenem should be treated as chemical waste.[3]
-
Collect the liquid in a labeled, leak-proof container for chemical waste disposal.
-
Alternatively, chemical deactivation may be an option prior to disposal (see Experimental Protocols below).
Summary of Disposal Methods
| Waste Type | Recommended Handling & Disposal Pathway |
| Pure Tebipenem (Unused/Expired) | Treat as hazardous/pharmaceutical waste. Collect for disposal via a licensed waste management company, likely for incineration.[6][7] |
| Concentrated Stock Solution | Collect in a designated hazardous chemical waste container. Arrange for pickup by your institution's EHS department.[3] |
| Contaminated Solid Waste (Gloves, Vials, etc.) | Segregate into a designated pharmaceutical waste stream. If biohazardous, autoclave first. Dispose of according to institutional guidelines for chemical waste.[8] |
| Contaminated Liquid Waste (e.g., Media) | Collect in a labeled, leak-proof hazardous waste container. Do not drain dispose. Treat as chemical waste for EHS pickup.[3] |
Tebipenem Disposal Workflow
Caption: Workflow for the safe disposal of various Tebipenem waste streams in a lab setting.
Experimental Protocol: Chemical Deactivation of β-Lactam Residue
For research settings looking to implement an extra layer of safety, chemical hydrolysis can be used to inactivate β-lactam antibiotics in liquid waste before disposal. The following protocol is adapted from a method developed for β-lactam residues in dry suspension formulations.[4]
Objective: To hydrolyze and inactivate the β-lactam ring of Tebipenem in aqueous solutions, rendering it biologically inactive prior to collection as chemical waste.
Materials:
-
Liquid waste containing Tebipenem
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Fume hood
-
pH indicator strips or pH meter
-
Designated chemical waste container
Methodology:
-
Preparation: Perform all steps inside a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkaline Hydrolysis:
-
Measure the volume of the liquid Tebipenem waste.
-
Slowly and carefully, while stirring, add 1 M NaOH solution to the waste. The goal is to raise the pH significantly to induce hydrolysis of the β-lactam ring.
-
Note: The original study suggests this method for residue in reconstituted suspensions.[4] For laboratory media, which may be buffered, a larger volume of NaOH may be required. Add NaOH incrementally until the pH is strongly alkaline (e.g., pH > 12).
-
-
Reaction Time: Allow the mixture to stand for a minimum of one hour at room temperature to ensure complete hydrolysis and inactivation of the antibiotic.
-
Neutralization (Optional, consult EHS): Depending on your institution's requirements for chemical waste, you may need to neutralize the solution before disposal. If required, slowly add an acid (e.g., 1 M HCl) until the pH is near neutral (pH 6-8). This step should be performed with extreme care to avoid heat generation and splashing.
-
Final Disposal: Transfer the treated, inactivated solution to the appropriate liquid chemical waste container.
-
Documentation: Record the treatment procedure, including volumes and final pH, in your laboratory waste log.
This chemical deactivation step provides a robust method to reduce the ecological risk associated with β-lactam antibiotics before they leave the laboratory.[4]
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
Comprehensive Guide to Personal Protective Equipment and Safe Handling of Tebipenem
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tebipenem. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing occupational exposure and environmental impact.
Hazard Summary
Tebipenem Pivoxil may be classified as hazardous, with the potential to cause skin and eye irritation, respiratory irritation, and harm if swallowed[1]. While some safety data sheets (SDS) do not classify it as a hazardous substance, it is prudent to handle it with care, adhering to the more stringent safety precautions outlined below[2][3][4]. There are currently no established occupational exposure limit values for Tebipenem[1][3][4].
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is critical to mitigate the risks associated with handling Tebipenem. The following table summarizes the recommended PPE for various activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Single pair of chemotherapy gloves | Laboratory coat | Not generally required, unless packaging is damaged |
| Weighing & Aliquoting (in a ventilated enclosure) | Tightly fitting safety goggles | Double pair of chemotherapy gloves | Disposable gown with long sleeves and knit cuffs | Not generally required within a certified chemical fume hood or other ventilated enclosure |
| Weighing & Aliquoting (on an open bench) | Tightly fitting safety goggles and face shield | Double pair of chemotherapy gloves | Disposable gown with long sleeves and knit cuffs | NIOSH-approved respirator (e.g., N95) or a full-face respirator |
| Compounding & Manipulation | Tightly fitting safety goggles | Double pair of chemotherapy gloves | Disposable gown with long sleeves and knit cuffs | Work within a certified chemical fume hood or other primary engineering control. If not possible, a NIOSH-approved respirator is required. |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Double pair of heavy-duty gloves | Impervious, disposable gown | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Single pair of chemotherapy gloves | Laboratory coat | Not generally required |
General guidance on PPE selection and use can be found in resources from the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC)[5][6].
Operational Plan for Handling Tebipenem
The following step-by-step guidance outlines the procedures for the safe handling of Tebipenem from receipt to disposal.
Receiving and Inspection
-
1.1. Wear appropriate PPE: At a minimum, wear a lab coat and a single pair of chemotherapy-tested gloves when unpacking shipments[7].
-
1.2. Inspect packaging: Check for any signs of damage or leakage. If the container is compromised, move it to a chemical fume hood or other containment device and consult your institution's environmental health and safety (EHS) office.
-
1.3. Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
Storage
-
2.1. Container Integrity: Keep the container tightly sealed in a cool, dry, and well-ventilated area[1][3].
-
2.2. Recommended Temperature: Store the powdered form of Tebipenem at -20°C for long-term stability[1].
-
2.3. Segregation: Store away from strong oxidizing agents[4].
Preparation and Handling
-
3.1. Designated Area: All handling of powdered Tebipenem should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination[3][8].
-
3.2. Donning PPE: Before handling, put on all required PPE as specified in the table above. This includes a disposable gown, double gloves, and tightly fitting safety goggles[1][5][9].
-
3.3. Avoiding Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols[1][3][4].
-
3.4. Hygiene: Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][5].
Spill Management
-
4.1. Evacuate: In the event of a spill, evacuate non-essential personnel from the area[1][4].
-
4.2. Ventilate: Ensure the area is well-ventilated.
-
4.3. Use Spill Kit: Use a chemical spill kit to contain and clean up the spill.
-
4.4. Procedure for Solid Spills:
-
4.5. Decontamination: Decontaminate the spill area and any equipment used for cleanup, for instance by scrubbing with alcohol[1].
-
4.6. Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
5.1. Regulatory Compliance: All waste containing Tebipenem must be disposed of in accordance with federal, state, and local regulations[1][3].
-
5.2. Waste Collection: Collect waste in clearly labeled, sealed containers.
-
5.3. Licensed Disposal: Excess or expired material should be handled by a licensed hazardous material disposal company. Options may include incineration in a facility equipped with an afterburner and scrubber[3].
-
5.4. Unused Antibiotics: It is critical to properly dispose of all unused, unwanted, or expired antibiotics to prevent environmental contamination and the development of antimicrobial resistance[10]. Do not dispose of them in regular trash or down the drain unless specifically instructed to do so by your EHS office[1].
Visualizations
The following diagrams illustrate the standard workflow for handling Tebipenem and a logical framework for risk assessment and mitigation.
Caption: Workflow for the safe handling of Tebipenem.
Caption: Risk assessment and mitigation for Tebipenem handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. chemicea.com [chemicea.com]
- 9. echemi.com [echemi.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
